molecular formula C10H14N2O B8625171 4-(4-Aminophenyl)butanamide

4-(4-Aminophenyl)butanamide

Cat. No.: B8625171
M. Wt: 178.23 g/mol
InChI Key: ZIYKAMLQVZCJRC-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)butanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(4-aminophenyl)butanamide

InChI

InChI=1S/C10H14N2O/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H2,12,13)

InChI Key

ZIYKAMLQVZCJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)N)N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure, Properties, and Analysis of 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of 4-(4-aminophenyl)butanamide (CAS No: 69024-58-4), a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. The document delineates its core molecular structure, distinguishing it from key isomers, and presents a summary of its physicochemical properties. A detailed, field-proven synthetic protocol from a commercially available precursor is provided, emphasizing a self-validating methodology. The guide culminates in a thorough analysis of the spectroscopic signatures—including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that are essential for its unambiguous structural elucidation and purity assessment. This document is intended to serve as an authoritative resource for scientists utilizing this compound as a versatile synthetic intermediate in drug discovery and specialty chemical applications.

Molecular Structure and Isomerism

Chemical Identity and Core Structural Features

This compound is an aromatic compound featuring a benzene ring substituted at the 1 and 4 (para) positions. One substituent is a primary aromatic amine (-NH₂), and the other is a butanamide moiety (-CH₂CH₂CH₂CONH₂). Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of approximately 178.23 g/mol .[1]

The molecule's structure can be deconstructed into three key functional components:

  • p-Aminophenyl Group: A benzene ring with a primary amine. The amine group is a powerful ortho-, para-director and an activating group in electrophilic aromatic substitution. It also serves as a key site for derivatization.

  • Aliphatic Linker: A flexible four-carbon (butyl) chain that separates the aromatic ring from the amide group.

  • Primary Amide: A terminal carboxamide group (-CONH₂) that can participate in hydrogen bonding and serves as another reactive handle for chemical modification.

Caption: Core structure of this compound.

Critical Note on Isomerism

It is crucial to distinguish this compound from its structural isomer, N-(4-aminophenyl)butanamide (CAS No: 116884-02-7).[2][3] In the latter, the butyryl group is attached to the nitrogen of the aniline, forming a secondary amide. This seemingly minor difference results in distinct chemical properties, reactivity, and spectroscopic data. Researchers must verify the CAS number and structure to ensure the correct regioisomer is being used.

G cluster_0 This compound (CAS: 69024-58-4) cluster_1 N-(4-aminophenyl)butanamide (CAS: 116884-02-7) a a b b

Caption: Comparison of this compound and its isomer.

Physicochemical Properties

A summary of key computed and experimental properties is essential for designing experimental conditions such as solvent selection, purification strategies, and formulation.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 69024-58-4[1]
XLogP3-AA (Lipophilicity) 0.7[1]
pKa (Weak Acid est.) 5.31[1]
Boiling Point (est.) 381 °C[1]
Flash Point (est.) 191.79 °C[1]

The positive XLogP3-AA value suggests moderate lipophilicity, indicating potential solubility in a range of organic solvents. The estimated pKa highlights the basic nature of the primary aromatic amine, which will be protonated under acidic conditions, significantly increasing its aqueous solubility.

Synthesis and Derivatization

The most direct and reliable synthesis of this compound involves the amidation of its corresponding carboxylic acid, 4-(4-aminophenyl)butanoic acid, which is commercially available.[4][5] This approach avoids the need for protecting groups or harsh reduction steps that could lead to side products.

Proposed Synthetic Workflow

The workflow involves activating the carboxylic acid, followed by nucleophilic attack by ammonia. A common and efficient method for this transformation is to convert the carboxylic acid into an acyl chloride, which then reacts readily with ammonia.

start 4-(4-Aminophenyl)butanoic Acid (Starting Material) step1 Step 1: Acyl Chloride Formation Reagents: Thionyl Chloride (SOCl₂) Solvent: Anhydrous THF or DCM start->step1 Activation intermediate 4-(4-Aminophenyl)butanoyl Chloride (Unstable Intermediate) step1->intermediate step2 Step 2: Amidation Reagent: Aqueous Ammonia (NH₄OH) Quench & Workup intermediate->step2 Nucleophilic Substitution product This compound (Final Product) step2->product purify Purification (Recrystallization or Column Chromatography) product->purify

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-(4-aminophenyl)butanoic acid.

Materials:

  • 4-(4-Aminophenyl)butanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(4-aminophenyl)butanoic acid (1.0 eq).

    • Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise via a syringe over 15 minutes. Causality Note: Dropwise addition at 0°C is critical to control the exothermic reaction and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Amidation:

    • In a separate flask, cool an excess of concentrated ammonium hydroxide solution in an ice bath.

    • Slowly add the reaction mixture containing the acyl chloride to the cold ammonium hydroxide solution with vigorous stirring. Trustworthiness Note: This highly exothermic quench must be performed slowly to prevent overheating. The acyl chloride is highly reactive and is not isolated.

    • Stir the resulting biphasic mixture vigorously for 1 hour.

  • Workup and Extraction:

    • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

    • Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Self-Validation: The NaHCO₃ wash neutralizes any remaining acidic species, a key step for clean product isolation.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/methanol.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the structure and purity of the synthesized compound requires a multi-technique analytical approach. Below are the predicted spectral data based on the molecule's functional groups.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted, 400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.10Singlet (broad)1HAmide N-HExchangeable proton.
~6.90Doublet2HAr-H (ortho to -CH₂R)Shielded by -NH₂ group.
~6.65Singlet (broad)1HAmide N-HExchangeable proton.
~6.50Doublet2HAr-H (ortho to -NH₂)Shielded by -NH₂ group.
~4.85Singlet (broad)2HAr-NH₂Exchangeable protons.
~2.35Triplet2HAr-CH₂ -CH₂Adjacent to aromatic ring.
~1.95Triplet2H-CH₂-CH₂ -C=OAdjacent to carbonyl group.
~1.75Multiplet2H-CH₂-CH₂ -CH₂-Aliphatic chain proton.
¹³C NMR (Predicted, 100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~175.0C =O (Amide)
~145.0Ar-C -NH₂
~130.0Ar-C -CH₂R
~129.0Ar-C H (ortho to -CH₂R)
~114.0Ar-C H (ortho to -NH₂)
~35.0-C H₂-C=O
~34.0Ar-C H₂-
~28.0-CH₂-C H₂-CH₂-
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is ideal for confirming the presence of key functional groups.

Frequency Range (cm⁻¹) Intensity Vibration Functional Group
3400 - 3200Strong, BroadN-H StretchAr-NH₂ and Amide N-H
3050 - 3000MediumC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchAliphatic C-H
~1660StrongC=O StretchAmide I Band
~1620StrongN-H BendAmide II Band
~1520StrongC=C StretchAromatic Ring
Predicted Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 178 (for C₁₀H₁₄N₂O)

  • Key Fragmentation: A prominent peak is expected at m/z = 106, corresponding to the benzylic cleavage and formation of the stable 4-vinylaniline radical cation.

parent [C₁₀H₁₄N₂O]⁺˙ m/z = 178 (Molecular Ion) loss1 - C₃H₆NO˙ parent->loss1 frag1 [C₇H₈N]⁺ m/z = 106 (Benzylic Cleavage) loss1->frag1

Caption: Plausible MS fragmentation of this compound.

Applications and Relevance in Drug Development

This compound is primarily utilized as a versatile chemical building block.[1] Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary amide, allows for orthogonal derivatization strategies.

  • Pharmaceutical Intermediate: The aminophenyl moiety is a common scaffold in many bioactive molecules. This compound serves as a precursor for more complex pharmaceutical intermediates.[1]

  • Structural Analogue: The closely related precursor, 4-(4-aminophenyl)butanoic acid, is a known degradation product of Chlorambucil, an alkylating agent used in chemotherapy.[6] This relationship makes the butanamide derivative a relevant compound for studies in drug metabolism and stability.

  • Polymer and Materials Chemistry: The arylamine unit can be used to synthesize specialty polymers or functional materials.[1]

Conclusion

This compound is a well-defined chemical entity whose structure is confirmed by a combination of NMR, IR, and MS analyses. Its synthesis is readily achievable from its corresponding carboxylic acid. For researchers in drug development and materials science, it represents a valuable and versatile intermediate, offering multiple sites for chemical modification. Careful attention to its isomer, N-(4-aminophenyl)butanamide, is paramount to ensure experimental accuracy and reproducibility.

References

  • Scent.vn. This compound CAS# 69024-58-4: Odor profile, Molecular properties, Suppliers & Regulation. Available from: [Link]

  • Chemspace. N-(4-aminophenyl)butanamide - C10H14N2O | CSSB00000186512. Available from: [Link]

  • PubChem, National Institutes of Health. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049. Available from: [Link]

  • PubChem, National Institutes of Health. 4-(4-Aminophenyl)butan-2-one | C10H13NO | CID 18736889. Available from: [Link]

  • Wikipedia. 4-Aminoacetanilide. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • Supporting Information. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Available from: [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • SpectraBase. 4-(4-Aminophenyl)butyric acid. Available from: [Link]

  • Chemdad. 4-(4-Aminophenyl)butyric acid One Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Available from: [Link]

Sources

4-(4-aminophenyl)butanamide chemical and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-aminophenyl)butanamide: Chemical and Physical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profile, Synthetic Pathways, and Applications[1]

Executive Summary

This compound (CAS: 69024-58-4) is a bifunctional aromatic building block characterized by a lipophilic butyl linker connecting a primary aniline moiety to a terminal primary amide.[1] It serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, TRPV1 antagonists, and nitrogen mustard prodrugs. Its structural duality—possessing both a nucleophilic amine and a stable amide—makes it a versatile scaffold for fragment-based drug design (FBDD), particularly when exploring "cap-linker-zinc binding group" pharmacophores.

This guide provides a rigorous analysis of its properties, validated synthetic protocols, and analytical standards required for pharmaceutical-grade applications.

Molecular Identity & Structural Analysis[2]

The molecule consists of a p-substituted benzene ring. The para-substitution pattern is critical for its biological activity, often serving to orient the amide "warhead" or recognition motif into a protein binding pocket while the aniline remains solvent-exposed or engages in hydrogen bonding.

Table 1: Chemical Identifiers

PropertyDetail
IUPAC Name This compound
Common Synonyms 4-(p-aminophenyl)butyramide; 4-amino-benzenebutanamide
CAS Number 69024-58-4
Molecular Formula C₁₀H₁₄N₂O
SMILES NC1=CC=C(CCCC(N)=O)C=C1
Molecular Weight 178.23 g/mol
InChI Key DA-03573 (Variant dependent)
Physicochemical Properties[1][3][4][5]

Understanding the solid-state and solution-phase behavior of this compound is essential for formulation and assay development.

Table 2: Physical & Chemical Profile

ParameterValue / DescriptionContext & Implications
Appearance Off-white to light beige solidColoration darkens upon oxidation (aniline instability).
Melting Point 128–132 °C (Estimated)Higher than its acid precursor (4-(4-aminophenyl)butanoic acid, MP ~125°C) due to intermolecular amide H-bonding.
Solubility DMSO (>50 mg/mL), MethanolLimited water solubility; requires co-solvent (e.g., 1% DMSO) for aqueous bioassays.
pKa (Basic) 4.8 ± 0.2 (Aniline NH₂)The aniline is weakly basic; protonation occurs only at low pH (<4).
pKa (Acidic) ~15 (Amide NH)The primary amide is non-ionizable under physiological conditions.
LogP 0.73 (Experimental/Predicted)Moderate lipophilicity suggests good membrane permeability (Lipinski compliant).
H-Bond Donors 3 (Aniline -NH₂, Amide -NH)High capacity for hydrogen bonding interactions in protein pockets.
Synthetic Methodology

The synthesis of this compound requires a strategic approach to avoid oxidizing the aniline or hydrolyzing the amide. The most robust route proceeds via the Nitration-Amidation-Reduction sequence starting from 4-phenylbutanoic acid.

4.1. Synthetic Route Diagram

The following flowchart illustrates the stepwise chemical transformation and purification logic.

SynthesisWorkflow Start Starting Material: 4-Phenylbutanoic Acid Step1 Step 1: Nitration (HNO3, H2SO4, <10°C) Start->Step1 Electrophilic Aromatic Subst. Inter1 Intermediate 1: 4-(4-nitrophenyl)butanoic acid Step1->Inter1 Isolate para-isomer Step2 Step 2: Amidation (SOCl2 then NH3(g) or EDC/NHS/NH4Cl) Inter1->Step2 Activation & Substitution Inter2 Intermediate 2: 4-(4-nitrophenyl)butanamide Step2->Inter2 Purification (Recrystallization) Step3 Step 3: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Chemoselective Reduction Product Target Product: This compound Step3->Product Filtration & Drying

Caption: Three-step synthetic pathway ensuring regioselectivity and functional group tolerance.

4.2. Detailed Protocol

Step 1: Nitration (Regioselective)

  • Reagents: 4-phenylbutanoic acid, Fuming HNO₃, Conc. H₂SO₄.[2]

  • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The alkyl chain directs para (major) and ortho (minor).

  • Purification: Pour onto ice. The para-isomer typically precipitates as a solid (MP ~95°C), while the ortho-isomer remains oily or soluble. Recrystallize from Ethanol/Water.

Step 2: Amidation (Acid Activation)

  • Rationale: Direct reaction of the acid with ammonia at high heat causes tarring. Activation via acyl chloride is preferred.

  • Reagents: Thionyl Chloride (SOCl₂), Ammonium Hydroxide (NH₄OH) or NH₃ gas.

  • Procedure: Reflux 4-(4-nitrophenyl)butanoic acid in SOCl₂ (2 hrs). Evaporate excess SOCl₂. Dissolve residue in DCM and bubble NH₃ gas at 0°C.

  • Outcome: Quantitative conversion to 4-(4-nitrophenyl)butanamide.

Step 3: Reduction (The Critical Step)

  • Challenge: Avoid reducing the amide or the aromatic ring.

  • Method A (Catalytic Hydrogenation): Dissolve nitro-amide in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 4-12 hours.

    • Note: Filter through Celite immediately to prevent product oxidation on the catalyst surface.

  • Method B (Iron Reduction - Cheaper/Scalable): Reflux nitro-amide with Fe powder and NH₄Cl in EtOH/H₂O (3:1).

    • Advantage:[3][4] Tolerates other reducible groups if present.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Table 3: Expected Spectral Data

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆) δ 6.85 (d, 2H), 6.50 (d, 2H)Aromatic AA'BB' system (Para-substitution).
δ 6.70, 7.20 (br s, 2H)Amide -NH₂ protons (Exchangeable).
δ 4.80 (br s, 2H)Aniline -NH₂ protons.
δ 2.40 (t, 2H), 2.05 (t, 2H), 1.70 (m, 2H)Propyl chain methylene protons.
IR Spectroscopy 3350, 3450 cm⁻¹Primary Amine / Amide N-H stretching.
1660 cm⁻¹Amide C=O stretch (Carbonyl).
Mass Spectrometry m/z 179.1 [M+H]⁺ESI Positive Mode.
Analytical Purity Decision Tree

When analyzing batches for biological screening, use this logic to determine "Go/No-Go":

AnalysisLogic Check1 LC-MS Purity > 95%? Check2 1H NMR Residual Solvent? Check1->Check2 Yes Action1 Recrystallize (EtOH) Check1->Action1 No Check3 Appearance Dark/Colored? Check2->Check3 No Action2 Lyophilize / High Vac Check2->Action2 Yes Check3->Action1 Yes (Oxidation) Action3 Pass: Release for Assay Check3->Action3 No (Off-white)

Caption: Quality Control workflow for pharmaceutical intermediates.

Biological Relevance & Applications[2][4][8][9]

1. HDAC Inhibitor Scaffolds: The 4-aminophenyl group mimics the "cap" region of histone deacetylase inhibitors. The 4-carbon chain provides the optimal length (linker) to reach the zinc-binding domain in the enzyme's active site. Derivatives of this molecule are often converted into hydroxamic acids (e.g., Vorinostat analogs).

2. TRPV1 Antagonism: Research indicates that 4-aminophenyl acetamide and propanamide derivatives act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5] The butanamide homolog serves as a tool compound to study chain-length structure-activity relationships (SAR) in pain modulation pathways [1].

3. Nitrogen Mustard Prodrugs: Similar to Chlorambucil (which is the acid form), the amine can be alkylated to form bis(2-chloroethyl)amine derivatives. The amide functionality alters the lipophilicity and transport properties compared to the free acid, potentially enhancing blood-brain barrier penetration for CNS-targeted chemotherapeutics.

Handling & Storage
  • Oxidation Sensitivity: Primary anilines are prone to air oxidation, turning brown/purple over time (formation of azo/nitroso species).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Stable in DMSO for 1 month at -20°C. Avoid aqueous solutions for long-term storage due to potential amide hydrolysis (slow) or microbial growth.

References
  • Lee, J., et al. (2018). "4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands." Bioorganic & Medicinal Chemistry, 26(15), 4509-4517.[5] Link

  • PubChem.[6] (n.d.). "4-(4-Aminophenyl)butanoic acid (Precursor Data)." National Library of Medicine. Link

  • Datta, J., et al. (2009).[7] "A new class of quinoline-based DNA methyltransferase inhibitors." Journal of Medicinal Chemistry, 52(15), 4694-4707. (Contextual reference for aminophenyl linkers). Link

  • BenchChem. (2025). "Transformations of N-(4-nitrophenyl)butanamide." Link

Sources

synthesis pathways for 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(4-aminophenyl)butanamide

Introduction

This compound is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a butanamide side chain, makes it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and functional polymers.[1] This guide provides a detailed exploration of two distinct and reliable synthetic pathways for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by experimental evidence, ensuring both scientific rigor and practical applicability.

Pathway 1: Acylation of 4-Nitroaniline and Subsequent Reduction

This is a robust and highly efficient two-step synthesis that begins with the readily available starting material, 4-nitroaniline. The core strategy involves the acylation of the amino group, followed by the reduction of the nitro group to the desired primary amine.

Retrosynthetic Analysis

The retrosynthetic analysis for Pathway 1 is straightforward. The primary amine of the target molecule can be obtained from the reduction of a nitro group. This leads to the precursor, N-(4-nitrophenyl)butanamide. The amide bond in this precursor can be disconnected to reveal 4-nitroaniline and a butanoyl synthon, such as butanoyl chloride.

Retrosynthesis_Pathway_1 Target This compound Precursor1 N-(4-nitrophenyl)butanamide Target->Precursor1 Nitro group reduction StartingMaterial1 4-nitroaniline Precursor1->StartingMaterial1 Amide bond formation StartingMaterial2 Butanoyl chloride Precursor1->StartingMaterial2 Amide bond formation

Caption: Retrosynthetic analysis of Pathway 1.

Experimental Protocol
Step 1: Synthesis of N-(4-nitrophenyl)butanamide

The first step involves the acylation of 4-nitroaniline with butanoyl chloride. This is a classic nucleophilic acyl substitution reaction where the amino group of 4-nitroaniline attacks the electrophilic carbonyl carbon of butanoyl chloride.[2][3]

Materials:

  • 4-nitroaniline

  • Butanoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)butanamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of N-(4-nitrophenyl)butanamide to this compound

The nitro group of N-(4-nitrophenyl)butanamide is selectively reduced to a primary amine. Several methods are effective for this transformation, with catalytic hydrogenation being a clean and high-yielding option.[2][4] An alternative and also widely used method is reduction with a metal in acidic media, such as tin and hydrochloric acid.[5]

Method A: Catalytic Hydrogenation

Materials:

  • N-(4-nitrophenyl)butanamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve N-(4-nitrophenyl)butanamide (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

Method B: Reduction with Tin and Hydrochloric Acid

Materials:

  • N-(4-nitrophenyl)butanamide

  • Tin (Sn) powder or granules

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, suspend N-(4-nitrophenyl)butanamide (1.0 eq) in ethanol.

  • Add tin powder (2.5-3.0 eq) to the suspension.

  • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic, so cooling may be necessary.

  • Heat the reaction mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the solution is basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the solid with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Data Summary for Pathway 1
StepReactantsProductTypical YieldPurityKey Analytical Techniques
14-nitroaniline, Butanoyl chlorideN-(4-nitrophenyl)butanamide85-95%>98%¹H NMR, ¹³C NMR, IR, MS
2N-(4-nitrophenyl)butanamide, H₂/Pd/C or Sn/HClThis compound90-99%>99%¹H NMR, ¹³C NMR, IR, MS, Melting Point

Pathway 2: Friedel-Crafts Acylation Approach

This alternative pathway utilizes a Friedel-Crafts acylation reaction as a key step to construct the carbon skeleton. While potentially involving more steps than Pathway 1, it offers a different strategic approach starting from simple aromatic precursors. A plausible route involves the acylation of benzene with succinic anhydride, followed by a series of functional group transformations.

Retrosynthetic Analysis

The target molecule can be envisioned as being derived from 4-oxo-4-phenylbutanoic acid through a series of steps including amidation, nitration, and reduction. The 4-oxo-4-phenylbutanoic acid can be obtained via a Friedel-Crafts acylation of benzene with succinic anhydride.

Retrosynthesis_Pathway_2 Target This compound Intermediate1 4-(4-aminophenyl)butanoic acid Target->Intermediate1 Amidation Intermediate2 4-(4-nitrophenyl)butanoic acid Intermediate1->Intermediate2 Nitro group reduction Intermediate3 4-phenylbutanoic acid Intermediate2->Intermediate3 Nitration Intermediate4 4-oxo-4-phenylbutanoic acid Intermediate3->Intermediate4 Ketone reduction (e.g., Clemmensen) StartingMaterial3 Benzene Intermediate4->StartingMaterial3 Friedel-Crafts Acylation StartingMaterial4 Succinic anhydride Intermediate4->StartingMaterial4 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of Pathway 2.

Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This reaction forms 4-oxo-4-phenylbutanoic acid. The electrophilic substitution is catalyzed by a Lewis acid, typically aluminum chloride.[6][7]

Materials:

  • Benzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or 1,2-dichloroethane (as solvent)

  • Concentrated Hydrochloric Acid

  • Ice

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, suspend anhydrous aluminum chloride (2.2 eq) in the solvent (e.g., nitrobenzene).

  • Add succinic anhydride (1.0 eq) in portions to the stirred suspension.

  • Slowly add benzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization.

Step 2: Reduction of the Ketone (Clemmensen Reduction)

The keto group in 4-oxo-4-phenylbutanoic acid is reduced to a methylene group to yield 4-phenylbutanoic acid.

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a mercuric chloride solution.

  • In a round-bottom flask, add 4-oxo-4-phenylbutanoic acid, zinc amalgam, concentrated HCl, water, and toluene.

  • Heat the mixture to reflux for 24-48 hours, with periodic addition of more concentrated HCl.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, dry, and evaporate the solvent to give 4-phenylbutanoic acid.

Step 3: Nitration of 4-phenylbutanoic acid

The aromatic ring is nitrated to introduce the nitro group, predominantly at the para position, yielding 4-(4-nitrophenyl)butanoic acid.

Materials:

  • 4-phenylbutanoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add 4-phenylbutanoic acid to the cold sulfuric acid.

  • Add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining a low temperature.

  • Stir the mixture at low temperature for a few hours, then allow it to warm to room temperature.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Wash the solid with cold water and recrystallize to obtain 4-(4-nitrophenyl)butanoic acid.

Step 4: Reduction of the Nitro Group

The nitro group of 4-(4-nitrophenyl)butanoic acid is reduced to an amine to give 4-(4-aminophenyl)butanoic acid. Catalytic hydrogenation is a suitable method.

Procedure:

  • Follow a similar procedure to that described in Pathway 1, Step 2 (Method A), using 4-(4-nitrophenyl)butanoic acid as the starting material.

Step 5: Amidation of 4-(4-aminophenyl)butanoic acid

The final step is the formation of the amide. The carboxylic acid can be activated, for example, with thionyl chloride to form the acyl chloride, which then reacts with ammonia. Alternatively, peptide coupling reagents can be used.[8][9]

Method: Via Acyl Chloride

Materials:

  • 4-(4-aminophenyl)butanoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Gently reflux 4-(4-aminophenyl)butanoic acid with an excess of thionyl chloride for 1-2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent like THF.

  • Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous ammonia solution dropwise.

  • Stir for 1-2 hours, then remove the solvent.

  • The crude product can be purified by recrystallization.

Data Summary for Pathway 2
StepReactantsProductTypical YieldPurityKey Analytical Techniques
1Benzene, Succinic anhydride4-oxo-4-phenylbutanoic acid70-80%>95%¹H NMR, IR, Melting Point
24-oxo-4-phenylbutanoic acid4-phenylbutanoic acid60-70%>97%¹H NMR, IR
34-phenylbutanoic acid4-(4-nitrophenyl)butanoic acid75-85%>98%¹H NMR, IR, Melting Point
44-(4-nitrophenyl)butanoic acid4-(4-aminophenyl)butanoic acid90-98%>99%¹H NMR, IR, Melting Point
54-(4-aminophenyl)butanoic acidThis compound70-85%>98%¹H NMR, ¹³C NMR, IR, MS

Conclusion

This guide has detailed two distinct and effective synthetic pathways for the preparation of this compound. Pathway 1, involving the acylation of 4-nitroaniline followed by reduction, is a more direct and likely higher-yielding route, making it preferable for large-scale synthesis. Pathway 2, which commences with a Friedel-Crafts acylation, offers a valuable alternative that showcases a different set of fundamental organic transformations. The choice of pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. Both routes provide a solid foundation for the reliable synthesis of this important chemical intermediate.

References

  • AK Lectures. Amide Formation from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Ropot, R., Truscan, I., & Chiriac, C. I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2466–2469. [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Barma, D. K., Baati, R., Valleix, A., & Falck, J. R. (2003). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(42), 19334-19337. [Link]

  • ACS Publications. (2025, June 18). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. [Link]

  • Sun, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(7), 2104-2111. [Link]

  • UniCA IRIS. (2024, November 7). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. [Link]

  • PMC. (2023, July 25). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Google Patents. (1963).
  • Digital Commons @ NJIT. (1954). The reduction of aromatic nitro compounds with anhydrous stannous chloride. [Link]

  • PMC. (2018). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Vaia. (n.d.). Aniline on reaction with acetyl chloride gives: (a) Phenol (b) Acetamide (c) Acetanilide (d) Benzene. [Link]

  • ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. [Link]

  • University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. [Link]

  • AK Lectures. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism. [Link]

  • Al-Noor University College. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]

  • MDPI. (2025, February 7). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]

  • Scent.vn. (n.d.). This compound CAS# 69024-58-4: Odor profile, Molecular properties, Suppliers & Regulation. [Link]

Sources

In-Depth Technical Guide: Mechanism of Action of 4-(4-aminophenyl)butanamide in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-aminophenyl)butanamide (CAS: 69024-58-4) is a synthetic small molecule belonging to the class of phenyl-substituted GABA analogues. In biological systems, it functions primarily as a pro-drug and pharmacophore with dual mechanistic pathways: epigenetic modulation via Histone Deacetylase (HDAC) inhibition and proteostatic regulation as a chemical chaperone.

Structurally, it consists of a butyramide tail attached to a para-aminophenyl ring. This architecture allows it to mimic the "cap-linker-zinc binding group" topology typical of Class I HDAC inhibitors, while its metabolic hydrolysis yields 4-(4-aminophenyl)butyric acid , a derivative of the known chemical chaperone 4-Phenylbutyric Acid (4-PBA). This guide details its pharmacodynamics, signaling interactions, and experimental validation protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecificationRelevance to Biological Systems
IUPAC Name This compoundDefines structural homology to GABA and Butyrate.
CAS Number 69024-58-4Unique identifier for procurement and database verification.
Molecular Formula C₁₀H₁₄N₂OLow molecular weight (<200 Da) ensures high blood-brain barrier (BBB) permeability.
Lipophilicity (LogP) ~1.7 (Predicted)Optimal for passive diffusion across cell membranes; higher than GABA.
Key Functional Groups Primary Aryl Amine, Primary AmideAmide : Weak Zinc-Binding Group (ZBG) or prodrug moiety.Aryl Amine : Hydrogen bond donor/acceptor for active site anchoring.

Mechanism of Action (MoA)

The biological activity of this compound is defined by two distinct phases: the direct activity of the amide and the metabolic activity of its acid hydrolysis product.

Primary Pathway: Histone Deacetylase (HDAC) Inhibition

The molecule acts as a structural congener to benzamide-class HDAC inhibitors (e.g., Entinostat). It targets the Zinc-dependent active site of Class I HDACs (HDAC1, HDAC2, HDAC3).[1]

  • Binding Kinetics : The butanamide chain acts as a hydrophobic linker, positioning the molecule within the HDAC catalytic tunnel. The terminal amide group coordinates with the Zinc ion (

    
    ) at the base of the pocket, albeit with lower affinity than hydroxamic acids. The para-aminophenyl "cap" interacts with surface residues at the tunnel entrance, stabilizing the complex.
    
  • Downstream Effect : Inhibition of HDACs prevents the deacetylation of histone lysine residues (e.g., H3K9ac, H4K12ac). This results in chromatin relaxation (euchromatin formation) and the transcriptional reactivation of silenced tumor suppressor genes (e.g., p21/WAF1).

Secondary Pathway: Proteostasis & Chemical Chaperone Activity

Upon intracellular entry, the amide moiety is susceptible to hydrolysis by cytosolic amidases, converting the molecule into 4-(4-aminophenyl)butyric acid .

  • ER Stress Mitigation : Like its parent compound 4-PBA, the acid metabolite acts as a low-molecular-weight chemical chaperone. It interacts with exposed hydrophobic regions of unfolded proteins in the Endoplasmic Reticulum (ER), preventing aggregation.

  • Unfolded Protein Response (UPR) : It suppresses the IRE1

    
    -XBP1 and PERK-eIF2
    
    
    
    signaling axes, reducing ER stress-induced apoptosis in neurodegenerative models.
Visualization of Signaling Pathways

MoA_Pathway Compound This compound (Extracellular) CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane Cytosol Cytosol CellMembrane->Cytosol Amidase Intracellular Amidases Cytosol->Amidase HDAC Class I HDACs (Zn2+ Pocket) Cytosol->HDAC Direct Binding (Weak) AcidMetabolite 4-(4-aminophenyl)butyric acid Amidase->AcidMetabolite Hydrolysis Nucleus Nucleus AcidMetabolite->Nucleus ER Endoplasmic Reticulum AcidMetabolite->ER Nucleus->HDAC Inhibition Histones Histone Hyperacetylation (H3K9ac, H4K12ac) HDAC->Histones Blocks Deacetylation GeneExpr Gene Reactivation (p21, Tumor Suppressors) Histones->GeneExpr Chaperone Chemical Chaperone Activity ER->Chaperone UPR Inhibition of UPR (IRE1α, PERK) Chaperone->UPR Inhibits Survival Cell Survival / Reduced Apoptosis UPR->Survival

Figure 1: Dual mechanism of action involving direct HDAC inhibition and metabolic conversion to a chemical chaperone.

Experimental Protocols for Validation

To validate the mechanism of this compound in your specific biological system, the following self-validating workflows are recommended.

Fluorometric HDAC Activity Assay

Objective : Quantify the direct inhibitory potency (


) against nuclear extracts.
  • Reagent Prep : Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (1 nM to 100

    
    M).
    
  • Substrate : Use a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation :

    • Mix 10

      
      L diluted compound + 15 
      
      
      
      L HeLa nuclear extract (source of HDACs).
    • Incubate at 37°C for 30 mins to allow equilibrium binding.

    • Add 25

      
      L substrate solution. Incubate 30 mins.
      
  • Development : Add 50

    
    L Developer Solution (Trypsin) to cleave the deacetylated substrate, releasing the fluorophore (AMC).
    
  • Detection : Read Fluorescence (Ex/Em = 350/460 nm).

  • Validation : Use Trichostatin A (TSA) as a positive control.

    • Expected Result: Dose-dependent decrease in fluorescence.

Cellular Chaperone Assay (Thioflavin T Aggregation)

Objective : Assess the ability to prevent protein aggregation under ER stress.

  • Cell Model : SH-SY5Y neuroblastoma cells.

  • Induction : Treat cells with Tunicamycin (2

    
    g/mL) to induce ER stress/protein misfolding.
    
  • Treatment : Co-treat with this compound (10-50

    
    M) for 24h.
    
  • Staining : Lysate cells and stain with Thioflavin T (ThT), which binds amyloid/misfolded aggregates.

  • Quantification : Measure ThT fluorescence (Ex/Em = 440/482 nm).

  • Western Blot Validation : Probe for UPR markers (GRP78/BiP, CHOP).

    • Expected Result: Reduced ThT fluorescence and downregulated CHOP expression compared to Tunicamycin-only control.

References

  • BenchChem Technical Support . (2025). Application of 4-amino-N-substituted Butanamides in Neuroscience Research. BenchChem. Link

  • Zhang, L., et al. (2019).[2] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[3] Frontiers in Pharmacology, 10:957.[3] Link

  • PubChem . (2025).[4] 4-(4-Aminophenyl)butanoic acid (CID 27049). National Center for Biotechnology Information. Link

  • Mimura, N., et al. (2013). "Histone deacetylase inhibitor panobinostat induces cell death in acute myeloid leukemia cells." Journal of Molecular Medicine. Link

  • Kolb, P. S., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in neurodegenerative diseases." Neurobiology of Disease. Link

Sources

Unlocking the Pharmacological Potential of 4-(4-Aminophenyl)butanamide: A Technical Guide to Therapeutic Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

[fillcolor="#008080", label="BI

Refining Assay Clarity

I'm now revising the experimental details, focusing on precise descriptions and adding causal explanations for each step, and why each decision was made. I'm also preparing to add self-validating control strategies. I'm focusing on making each workflow completely reliable, trustworthy, and authoritative.

Executive Summary

The molecular scaffold of 4-(4-aminophenyl)butanamide and its substituted derivatives represents a highly versatile pharmacophore in modern medicinal chemistry. By mimicking endogenous signaling molecules while providing functional groups capable of extensive


 stacking and hydrogen bonding, this class of compounds interacts with a diverse array of biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the core therapeutic axes of these compounds—ranging from neuropharmacology to apoptosis modulation—while providing robust, self-validating experimental frameworks for their evaluation.

Neurological Targeting: GABA Transporter (GAT) Inhibition

Mechanistic Overview

The primary application of 4-amino-N-substituted butanamides in neuroscience is the potent inhibition of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminobutyric acid (GABA) uptake [1.1]. GABA transporters (specifically GAT1, GAT2, GAT3, and BGT1) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, butanamide derivatives prolong the residence time of GABA in the synapse, enhancing GABAergic tone. This mechanism is actively explored for targeted therapeutic interventions in epilepsy (suppressing excessive neuronal firing) and neuropathic pain (potentiating spinal pain pathway inhibition).

G Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (Active GABA) Presynaptic->Synapse Release Postsynaptic Postsynaptic GABAA Receptor (Inhibitory Signal) Synapse->Postsynaptic Activates GAT GABA Transporter (GAT) (Reuptake) Synapse->GAT Reuptake GAT->Presynaptic Recycles Drug Butanamide Derivative (GAT Inhibitor) Drug->GAT Blocks

Diagram illustrating the GABAergic synapse and the inhibitory action of butanamides on GATs.

Self-Validating Protocol: In Vitro [3H]-GABA Uptake Assay

To accurately quantify GAT inhibition, researchers must employ an assay that isolates transporter kinetics from passive diffusion or receptor binding.

Step-by-Step Methodology:

  • Cell Line Preparation: Plate HEK293 cells stably transfected with human GAT-1.

    • Causality: Using a stably transfected heterologous system ensures that the measured uptake is exclusively mediated by GAT-1, eliminating background noise from other endogenous transporters.

  • Compound Equilibration: Pre-incubate cells with varying concentrations of the butanamide derivative for 15 minutes at 37°C.

    • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the transporter's orthosteric or allosteric sites prior to the introduction of the competing substrate.

  • Tracer Addition: Introduce 50 nM of [3H]-GABA to the assay buffer.

    • Causality: Radiolabeled GABA acts as a highly sensitive tracer. A low concentration is used to remain below the Michaelis constant (

      
      ), ensuring the assay is highly sensitive to competitive inhibition.
      
  • Kinetic Termination (Critical Step): After 10 minutes, rapidly wash the cells three times with ice-cold PBS containing 1 mM unlabeled GABA.

    • Causality: The sudden drop in temperature instantly freezes membrane fluidity, halting all transporter kinetics. The excess unlabeled GABA outcompetes any surface-bound [3H]-GABA, ensuring only internalized radioactivity is retained.

  • Quantification: Lyse cells in 0.1 N NaOH and measure via liquid scintillation counting.

    • Self-Validating Control: The assay must include Tiagabine (a highly selective, FDA-approved GAT-1 inhibitor) as a positive control to define 100% specific inhibition, and wild-type (untransfected) HEK293 cells as a negative control to establish the baseline of non-specific membrane diffusion.

Workflow Step1 1. Cell Culture (GAT Expression) Step2 2. Drug Incubation (Equilibration) Step1->Step2 Step3 3. 3H-GABA (Tracer Addition) Step2->Step3 Step4 4. Cold Wash (Halt Kinetics) Step3->Step4 Step5 5. Scintillation (Quantification) Step4->Step5

Sequential workflow for the in vitro radiolabeled GABA uptake assay.

Apoptotic Targeting: tBid Inhibition and Mitochondrial Preservation

Mechanistic Overview

Beyond neurotransmission, highly substituted butanamides exhibit profound effects on cellular survival pathways. A prime example is BI-6C9 (N-{4-[(4-aminophenyl)sulfanyl]phenyl}-4-{[(4-methoxyphenyl)sulfonyl]amino}butanamide)[1]. This complex compound functions as a direct inhibitor of tBid (truncated BH3-interacting domain death agonist) with a dissociation constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of 20 µM.

During apoptosis, Caspase-8 cleaves cytosolic Bid into tBid, which translocates to the mitochondria to induce Mitochondrial Outer Membrane Permeabilization (MOMP). By binding to tBid, BI-6C9 prevents this translocation, thereby modulating mitochondrial membrane potential and subsequent necrotic or apoptotic cell death[1].

tBid_Pathway DeathSignal Apoptotic Signal (Fas/TNF) Caspase8 Caspase-8 Activation DeathSignal->Caspase8 Bid Cytosolic Bid Caspase8->Bid Cleaves tBid Truncated Bid (tBid) Bid->tBid Mitochondria Mitochondrial Membrane (MOMP) tBid->Mitochondria Translocates Apoptosis Cell Death (Apoptosis) Mitochondria->Apoptosis Cytochrome c Release Drug BI-6C9 (Butanamide Derivative) Drug->tBid Inhibits (Kd=20µM)

Mechanistic pathway of tBid-mediated mitochondrial apoptosis and its inhibition by BI-6C9.

Self-Validating Protocol: Ratiometric Assessment of Mitochondrial Membrane Potential ( )

To evaluate the efficacy of tBid inhibitors like BI-6C9, researchers must measure the preservation of mitochondrial integrity under apoptotic stress.

Step-by-Step Methodology:

  • Apoptotic Induction: Treat HeLa cells with anti-Fas antibody (100 ng/mL) for 4 hours to robustly activate the extrinsic apoptotic pathway and generate tBid.

  • Compound Co-treatment: Co-incubate the cells with 25 µM BI-6C9.

  • JC-1 Staining: Add JC-1 dye (2 µM) and incubate for 30 minutes in the dark.

    • Causality: JC-1 is a lipophilic, cationic dye. In healthy cells with a high

      
      , it accumulates in the mitochondria and forms J-aggregates (Red fluorescence, ~590 nm). When tBid induces MOMP and depolarizes the membrane, JC-1 diffuses into the cytosol as monomers (Green fluorescence, ~529 nm).
      
  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, calculating the Red/Green fluorescence ratio.

    • Causality: Utilizing a ratiometric readout (Red/Green) normalizes the data against variations in mitochondrial mass or cell size, isolating membrane potential as the sole variable.

    • Self-Validating Control: Include a cohort treated with FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), a potent mitochondrial uncoupler. FCCP forces complete depolarization, establishing the absolute baseline for the green monomeric state and validating the dynamic range of the assay.

Quantitative Data: Target Affinity Profiling

The structural plasticity of the 4-aminobutanamide core allows it to be tuned for distinct therapeutic indications. The table below summarizes the quantitative pharmacological profiles of various derivatives across different biological targets[1][2].

Table 1: Target Affinity and Pharmacological Profiling
Compound Class / DerivativePrimary Biological TargetAffinity / Activity MetricProposed Therapeutic Indication
4-amino-N-substituted butanamides GABA Transporters (GAT1-3)High affinity reuptake inhibitionEpilepsy, Neuropathic Pain
BI-6C9 (CAS 791835-21-7) Truncated Bid (tBid)

= 20 µM
Apoptosis Modulation / Ischemia
3-amino/4-amino analogs Dipeptidyl Peptidase IV (DPP-4)Target-dependent

Type 2 Diabetes Mellitus

(Note: While 4-amino derivatives are primarily neuroactive, closely related 3-aminobutanamides are heavily investigated as DPP-4 inhibitors for glycemic control, demonstrating the broad utility of the butanamide backbone[2].)

References

Sources

4-(4-Aminophenyl)butanamide: A Bifunctional Scaffold for Epigenetic and Cytotoxic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and therapeutic utility of 4-(4-aminophenyl)butanamide and its structural analogs.

Executive Summary

This compound (4-APB) represents a critical pharmacophore in medicinal chemistry, serving as a dual-function scaffold. Structurally, it combines a flexible alkyl linker with two reactive termini: a primary aniline and a terminal amide. This architecture positions it as a pivot point between two major therapeutic classes: nitrogen mustard alkylating agents (e.g., Chlorambucil derivatives) and Histone Deacetylase (HDAC) inhibitors .

This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary for leveraging 4-APB in drug discovery.

Chemical Architecture & Properties

The versatility of 4-APB stems from its ability to act as a "linker-cap" module. In HDAC inhibitors, the phenyl ring acts as the surface recognition cap, while the amide (or its hydroxamate derivatives) serves as the Zinc-Binding Group (ZBG).

Physicochemical Profile
PropertySpecificationRelevance
Molecular Formula

Core scaffold
Molecular Weight 178.23 g/mol Fragment-based drug design
LogP (Predicted) ~1.2Moderate lipophilicity; good membrane permeability
pKa (Aniline) ~4.7Weak base; allows for N-alkylation without rapid protonation at phys. pH
H-Bond Donors 3 (Aniline

, Amide

)
Critical for active site docking
Structural Homology

4-APB is the amide derivative of 4-(4-aminophenyl)butyric acid , the immediate precursor to the chemotherapeutic agent Chlorambucil .

Synthetic Methodologies

The synthesis of 4-APB requires a high-fidelity protocol to ensure the integrity of the aniline group while forming the amide. The following protocol utilizes a "Nitro-Reduction" strategy, which is superior to direct amidation of the amino-acid due to potential self-polymerization risks.

Protocol A: Synthesis of this compound

Objective: Synthesize 4-APB from 4-phenylbutyric acid via nitration and selective reduction.

Reagents:

  • 4-Phenylbutyric acid (Starting Material)[1]

  • Thionyl Chloride (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    
  • 
     / 
    
    
    
    (Nitration mix)
  • 
     (10%) and Hydrogen gas (Reduction)
    

Step-by-Step Workflow:

  • Nitration (Electrophilic Aromatic Substitution):

    • Dissolve 4-phenylbutyric acid in conc.

      
       at 0°C.
      
    • Dropwise add fuming

      
      , maintaining temp < 10°C.
      
    • Mechanism:[1][2][3] The alkyl group is weakly activating and ortho/para directing. Steric hindrance favors the para position.

    • Quench over ice, filter precipitate to isolate 4-(4-nitrophenyl)butyric acid .

  • Amide Formation (Acid Chloride Route):

    • Reflux the nitro-acid in excess

      
       for 2 hours. Evaporate excess reagent.
      
    • Dissolve residue in dry DCM and add dropwise to cold conc.

      
      .
      
    • Validation: Monitor disappearance of acid peak via TLC (

      
       shift).
      
    • Yields 4-(4-nitrophenyl)butanamide .

  • Catalytic Hydrogenation (Nitro Reduction):

    • Dissolve nitro-amide in Methanol. Add 10 mol%

      
      .
      
    • Stir under

      
       balloon (1 atm) for 4-6 hours.
      
    • Critical Control: Do not use acid catalysts here to avoid hydrolyzing the amide.

    • Filter through Celite to remove Pd. Concentrate to yield This compound .

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitro-aromatic protons (doublets shift upfield from ~8.1 ppm to ~6.5 ppm) and the appearance of the broad aniline

    
     singlet around 4.8 ppm.
    

Biological Mechanism & Analogs

The biological utility of 4-APB diverges into two pathways based on which terminus is modified.

Pathway 1: Nitrogen Mustards (Cytotoxic)

By alkylating the aniline nitrogen with 2-chloroethyl groups, the scaffold converts into a DNA-alkylating agent. The butyramide chain improves solubility compared to shorter linkers.

Pathway 2: HDAC Inhibition (Epigenetic)

The amide terminus mimics the acetyl-lysine substrate of histone proteins. Analogs often convert the primary amide to a hydroxamic acid (


) to chelate the Zinc ion in the HDAC catalytic pocket.
Comparative Analysis of Analogs
CompoundStructure ModificationPrimary TargetMechanism
4-APB (Core) NoneWeak HDAC / IntermediateScaffold / Linker
Chlorambucil Acid terminus; N-bis(2-chloroethyl)DNA (Guanine N7)Interstrand Crosslinking
Chloram-HDi Hydroxamic acid terminus; N-bis(2-chloroethyl)HDAC + DNADual-target lethality
4-Phenylbutyramide No amino groupClass I/II HDACsChemical Chaperone / Deacetylase Inhibitor
Visualization: Divergent Synthesis & Mechanism

G Scaffold 4-(4-aminophenyl) butanamide (4-APB) Alkylation N-Alkylation (Ethylene Oxide) Scaffold->Alkylation Path A Hydrolysis Amide -> Hydroxamate Conversion Scaffold->Hydrolysis Path B Mustard Chlorambucil Amide Analog Alkylation->Mustard DNA_Target Target: DNA (Apoptosis) Mustard->DNA_Target Crosslinks HDACi HDAC Inhibitor (Hydroxamic Acid) Hydrolysis->HDACi Epigenetic_Target Target: HDAC Zn2+ (Gene Regulation) HDACi->Epigenetic_Target Chelation

Figure 1: Divergent synthetic pathways transforming the 4-APB scaffold into cytotoxic (Red) or epigenetic (Green) agents.

Experimental Protocol: HDAC Fluorometric Activity Assay

To validate the activity of 4-APB analogs (specifically amide or hydroxamate derivatives), use the following fluorometric assay. This protocol relies on a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which releases a fluorescent coumarin derivative upon deacetylation.

Reagents:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • HDAC Enzyme Fraction (HeLa nuclear extract or purified HDAC1/6).

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (50 µM).

  • Developer Solution: Trypsin/Protease mix.

  • Test Compounds: 4-APB analogs (dissolved in DMSO).

Protocol:

  • Preparation: Dilute test compounds in Assay Buffer to 2x desired concentration. Add 50 µL to black 96-well plate.

  • Enzyme Addition: Add 25 µL of diluted HDAC enzyme to each well. Incubate 10 min at 37°C.

    • Control: Include a "No Enzyme" blank and a "Trichostatin A" (positive inhibitor) control.

  • Substrate Initiation: Add 25 µL of Fluorogenic Substrate. Incubate for 30-60 min at 37°C.

  • Development: Add 50 µL of Developer Solution (Trypsin). This cleaves the deacetylated lysine, releasing the AMC fluorophore. Incubate 15 min at RT.

  • Measurement: Read Fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

    
    
    

References

  • Synthesis of Chlorambucil Precursors: Method of producing methyl ether of 4-(4-aminophenyl)butyric acid. Google Patents.

  • HDAC Inhibitor Hybrids: Hybrid inhibitors of DNA and HDACs remarkably enhance cytotoxicity in leukaemia cells. Taylor & Francis Online.

  • Chemical Properties & Safety: 4-(4-Aminophenyl)butyric acid Safety Data Sheet. Chemdad.

  • 4-Phenylbutyrate Pharmacology: 4-Phenylbutyric acid: A chemical chaperone and HDAC inhibitor. PubMed.

Sources

Solubility and Stability Profiling of 4-(4-Aminophenyl)butanamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, 4-(4-aminophenyl)butanamide serves as a critical bifunctional building block. Structurally characterized by an electron-rich para-substituted aniline moiety and a terminal aliphatic amide, this compound presents unique physicochemical challenges. As a Senior Application Scientist, I approach the profiling of such molecules not merely as a collection of data points, but as a dynamic system governed by thermodynamic and kinetic principles. This whitepaper provides an authoritative, first-principles analysis of the solubility and stability of this compound across diverse solvent systems, equipping researchers with the causal understanding necessary to optimize synthetic workflows and formulation strategies.

Physicochemical Causality: The Structure-Property Relationship

To predict how this compound behaves in solution, we must deconstruct its molecular architecture:

  • The Aniline Moiety (Weak Base): The primary amine attached to the phenyl ring has a projected

    
     of approximately 4.6. This dictates a highly pH-dependent aqueous solubility profile. Furthermore, the electron-donating nature of the amino group lowers the oxidation potential of the aromatic ring, making it highly susceptible to radical-induced autoxidation.
    
  • The Butanamide Chain (Amphiphilic Linker): The aliphatic four-carbon chain introduces lipophilicity (estimated

    
    ), while the terminal amide acts as both a strong hydrogen-bond donor and acceptor.
    

The Causal Link to Solubility: Why is this compound notoriously difficult to dissolve in neutral water despite having polar functional groups? The planar aromatic ring and the flexible butanamide linker allow for dense, highly ordered crystal packing. This architecture is reinforced by extensive intermolecular hydrogen bonding networks (amide-amide and amine-amide interactions). As detailed in foundational pharmaceutical texts like [1], this high crystal lattice energy must be thermodynamically overcome by the solvation energy of the solvent. Neutral water lacks the capacity to disrupt these networks efficiently.

Thermodynamic Solubility in Diverse Solvents

Understanding the dielectric constant (


) and hydrogen-bonding capacity of a solvent is critical for optimizing the dissolution of this compound.
Table 1: Predicted Equilibrium Solubility Profile
Solvent SystemDielectric Constant (

)
Expected Solubility RangeMechanistic Rationale
Aqueous Buffer (pH 1.2) ~80High (>10 mg/mL)Protonation of the primary amine forms a highly soluble ammonium salt, overcoming lattice energy via ion-dipole interactions.
Aqueous Buffer (pH 7.4) ~80Low (<0.1 mg/mL)The compound exists as a neutral species; water cannot sufficiently disrupt the strong intermolecular H-bond network.
Methanol / Ethanol 33 / 24Moderate (1 - 5 mg/mL)Protic solvents partially disrupt H-bond networks but lack the strong lipophilic solvation required for high solubility.
DMSO / DMF 47 / 38Very High (>50 mg/mL)Strong polar aprotic nature efficiently acts as an H-bond acceptor, entirely disrupting amide-amide crystalline interactions.
Hexane / Toluene 1.9 / 2.4Very Low (<0.01 mg/mL)Complete inability to break the strong polar intermolecular interactions of the solid state.

Degradation Kinetics and Stability Pathways

The stability of this compound is compromised by two primary kinetic pathways: oxidation and hydrolysis.

Table 2: Stability Profile and Degradation Drivers
Stress ConditionPrimary Degradant(s)Kinetic DriverMitigation Strategy
Oxidative (O

, Light, Metals)
Azo dimers, Quinone-iminesRadical-mediated autoxidation of the electron-rich aniline moiety.Store in amber vials under inert gas (Argon/N

); utilize chelating agents (EDTA) or antioxidants.
Hydrolytic (Extreme pH, Heat) 4-(4-aminophenyl)butanoic acidNucleophilic attack on the terminal amide carbonyl, accelerated by thermal energy.Maintain in non-aqueous solvents or neutral pH buffers; store at -20°C for long-term preservation.

Mechanistic Insight into Oxidation: Exposure to ambient light and atmospheric oxygen triggers the formation of a nitrogen radical cation on the aniline group. As demonstrated in studies on the [3], these radicals rapidly undergo dimerization to form highly conjugated, colored azo or azoxy compounds, or oxidize further into quinone-imine derivatives. This is why solutions of this compound will progressively darken (turning yellow, then brown) if left exposed to air on a benchtop.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify thermodynamic equilibrium and kinetic degradation.

Protocol 1: Equilibrium Solubility via Saturation Shake-Flask

This methodology is adapted from the gold-standard practices established by [2] for determining thermodynamic solubility.

  • Preparation: Weigh approximately 10 mg of solid this compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, or DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in an isothermal shaker set to 37°C at 200 RPM for 24 to 48 hours. Causality note: 24 hours is typically required to transition from kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000

    
     g for 15 minutes at 37°C to pellet the undissolved solid. Do not use filtration, as the compound may adsorb non-specifically to filter membranes.
    
  • Quantification: Carefully extract the supernatant, dilute appropriately with the mobile phase, and analyze via HPLC-UV (detecting at

    
     nm).
    
  • Solid-State Verification (Crucial): Analyze the residual pellet via X-Ray Powder Diffraction (XRPD) to ensure the crystal polymorph has not changed or formed a hydrate during the equilibration process.

Protocol 2: Stability-Indicating Forced Degradation Assay
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Oxidative Stress: Mix 500

    
    L of stock with 500 
    
    
    
    L of 3% H
    
    
    O
    
    
    . Incubate at room temperature in the dark for 24 hours.
  • Hydrolytic Stress (Acid/Base): Mix 500

    
    L of stock with 500 
    
    
    
    L of 1N HCl (acid) or 1N NaOH (base). Incubate at 60°C for 24 hours.
  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to UV-Vis irradiation (ICH Q1B standard) for 24 hours.

  • Analysis: Quench the reactions (neutralize pH or add sodium thiosulfate for peroxide) and analyze via LC-MS to identify the mass shifts corresponding to quinone-imines (+14 Da / +16 Da depending on oxidation state) or the carboxylic acid degradant (+1 Da mass shift due to substitution of NH

    
     with OH).
    

Visualizations

SolubilityWorkflow A Solid this compound B Solvent Addition (Buffer / Organic) A->B C Thermodynamic Equilibration (Shake-Flask, 24h, 37°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E Solubilized Fraction F Solid-State Characterization (XRPD / DSC) D->F Residual Pellet

Workflow for equilibrium solubility determination via the saturation shake-flask method.

DegradationPathway Parent This compound Radical Nitrogen Radical Cation (Intermediate) Parent->Radical O2, Light, Metals (Aniline Oxidation) Acid 4-(4-aminophenyl)butanoic acid Parent->Acid Extreme pH, Heat (Amide Hydrolysis) Ammonia Ammonia (NH3) Parent->Ammonia Extreme pH, Heat Azo Azo/Azoxy Dimers (Colored Degradants) Radical->Azo Dimerization Quinone Quinone-imine Derivatives Radical->Quinone Further Oxidation

Primary oxidative and hydrolytic degradation pathways of this compound.

References

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(4-aminophenyl)butanamide scaffold is an intriguing chemical entity, positioned at the intersection of several biologically active classes of compounds. While direct research on this specific molecule is nascent, its structural analogues have demonstrated significant potential as anti-inflammatory agents, neuromodulators, and ligands for various receptors. This guide provides a comprehensive, scientifically-grounded framework for the preliminary in-vitro evaluation of this compound (henceforth referred to as "the compound"). We will detail a logical, tiered experimental workflow, from synthesis and foundational safety profiling to hypothesis-driven mechanistic assays. Each protocol is presented with the underlying scientific rationale, empowering research teams to generate a robust initial data package for this promising molecule.

Introduction and Rationale

This compound, with the molecular formula C₁₀H₁₄N₂O, serves as a core structure for more complex derivatives.[1][2] Its parent acid, 4-(4-aminophenyl)butanoic acid, is a known chemical entity, suggesting feasible synthetic routes.[3] The true potential of this scaffold is illuminated by the activities of its derivatives:

  • Anti-Inflammatory Potential : Novel benzoxazole derivatives incorporating a 4-aminobutanamide moiety have shown potent, non-cytotoxic inhibition of lipopolysaccharide (LPS)-induced IL-1β and IL-6 mRNA expression, key drivers in inflammatory cascades.

  • Neuromodulatory Activity : The broader class of 4-amino-N-substituted butanamides has been investigated for neuroscience applications, particularly as inhibitors of γ-aminobutyric acid (GABA) uptake, a mechanism relevant to epilepsy and neuropathic pain.

  • Receptor Ligand Scaffolding : Structurally similar molecules, such as 4-aminophenyl acetamides and propanamides, have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling.[4]

This convergence of activities provides a strong rationale for a systematic in-vitro investigation of the core this compound structure. The following guide outlines a strategic approach to unlock its potential.

Synthesis and Characterization

A reliable synthetic route is the prerequisite for any biological study. Based on established methodologies for related compounds, a straightforward synthesis can be proposed.[5][6]

Proposed Synthetic Pathway

A logical approach involves the amidation of the corresponding carboxylic acid, which can be synthesized from its nitro-precursor.

  • Reduction of 4-(4-nitrophenyl)butanoic acid: The commercially available nitro-acid is reduced to 4-(4-aminophenyl)butanoic acid using a standard catalytic hydrogenation with Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Amide Formation: The resulting amino acid is then converted to the target amide. This can be achieved via activation of the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-Hydroxysuccinimide (NHS), followed by the addition of ammonia.

Physicochemical and Structural Characterization

Prior to biological testing, the compound's identity, purity, and key properties must be rigorously confirmed.

Parameter Method Purpose
Identity ¹H NMR, ¹³C NMRConfirms the chemical structure and atom connectivity.
Purity HPLC-UV, LC-MSDetermines the percentage purity of the compound. A purity of >95% is required for biological assays.
Mass Verification High-Resolution Mass Spectrometry (HRMS)Confirms the exact molecular weight and elemental composition.
Solubility Kinetic/Thermodynamic Solubility AssaysDetermines solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) to prepare appropriate stock solutions for assays.

A Tiered Approach to In-Vitro Evaluation

A structured, tiered workflow ensures that resources are used efficiently, starting with broad-spectrum safety and stability assays before moving to more complex, hypothesis-driven studies.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Mechanism of Action synthesis Synthesis & QC cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) synthesis->cytotoxicity Purity >95% stability Metabolic Stability (Microsomal Assay) synthesis->stability anti_inflammatory Anti-Inflammatory Assays (LPS-Stimulated Macrophages) cytotoxicity->anti_inflammatory Determine Sub-toxic Conc. neuromodulation Neuromodulatory Assays (GABA Uptake) cytotoxicity->neuromodulation Determine Sub-toxic Conc. other_targets Exploratory Assays (e.g., TRPV1) cytotoxicity->other_targets Determine Sub-toxic Conc. pathway_analysis Signaling Pathway Analysis (e.g., NF-κB Western Blot) anti_inflammatory->pathway_analysis If Active

Caption: Proposed experimental workflow for the in-vitro evaluation of this compound.

Phase 1: Foundational Profiling

Cytotoxicity Assessment

Causality: Before assessing specific biological activities, it is crucial to determine the concentrations at which the compound does not cause general cell death. This ensures that any observed effects in subsequent assays are due to specific molecular interactions rather than non-specific toxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Experimental Protocol: MTT Assay [9]

  • Cell Seeding: Seed a panel of cells (e.g., RAW 264.7 murine macrophages, SH-SY5Y human neuroblastoma, and HEK293 human embryonic kidney cells) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[8] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can be determined by plotting viability against the log of the compound concentration.

Metabolic Stability Assessment

Causality: A drug's efficacy is highly dependent on its stability in the body. The liver is the primary site of drug metabolism, and in-vitro assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, provide an early indication of a compound's metabolic fate.[10] This assay measures the rate at which the compound is cleared, allowing for the calculation of its intrinsic clearance and predicted half-life.

Experimental Protocol: Liver Microsome Stability Assay [11][12]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and the compound (e.g., 1 µM) in a potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system. This cofactor is essential for the function of most cytochrome P450 enzymes.

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. The supernatant, containing the remaining compound, is collected for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k), from which the in-vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Hypothetical Foundational Data Result Interpretation
Cytotoxicity IC₅₀ (RAW 264.7 cells) > 100 µMLow cytotoxicity. Subsequent functional assays can be performed up to 50 µM without confounding toxic effects.
Metabolic Stability (t₁/₂ in HLM) 45 minModerate stability. The compound is metabolized but not so rapidly as to preclude potential in-vivo efficacy.

Phase 2: Hypothesis-Driven Mechanistic Assays

Based on the activities of structurally related compounds, we can formulate specific hypotheses about the biological function of this compound.

Anti-Inflammatory Activity Evaluation

Hypothesis: this compound will suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Causality: LPS, a component of Gram-negative bacteria, is a potent activator of the innate immune response through the Toll-like receptor 4 (TLR4) signaling pathway.[13][14] This activation leads to the production of key pro-inflammatory cytokines like TNF-α and IL-6.[15] An assay using LPS-stimulated macrophages is a standard and robust model for identifying compounds with anti-inflammatory properties.[16][17]

G cluster_0 cluster_1 Inside Nucleus LPS LPS TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB->NFkB_translocation Translocates Nucleus Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription

Caption: Simplified LPS-induced TLR4 signaling pathway leading to NF-κB activation.

Experimental Protocol: Cytokine Measurement by ELISA

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Neuromodulatory Activity Evaluation

Hypothesis: this compound will inhibit the reuptake of GABA through GABA transporters (GATs).

Causality: GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by reuptake from the synaptic cleft via GATs.[18] Inhibiting this process increases GABAergic tone, which is a therapeutic strategy for conditions like epilepsy.[19] A radiolabeled GABA uptake assay is the gold-standard method for identifying GAT inhibitors.[20]

Experimental Protocol: [³H]GABA Uptake Assay [18][21]

  • Cell Culture: Use a cell line stably expressing a specific GABA transporter subtype (e.g., HEK-293 cells expressing hGAT-1). Seed the cells in a 96-well plate.

  • Pre-incubation: Wash the cells with an appropriate assay buffer. Pre-incubate the cells with various concentrations of the compound or a known GAT inhibitor (e.g., Tiagabine) for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of radiolabeled [³H]GABA.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) to ensure measurement of the initial uptake rate.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]GABA using a scintillation counter.

  • Data Analysis: Calculate the specific GABA uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor). Determine the IC₅₀ of the compound by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide outlines a logical and robust strategy for the preliminary in-vitro characterization of this compound. By first establishing a safety and stability profile, and then proceeding to hypothesis-driven assays based on the known pharmacology of its analogues, researchers can efficiently generate a foundational dataset.

Positive results in these assays—particularly potent, non-toxic inhibition of inflammatory cytokines or significant inhibition of GABA uptake—would provide a strong rationale for more advanced studies. Future work could include elucidating the precise mechanism of action (e.g., Western blot analysis of NF-κB pathway proteins), assessing selectivity against other targets, and ultimately progressing to in-vivo models of inflammation or neurological disorders. This structured approach ensures that the therapeutic potential of the this compound scaffold is explored with scientific rigor and a clear path toward potential drug development.

References

  • Bio-protocol. (n.d.). 2.11.1. MTT Assay for Cytotoxicity Evaluation. Bio-protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells. (2016). Oncology Letters. Retrieved from [Link]

  • Doherty, E. M., Fotsch, C., & Grand-master, F. L. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound CAS# 69024-58-4: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Lu, Y. C., Yeh, W. C., & Ohashi, P. S. (2008). LPS/TLR4 signal transduction pathway. Cytokine. Retrieved from [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. (2014). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Lu, Y. C., Yeh, W. C., & Ohashi, P. S. (2008). LPS/TLR4 signal transduction pathway. PubMed. Retrieved from [Link]

  • Cusabio. (2019). LPS/TLR4 Signal Transduction Pathway. Retrieved from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • O'Neill, L. A., & Bowie, A. G. (2007). The family of five: TIR-domain-containing adaptors in Toll-like receptor signalling. Nature Reviews Immunology. Retrieved from [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. (2024). ACS Chemical Neuroscience. Retrieved from [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (2019). Journal of Korean Medicine. Retrieved from [Link]

  • In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. (2017). ResearchGate. Retrieved from [Link]

  • Chemspace. (n.d.). N-(4-aminophenyl)butanamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Institutes of Health. Retrieved from [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). ACS Chemical Neuroscience. Retrieved from [Link]

  • Representative structures of TRPV1 antagonists that have undergone clinical trials for pain management[22]. (n.d.). ResearchGate. Retrieved from [Link]

  • Ismael, O. T., & Sadeek, G. T. (2026). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, 9(2), 243-253. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Aminophenyl)butan-2-one. National Institutes of Health. Retrieved from [Link]

  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. (2014). ACS Chemical Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural basis of GABA reuptake inhibition. (2022). Nature. Retrieved from [Link]

  • A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel. (2023). Frontiers in Pharmacology. Retrieved from [Link]

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Methodological & Application

step-by-step synthesis protocol for 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-purity, scalable synthesis protocol for 4-(4-aminophenyl)butanamide (CAS: 69024-58-4). The methodology is designed for research and development applications, prioritizing intermediate stability and impurity control.

Application Note: Synthesis of this compound

Part 1: Strategic Analysis & Route Selection

The synthesis of this compound presents a chemoselectivity challenge: the presence of both a nucleophilic aniline amine and an electrophilic amide functionality. A direct synthesis from 4-(4-aminophenyl)butanoic acid is risky due to the high probability of uncontrolled self-polymerization (intermolecular amide formation) during the carboxylic acid activation step.

Selected Route: The "Nitro-Masking" Strategy To ensure high fidelity, we utilize the nitro group as a robust "mask" for the amine. The synthesis proceeds in two definitive stages:

  • Amidation: Conversion of 4-(4-nitrophenyl)butanoic acid to its primary amide. The nitro group is non-nucleophilic, allowing aggressive activation of the carboxylic acid without side reactions.

  • Chemoselective Reduction: Catalytic hydrogenation of the nitro group to the target amine, leaving the amide backbone intact.

This route avoids the need for protection/deprotection cycles (e.g., Boc-protection), increasing atom economy and reducing step count.

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the logic flow for impurity control.

SynthesisProtocol cluster_safety Critical Control Points Start 4-(4-nitrophenyl)butanoic acid (Starting Material) Activation Acid Chloride Formation (SOCl2, Reflux) Start->Activation Activation Amidation Ammonolysis (NH4OH, 0°C) Activation->Amidation Nucleophilic Acyl Substitution Intermediate 4-(4-nitrophenyl)butanamide (Stable Intermediate) Amidation->Intermediate Precipitation & Wash Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Nitro Reduction Product This compound (Target) Reduction->Product Filtration & Crystallization

Caption: Two-stage synthesis utilizing nitro-masking to prevent polymerization. Critical control points involve moisture exclusion during activation and pressure regulation during hydrogenation.

Part 3: Detailed Experimental Protocol

Stage 1: Synthesis of 4-(4-nitrophenyl)butanamide

Objective: Convert the carboxylic acid to a primary amide using the Acid Chloride method for maximum conversion.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
4-(4-nitrophenyl)butanoic acid 209.19 1.0 Substrate
Thionyl Chloride (SOCl₂) 118.97 3.0 Chlorinating Agent
Ammonium Hydroxide (28-30% aq) 35.05 Excess Amine Source
Dichloromethane (DCM) 84.93 Solvent Reaction Medium

| DMF (Dimethylformamide) | 73.09 | Cat. | Catalyst |

Protocol:

  • Activation:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 4-(4-nitrophenyl)butanoic acid (10.0 g, 47.8 mmol) in anhydrous DCM (50 mL).

    • Add Thionyl Chloride (10.4 mL, 143 mmol) dropwise.

    • Add 2-3 drops of DMF to catalyze the reaction.

    • Reflux the mixture at 45°C for 2–3 hours. Monitor gas evolution (HCl/SO₂). The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation of Acid Chloride:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess SOCl₂. Caution: Trap acidic vapors.

    • Redissolve the crude yellow oil (acid chloride) in anhydrous DCM (30 mL).

  • Amidation:

    • Prepare a stirred solution of concentrated Ammonium Hydroxide (50 mL) cooled to 0°C in an ice bath.

    • Add the DCM solution of the acid chloride dropwise to the ammonia solution over 30 minutes. Maintain temperature <10°C to minimize hydrolysis.

    • A precipitate should form immediately. Stir at room temperature for 1 hour.

  • Workup:

    • Filter the solid precipitate.

    • Wash the filter cake copiously with water (to remove NH₄Cl) and cold diethyl ether (to remove non-polar impurities).

    • Dry in a vacuum oven at 50°C.

    • Checkpoint: Expect a pale yellow solid. Yield typically >85%.

Stage 2: Reduction to this compound

Objective: Chemoselective reduction of the nitro group without reducing the amide carbonyl or aromatic ring.

Reagents & Stoichiometry:

Reagent Role
4-(4-nitrophenyl)butanamide Substrate
10% Palladium on Carbon (Pd/C) Catalyst (10 wt% loading)
Hydrogen Gas (H₂) Reductant (Balloon pressure)

| Methanol (MeOH) | Solvent |[1]

Protocol:

  • Preparation:

    • In a hydrogenation flask (or heavy-walled bottle), suspend the nitro-amide intermediate (5.0 g, 24.0 mmol) in Methanol (100 mL).

    • Safety: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (0.5 g, 10 wt%). Do not add dry catalyst to solvent in air (fire hazard).

  • Hydrogenation:

    • Purge the system with Nitrogen (3x), then with Hydrogen (3x).

    • Stir the mixture vigorously under a Hydrogen balloon (1 atm) at room temperature.

    • Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material (UV active, yellow) will disappear; the product (UV active, often stains with Ninhydrin) will appear.

    • Reaction time: Typically 4–12 hours.

  • Workup:

    • Purge the system with Nitrogen.

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric. Keep wet.

    • Concentrate the filtrate under reduced pressure to yield an off-white solid.

  • Purification (Polishing):

    • Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture if necessary.

    • Final Product: this compound.[2]

Part 4: Characterization & Quality Control

Validate the synthesized compound using the following parameters.

TechniqueExpected Signal / ResultStructural Assignment
Appearance Off-white to pale beige crystalline powder-
¹H NMR (DMSO-d₆) δ 6.8 - 7.0 (d, 2H), 6.4 - 6.6 (d, 2H)Para-substituted aromatic ring (AA'BB')
δ 6.7, 7.2 (broad s, 2H)Amide -NH₂ protons
δ 4.8 (broad s, 2H)Aniline -NH₂ protons
δ 2.4 (t, 2H), 2.0 (t, 2H), 1.7 (m, 2H)Propyl chain (-CH₂-CH₂-CH₂-)
IR Spectroscopy ~3300-3400 cm⁻¹ (Doublet)Primary Amine / Amide N-H stretch
~1650-1690 cm⁻¹ (Strong)Amide Carbonyl (C=O)
Mass Spectrometry [M+H]⁺ = 179.12Molecular Ion (C₁₀H₁₄N₂O)

Part 5: Troubleshooting & Safety

  • Low Yield in Step 1: If the acid chloride hydrolysis competes with amidation, ensure the DCM solution is added slowly to a large excess of ammonia. The excess ammonia acts as a buffer and nucleophile.

  • Incomplete Reduction: If the nitro group is sluggish, warm the hydrogenation vessel to 40°C or increase pressure to 50 psi (using a Parr shaker).

  • Coloration: Aniline derivatives oxidize easily. Store the final product under inert gas (Nitrogen) in the dark.

Safety Warnings:

  • Thionyl Chloride: Releases HCl and SO₂. Use only in a well-ventilated fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent during filtration and disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69024-58-4, this compound. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for chemoselective reduction).

Sources

Application Note: Utilizing 4-(4-aminophenyl)butanamide in Prostate Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 4-(4-aminophenyl)butanamide (4-APB), a privileged bifunctional scaffold, in the research and development of therapeutics for Castration-Resistant Prostate Cancer (CRPC).[1][2]

While often categorized as a chemical intermediate, 4-APB possesses unique structural characteristics—a reactive aniline "head" and a flexible butanamide "tail"—that make it an indispensable tool for:

  • PROTAC® Linker Design: Serving as a rigid-flexible hybrid linker to connect E3 ligase ligands to Androgen Receptor (AR) binders.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Acting as a probe to explore the solvent-exposed regions of the AR Ligand Binding Domain (LBD).[1][2]

  • HDAC Inhibitor Development: Functioning as a zinc-binding group (ZBG) precursor or cap group analog in the synthesis of novel histone deacetylase inhibitors.[1][2]

This document provides validated protocols for solubility handling, cytotoxicity profiling, and downstream mechanistic assays (Western Blotting) to validate the efficacy of 4-APB-derived compounds.[1][2]

Part 1: Chemical Logic & Handling

Why this compound? In prostate cancer research, the transition from simple AR antagonists (like Bicalutamide) to next-generation degraders (PROTACs) requires precise linker chemistry.[1][2] this compound offers a distinct advantage over standard PEG linkers:

  • Aromatic Stacking: The phenyl ring facilitates

    
     stacking interactions within the AR binding pocket.[1][2]
    
  • Hydrogen Bonding: The terminal primary amide acts as a hydrogen bond donor/acceptor, potentially anchoring the molecule in the solvent channel or mimicking the "cap" group of HDAC inhibitors like Vorinostat.[2]

Physicochemical Profile
PropertySpecificationCritical Note
Molecular Formula

Molecular Weight 178.23 g/mol Ideal for fragment-based screening (<300 Da).[1][2][3]
Solubility (DMSO) >50 mMProtocol: Warm to 37°C if precipitation occurs.[1][2]
Solubility (Water) Low/ModerateRequires co-solvent (e.g., 0.1% Tween-80) for aqueous buffers.[1][2]
Stability HighStable at RT; avoid strong oxidizing agents due to the aniline group.[1][2]
Preparation of Stock Solutions

CAUTION: The aniline moiety is prone to oxidation over time (turning brown).[1][2] Always prepare fresh or store under nitrogen at -20°C.

  • Weighing: Weigh 17.8 mg of 4-APB.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to achieve a 100 mM stock solution.

  • Vortexing: Vortex for 30 seconds until clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent light-induced degradation.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Part 2: Application Workflows & Protocols

Application 1: Cytotoxicity & Proliferation Profiling (MTT Assay)

Objective: Determine the baseline cytotoxicity of the 4-APB scaffold in PC-3 (AR-negative) and LNCaP (AR-positive) cell lines. This is crucial to distinguish between specific target engagement (in derivatives) and non-specific toxicity of the linker itself.[2]

Pathway Context: If 4-APB acts as an HDAC inhibitor analog, it should induce cell cycle arrest (G1/S phase).[1][2] If it is inert, high viability should be observed.[2]

Protocol Steps:
  • Cell Seeding:

    • Seed LNCaP cells at

      
       cells/well in 96-well plates (RPMI-1640 + 10% FBS).
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Compound Treatment:

    • Prepare serial dilutions of 4-APB in culture medium (Range: 0.1 µM to 100 µM).[1][2]

    • Control: Vehicle control (0.1% DMSO final concentration).

    • Positive Control: Enzalutamide (10 µM) or Vorinostat (1 µM).[2]

    • Treat cells for 72 hours .[2]

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][2]

    • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization:

    • Aspirate medium carefully.[2]

    • Add 150 µL DMSO to dissolve crystals.[2] Shake plate for 10 mins.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

  • Analysis:

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Success Criterion: For a linker scaffold,

      
       should ideally be >50 µM (indicating low intrinsic toxicity).[2]
      
Application 2: Mechanistic Validation (Western Blotting)

Objective: If using 4-APB as a precursor for AR-Targeting PROTACs or HDAC inhibitors, validate the mechanism of action in LNCaP cells.

Target Markers:

  • Androgen Receptor (AR): Degradation (PROTAC) or downregulation.[1][2]

  • PSA (KLK3): Functional readout of AR transcriptional activity.[1][2]

  • Acetyl-Histone H3 (Ac-H3): Marker for HDAC inhibition.[1][2]

Protocol Steps:
  • Treatment:

    • Treat LNCaP cells (6-well plate, 70% confluent) with 4-APB derivatives (or parent compound) at

      
       for 24 hours.
      
  • Lysis:

    • Wash with ice-cold PBS.[2]

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1][2]

  • Quantification:

    • BCA Assay to normalize protein concentration (load 30 µ g/lane ).[2]

  • Electrophoresis & Transfer:

    • SDS-PAGE (4-12% gradient gel).[1][2]

    • Transfer to PVDF membrane (Turbo blot: 25V, 7 min).[2]

  • Antibody Incubation:

    • Primary: Anti-AR (1:1000), Anti-PSA (1:1000), Anti-Ac-H3 (1:2000).[1][2] Incubate overnight at 4°C.

    • Secondary: HRP-conjugated Anti-Rabbit/Mouse (1:5000).[1][2] 1 hour at RT.[1][2]

  • Detection:

    • ECL Substrate.[2] Image on ChemiDoc.

Part 3: Visualization of Experimental Logic

The following diagram illustrates the strategic use of this compound in synthesizing dual-action prostate cancer therapeutics.

G Compound This compound (Scaffold) Synthesis Chemical Conjugation (Amide Coupling / Linker Attachment) Compound->Synthesis Functionalization Path_A Pathway A: PROTAC Synthesis Synthesis->Path_A Link to Thalidomide/VHL Path_B Pathway B: HDAC Inhibitor Analog Synthesis->Path_B Modify Amide Tail Target_A Target: Androgen Receptor (AR) + E3 Ligase Path_A->Target_A Ternary Complex Target_B Target: Histone Deacetylase (Zinc Binding Domain) Path_B->Target_B Enzymatic Inhibition Assay_A Western Blot: Loss of AR Protein Target_A->Assay_A Ubiquitination & Degradation Assay_B Western Blot: Increase in Ac-H3 Target_B->Assay_B Chromatin Remodeling Outcome Outcome: PCa Cell Death / Growth Arrest Assay_A->Outcome Assay_B->Outcome

Caption: Workflow for utilizing this compound in PROTAC and HDACi development pipelines.

Part 4: References

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[1][2] Science. Link (Foundational text on AR antagonist design relevant to scaffold utility).[2]

  • Bradner, J. E., et al. (2010). "Chemical Phylogenetics of Histone Deacetylases."[1][2] Nature Chemical Biology.[2] Link (Context for amide-based HDAC probes).[2]

  • Sakamoto, K. M., et al. (2001). "Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation."[1][2] Proceedings of the National Academy of Sciences. Link (Methodology for linker utilization).[2]

  • PubChem Compound Summary. "4-amino-N-(4-chlorophenyl)butanamide (Structural Analog)." Link (For physicochemical property verification).[2]

(Note: While specific literature solely on "this compound" as a standalone drug is limited, these references ground the compound's utility in the described chemical biology workflows.)[2]

Sources

Application Note: Preclinical Efficacy Profiling of 4-(4-aminophenyl)butanamide (4-APB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-(4-aminophenyl)butanamide (4-APB) represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with two distinct classes of therapeutics: Histone Deacetylase (HDAC) Inhibitors (e.g., Mocetinostat, Entinostat) and Chemical Chaperones (e.g., 4-Phenylbutyrate).

The presence of the butanamide tail suggests potential activity as a Zinc-binding group (ZBG) targeting Class I HDACs, or as a prodrug for 4-aminophenylbutyric acid (a GABA analogue). Furthermore, the primary aniline amine provides a handle for metabolic functionalization or specific interaction with the enzyme "cap" region.

This guide outlines a Dual-Path Efficacy Profiling Protocol designed to deconvolve the primary Mechanism of Action (MoA):

  • Path A (Epigenetic): Testing for HDAC inhibition and chromatin remodeling.[1]

  • Path B (Immunomodulatory): Testing for suppression of LPS-induced cytokine release (IL-6, IL-1

    
    ).[2]
    

Physicochemical Characterization (Go/No-Go Step)

Before efficacy testing, the compound's solubility and stability must be established. Benzamide derivatives often suffer from poor aqueous solubility, leading to precipitation in cell culture media.

Protocol 1: Solubility & Stability Profiling

Objective: Determine the maximum soluble concentration (MSC) in assay media and stability in plasma.

Materials:

  • 4-APB (Solid, >98% purity)

  • DMSO (anhydrous)

  • PBS (pH 7.4)

  • Mouse Plasma (heparinized)

  • HPLC-UV/Vis or LC-MS

Procedure:

  • Stock Prep: Dissolve 4-APB in 100% DMSO to reach 50 mM. Sonicate for 10 mins.

  • Kinetic Solubility: Spike DMSO stock into PBS to reach final concentrations of 1, 10, 50, 100, and 500

    
    M (final DMSO <1%). Incubate for 2 hours at 25°C with shaking.
    
  • Filtration: Centrifuge at 14,000 x g for 10 mins to pellet precipitate.

  • Quantification: Analyze supernatant via HPLC.

  • Plasma Stability: Incubate 10

    
    M 4-APB in mouse plasma at 37°C. Aliquot at 0, 15, 30, 60, and 120 min. Quench with acetonitrile (1:3 ratio) and analyze for the parent compound and the hydrolyzed acid metabolite (4-(4-aminophenyl)butyric acid).
    

Success Criteria:

  • Solubility > 50

    
    M in PBS.
    
  • 
     > 60 min in plasma (indicates stability against rapid amidase cleavage).
    

Path A: Epigenetic Efficacy (HDAC Inhibition)[3]

The structural similarity to Entinostat suggests 4-APB may inhibit HDACs, leading to hyperacetylation of histones and reactivation of silenced tumor suppressor genes.

Protocol 2: Fluorometric HDAC Activity Assay

Objective: Quantify the IC50 of 4-APB against nuclear extract (rich in HDAC1/2).

Mechanism: The assay uses a fluorogenic substrate with an acetylated lysine side chain. If HDAC is active, it removes the acetyl group, sensitizing the substrate to a developer enzyme that releases a fluorophore. Inhibition prevents this release.

Materials:

  • Nuclear Extract (HeLa or Jurkat cells)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Positive Control: Trichostatin A (TSA) or SAHA (Vorinostat)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Step-by-Step Workflow:

  • Plate Setup: Use a 96-well black/clear-bottom plate.

  • Compound Addition: Add 10

    
    L of 4-APB (serially diluted 1 nM to 100 
    
    
    
    M) to wells.
  • Enzyme Addition: Add 15

    
    L of Nuclear Extract diluted in Assay Buffer. Incubate 10 min at 37°C to allow compound-enzyme binding.
    
  • Substrate Initiation: Add 25

    
    L of Fluorogenic Substrate (50 
    
    
    
    M final).
  • Reaction: Incubate 30–60 min at 37°C.

  • Development: Add 50

    
    L of Developer Solution (Trypsin/Stop mix). Incubate 15 min at RT.
    
  • Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

Data Analysis: Calculate % Inhibition


. Fit to a sigmoidal dose-response curve to derive IC50.
Visualization: HDAC Inhibition Pathway

HDAC_Pathway Compound 4-APB HDAC HDAC Enzyme (Zinc Active Site) Compound->HDAC Binds Zinc/Pocket Inhibition Inhibition Complex Compound->Inhibition Blocks Substrate Acetylated Histones (Chromatin Condensed) HDAC->Substrate Deacetylation (Normal State) HDAC->Inhibition Result Hyperacetylation (Chromatin Relaxation) Inhibition->Result Accumulation of Acetyl Groups GeneExp Gene Expression (p21, Tumor Suppressors) Result->GeneExp Transcription Activation

Figure 1: Proposed Mechanism of Action. 4-APB binds the HDAC active site, preventing deacetylation, leading to chromatin relaxation and re-expression of silenced genes.

Path B: Cellular Functional Efficacy

If the compound is a prodrug or requires cellular context, enzymatic assays may yield false negatives. Cellular acetylation assays are the definitive proof of target engagement.

Protocol 3: Western Blot for Histone H3 Acetylation (H3K9ac)

Objective: Confirm that 4-APB induces histone hyperacetylation in live cells.

Cell Lines: MCF-7 (Breast Cancer) or U937 (Leukemia).

Procedure:

  • Seeding: Seed

    
     cells in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with 4-APB (1, 5, 10

    
    M) and SAHA (1 
    
    
    
    M positive control) for 24 hours.
  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors + Butyrate (10 mM, critical to prevent deacetylation during lysis).

  • Acid Extraction (Optional but recommended): For histone enrichment, use 0.2N HCl extraction instead of RIPA.

  • Immunoblotting:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9) [Rabbit, 1:1000].

    • Loading Control: Anti-Total H3 or Anti-

      
      -Actin.
      
  • Quantification: Densitometry (ImageJ). Calculate Fold Change vs. Vehicle (DMSO).

Expected Result: A dose-dependent increase in H3K9ac bands, mimicking the SAHA control.

Data Presentation & Interpretation

Organize your findings into the following comparative matrix to determine the lead indication.

AssayReadoutInterpretation if Positive
Solubility (PBS)

M
>50

M: Suitable for IV/IP. <10

M: Requires lipid formulation.
Plasma Stability % Remaining @ 1h<50%: Rapid prodrug conversion (likely to acid). >80%: Stable drug.
HDAC Enzymatic IC50 (nM)<500 nM: Potent HDACi. >10

M: Weak/Inactive (Check chaperone activity).
Western Blot H3K9ac Fold Change>2-fold: Confirmed cellular target engagement.
Cell Viability IC50 (MTT)Cytotoxic (Oncology potential).[2]
Experimental Workflow Diagram

Workflow Start 4-APB Synthesis QC QC: Purity & Solubility Start->QC Screen Primary Screen: HDAC Fluorometric Assay QC->Screen Pass Cell Cellular Validation: Western Blot (H3ac) Screen->Cell IC50 < 10 uM Tox Toxicity: MTT / CellTiter-Glo Cell->Tox Decision Lead Optimization Tox->Decision Selectivity Index > 10

Figure 2: Preclinical evaluation pipeline. The workflow prioritizes early elimination of insoluble candidates before expensive cellular assays.

References

  • Discovery of MGCD0103 (Mocetinostat): Fournel, M., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[3] Journal of Medicinal Chemistry. Link

  • Benzamide HDAC Inhibitor Mechanism: Erys, L., et al. (2025).[4] Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.[3][5][6] Archiv der Pharmazie. Link

  • 4-Phenylbutyrate Biology: Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D.[7][8][9] Link

  • Anti-Inflammatory Benzamides: Kim, S., et al. (2018). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation.[2] Molecules.[1][4][5][6][7][8][9][10][11][12][13][14] Link

  • HDAC Assay Protocols: R&D Systems / Bio-Techne. Fluorometric HDAC Activity Assay Protocol.Link

Sources

high-performance liquid chromatography (HPLC) method for 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the quantification of 4-(4-aminophenyl)butanamide . This compound, an aniline derivative with a polar amide side chain, presents specific chromatographic challenges—namely, peak tailing due to silanol interactions and low retention on standard Reverse Phase (RP) columns.

The following guide synthesizes chemical principles with practical methodology to ensure high specificity, precision, and peak symmetry.

Introduction & Analyte Profiling

This compound (CAS: 69024-58-4) is a functionalized aniline intermediate often used in the synthesis of histone deacetylase (HDAC) inhibitors and other fine pharmaceutical chemicals.[1][2]

Chemical Challenges
  • Basicity (pKa ~4.6): The aniline nitrogen is protonated at acidic pH (forming anilinium ion), which drastically reduces retention on C18 columns and increases interaction with residual silanols, leading to peak tailing.

  • Polarity: The presence of both an amide and an amine group makes this molecule relatively polar, risking elution near the void volume (

    
    ) if the organic modifier is too high.
    

Strategy: To achieve optimal retention and peak shape, this protocol utilizes a pH-controlled mobile phase (pH 6.5) . At this pH, the aniline group is predominantly neutral (


), maximizing hydrophobic interaction with the stationary phase while minimizing ionic repulsion.

Method Development Logic

The choice of experimental conditions is governed by the "Triangle of Selectivity" for basic analytes:

  • Stationary Phase: A Base-Deactivated (BDS) or End-capped C18 column is mandatory to shield the silica surface from the basic amine.

  • Mobile Phase pH: Selected at 6.5 .

    • Why? At pH 3.0, the amine is 99% ionized (

      
      ), eluting too quickly. At pH 6.5, it is >98% neutral (
      
      
      
      ), increasing retention factor (
      
      
      ) and resolution.
  • Buffer Selection: Phosphate buffer is chosen for its excellent buffering capacity at neutral pH and UV transparency.

Detailed Experimental Protocol

Reagents and Materials[3][4][5][6][7]
  • Analyte: this compound Reference Standard (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Dipotassium Hydrogen Phosphate (
    
    
    
    ).
  • Filtration: 0.45 µm Nylon or PTFE syringe filters.

Instrumentation Setup
  • System: HPLC with Binary Pump and Autosampler (e.g., Agilent 1260/1290, Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

Chromatographic Conditions[3][8][9]
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection UV 245 nm

for aniline chromophore; secondary ref at 280 nm.
Run Time 15 MinutesEnsures elution of analyte and column re-equilibration.
Mobile Phase A 20 mM Phosphate Buffer, pH 6.5Controls ionization state.
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.
Gradient Program

While an isocratic method (e.g., 25% ACN) is often sufficient, a shallow gradient is recommended to clear potential late-eluting synthesis impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 9010Initial Hold (Retention)
2.0 9010End of loading
10.0 4060Linear Gradient
10.1 9010Re-equilibration
15.0 9010Stop

Sample Preparation Workflow

Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of this compound.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Methanol (Sonication may be required for 5 mins).

  • Dilute to volume. Store at 4°C (Stable for 7 days).

Working Standard (50 µg/mL)
  • Pipette 0.5 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A (Buffer). Note: Diluting with buffer matches the initial gradient conditions, preventing peak distortion.

Visualized Workflows

Analytical Process Flow

The following diagram outlines the critical path from sample intake to data reporting.

HPLC_Workflow Start Sample Intake Prep Sample Preparation (Dissolve in 50:50 MeOH:H2O) Start->Prep Dilution Dilution to Working Conc. (Use Mobile Phase A) Prep->Dilution 1.0 mg/mL Stock Filter Filtration (0.45 µm Nylon) Dilution->Filter 50 µg/mL Working HPLC HPLC Injection (Zorbax C18, pH 6.5) Filter->HPLC Data Data Analysis (Integration @ 245nm) HPLC->Data Chromatogram Report Final Report Data->Report Pass QC

Caption: Step-by-step analytical workflow ensuring sample integrity and method reproducibility.

Troubleshooting Logic: Peak Shape Optimization

Anilines are notorious for peak tailing. Use this decision tree to diagnose issues.

Troubleshooting Issue Problem: Peak Tailing > 1.5 Check1 Check Mobile Phase pH Issue->Check1 Decision1 Is pH < 5.0? Check1->Decision1 Action1 Raise pH to 6.5-7.0 (Neutralize Amine) Decision1->Action1 Yes Check2 Check Column Type Decision1->Check2 No (pH is correct) Decision2 Is Column End-capped? Check2->Decision2 Action2 Switch to High-Carbon Load Base-Deactivated Column Decision2->Action2 No Action3 Add Modifier: 20mM TEA (Triethylamine) Decision2->Action3 Yes

Caption: Diagnostic logic for resolving peak tailing in basic aniline derivatives.

Method Validation Parameters (Summary)

To ensure compliance with ICH Q2(R1) guidelines, the following acceptance criteria should be met:

ParameterAcceptance CriteriaNotes
System Suitability Tailing Factor (

) < 1.5
Critical for amines.
Precision (Repeatability) RSD < 2.0% (n=6)Based on peak area.
Linearity

Range: 5 – 100 µg/mL.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ ~0.5 µg/mL.
Accuracy (Recovery) 98.0% – 102.0%Spiked samples.

References

  • BenchChem. (2025).[4] Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide. Retrieved from

  • Thermo Fisher Scientific. (2023). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from

  • SIELC Technologies. (2024). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from

  • Sigma-Aldrich. (2024). 4-(4-Aminophenyl)butyric acid Product Information. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application Note: Cell Culture Treatment with 4-(4-aminophenyl)butanamide (4-APB)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the evaluation of 4-(4-aminophenyl)butanamide (hereafter referred to as 4-APB ) in cell culture systems.

4-APB is a structural analogue of the nitrogen mustard metabolite 4-(4-aminophenyl)butyric acid (a dechlorinated metabolite of Chlorambucil) and serves as a critical pharmacophore in the design of anti-inflammatory agents (e.g., benzoxazole derivatives) and histone deacetylase (HDAC) inhibitors.

Introduction & Mechanism of Action

This compound (4-APB) is a small molecule arylamine often utilized as a chemical probe or intermediate scaffold. Its biological relevance is twofold:

  • Anti-Inflammatory Scaffold: Research indicates that 4-APB moieties can inhibit lipopolysaccharide (LPS)-induced inflammatory cytokines (IL-6, IL-1

    
    ) by modulating the NF-
    
    
    
    B signaling pathway.
  • Metabolic Control: It serves as a non-alkylating control analogue for nitrogen mustards (e.g., Chlorambucil), allowing researchers to distinguish between alkylation-dependent toxicity and scaffold-mediated effects.

Key Physicochemical Properties:

  • CAS Number: 69024-58-4

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 178.23 g/mol

  • Solubility: Soluble in DMSO (>10 mg/mL); sparingly soluble in water.

Material Preparation

Stock Solution Reconstitution

Critical Step: 4-APB is hydrophobic. Do not attempt to dissolve directly in cell culture media.

ReagentConcentrationSolventStorageStability
Stock A 100 mM100% DMSO (Sterile Filtered)-20°C3 Months
Working B 100

M - 1 mM
Serum-Free MediaFreshUse Immediately

Protocol:

  • Weigh 1.78 mg of 4-APB powder.

  • Dissolve in 100

    
    L of sterile, cell-culture grade DMSO to create a 100 mM Stock A .
    
  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into light-protected tubes (5-10

    
    L each) to avoid freeze-thaw cycles.
    
Vehicle Control Preparation

Prepare a Vehicle Control solution containing DMSO at the same final concentration as the highest treatment group (typically 0.1% v/v). Never exceed 0.5% DMSO in final culture, as this induces non-specific cytotoxicity and differentiation.

Experimental Protocol: Anti-Inflammatory Evaluation

This workflow is optimized for RAW 264.7 (murine macrophages) or THP-1 (human monocytes) to assess the compound's ability to suppress LPS-induced inflammation.

Cell Seeding (Day 0)
  • Harvest RAW 264.7 cells at 80% confluency.

  • Count cells using Trypan Blue exclusion.

  • Seed cells in 6-well plates (for RNA/Protein) or 96-well plates (for Viability/NO assay).

    • 6-well density:

      
       cells/well.
      
    • 96-well density:

      
       cells/well.
      
  • Incubate overnight at 37°C, 5% CO

    
    .
    
Treatment Workflow (Day 1)

Experimental Groups:

  • Negative Control: Media + 0.1% DMSO.

  • Positive Control (Inflammation): LPS (1

    
    g/mL) + 0.1% DMSO.
    
  • Treatment Groups: LPS (1

    
    g/mL) + 4-APB (1, 10, 50, 100 
    
    
    
    M).
  • Toxicity Control: 4-APB (100

    
    M) alone (No LPS).
    

Step-by-Step Dosing:

  • Pre-treatment: Aspirate spent media. Wash once with warm PBS.

  • Add fresh media containing 4-APB (or vehicle) at 2X concentration. Incubate for 1 hour prior to LPS stimulation. This allows the compound to permeate the cell and interact with intracellular targets (e.g., kinases, NF-

    
    B machinery).
    
  • Stimulation: Add LPS stock directly to the wells to achieve 1

    
    g/mL.
    
  • Incubation:

    • For Nitric Oxide (NO) / ELISA: Incubate 24 hours.

    • For qPCR (mRNA): Incubate 6 hours.

    • For Western Blot (Phospho-proteins): Incubate 30–60 minutes.

Visualizing the Signaling Pathway

The following diagram illustrates the LPS/TLR4 pathway and the theoretical intervention point of 4-APB derivatives based on benzoxazole SAR studies.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Bind MyD88 MyD88 / IRAK4 TLR4->MyD88 Recruit IKK IKK Complex MyD88->IKK Activate IkB IκBα (Inhibitor) IKK->IkB Phosphorylate NFkB NF-κB (p65/p50) IkB->NFkB Degrade & Release Nucleus Nucleus Translocation NFkB->Nucleus Translocate Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) Nucleus->Cytokines Transcription Compound 4-APB Treatment (Potential Blockade) Compound->NFkB Modulate? Compound->Cytokines Suppress mRNA

Caption: Proposed intervention of 4-APB in the TLR4/NF-


B inflammatory cascade.

Analytical Assays

MTT Viability Assay (Essential Quality Control)

Before assessing bioactivity, you must verify that 4-APB is not cytotoxic at the tested concentrations.

  • After 24h treatment, add MTT reagent (0.5 mg/mL final) to cells.

  • Incubate 3-4 hours at 37°C.

  • Dissolve formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.

  • Pass Criteria: Viability > 80% relative to Vehicle Control.

Nitric Oxide (NO) Griess Assay
  • Collect 50

    
    L of cell culture supernatant.
    
  • Mix with 50

    
    L of Sulfanilamide solution (1% in 5% phosphoric acid).
    
  • Incubate 10 min in dark.

  • Add 50

    
    L of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
    
  • Measure Absorbance at 540 nm.

  • Expectation: LPS will spike NO levels; 4-APB should dose-dependently reduce this spike.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100

M) or cold media used.
Dilute Stock A into warm (37°C) media dropwise while vortexing. Do not exceed 100

M.
High Cell Death in Vehicle DMSO concentration > 0.5%.Ensure final DMSO is < 0.1%. Include a "Media Only" control to verify DMSO toxicity.
No Inhibition of LPS Pre-incubation time too short.Extend pre-treatment to 2 hours. Ensure 4-APB is added before LPS.
Variable Response Serum interference.Perform treatment in reduced serum (1-2% FBS) or serum-free media if cells tolerate it, to prevent protein binding.

References

  • Kim, M. Y., et al. (2011). "Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression." Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Zhang, L., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[1] Frontiers in Pharmacology. Available at: [Link]

  • Tomenendálová, J., et al. (2008). "Toxicity of High-Dose Chlorambucil in Wistar Rats."[2] Acta Veterinaria Brno.[2] (Context for metabolite toxicity). Available at: [Link]

Sources

Application Note: High-Precision Specific Binding Assays using 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4-(4-aminophenyl)butanamide (4-APB) in drug discovery, specifically within Histone Deacetylase (HDAC) research and Affinity Chromatography development.[1]

Introduction & Scientific Context

This compound (4-APB) is a critical structural probe and affinity ligand used to interrogate the specificity of protein-ligand interactions.[1] While structurally related to the neurotransmitter GABA (gamma-aminobutyric acid) and the protease inhibitor p-aminobenzamidine, its primary utility in modern drug development lies in two distinct domains:[1]

  • Negative Control in Zinc-Dependent Metalloprotease Assays (HDACs): 4-APB serves as the non-binding amide analog of 4-(4-aminophenyl)-N-hydroxybutanamide , a potent HDAC inhibitor.[1] By comparing the binding kinetics of the hydroxamic acid (active) versus the amide (4-APB, inactive/low-affinity), researchers can rigorously validate the zinc-chelation mechanism essential for drug efficacy.[1]

  • Affinity Ligand Immobilization: The para-aniline moiety allows for site-specific covalent coupling to chromatographic matrices (e.g., Sepharose, Agarose) or biosensor chips (SPR).[1] This creates a stable "bait" to purify or detect proteins with specificity for phenyl-butyryl motifs, such as certain serine proteases or chaperone proteins.[1]

Mechanism of Interaction

In specific binding assays, 4-APB acts as a "molecular ruler."[1]

  • The Aniline Head: Acts as the solvent-exposed handle for immobilization or modification.[1]

  • The Butyl Chain: Provides a flexible 4-carbon spacer (

    
    ) to penetrate deep binding pockets.[1]
    
  • The Amide Tail: Probes the hydrogen-bonding capability of the target's active site without the high-affinity metal chelation provided by hydroxamic acids.[1]

Experimental Workflows

Visualization of Assay Logic

The following diagram illustrates the decision matrix for using 4-APB in binding assays, distinguishing between its role as a soluble competitor and an immobilized ligand.

G Start Start: Define Assay Goal Branch1 Is 4-APB Soluble or Immobilized? Start->Branch1 Soluble Soluble Probe (Competitive Binding) Branch1->Soluble In Solution Immobilized Immobilized Ligand (Affinity/SPR) Branch1->Immobilized On Surface HDAC HDAC/Metalloprotease Assay Soluble->HDAC Matrix Matrix Coupling (NHS or Diazotization) Immobilized->Matrix Control Negative Control (Validate Zn++ Chelation) HDAC->Control Compare vs. Hydroxamate Purification Target Purification (Proteases/Receptors) Matrix->Purification Batch/Column SPR SPR/BLI Sensor Chip Matrix->SPR Kinetics (Kon/Koff)

Caption: Decision tree for selecting the appropriate 4-APB experimental workflow based on assay requirements.

Protocol A: Preparation of Affinity Matrix (Diazotization Method)[1]

Purpose: To create a stable affinity resin for the purification of proteins that recognize the phenyl-butanamide motif.[1] The aniline group of 4-APB is converted to a diazonium salt and coupled to Tyrosine or Histidine residues on the matrix (or directly to activated spacers).[1]

Reagents:

  • This compound (Solid, >95% purity).[1]

  • Sodium Nitrite (

    
    ).[1]
    
  • Hydrochloric Acid (HCl), 1 M.[1][2]

  • Coupling Buffer: 0.2 M

    
    , 0.5 M NaCl, pH 8.5.[1]
    
  • Matrix: Tyramine-Sepharose or activated affinity beads.[1]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 50 mg of 4-APB in 2 mL of 0.5 M HCl at 4°C. Ensure complete dissolution (sonicate if necessary).

    • Add 15 mg of

      
       (dissolved in 100 µL water) dropwise while stirring on ice.
      
    • Critical: Incubate for 10 minutes at 0-4°C. The solution turns pale yellow/orange, indicating diazonium salt formation.[1]

    • Validation: Test a drop with starch-iodide paper (should turn blue instantly).[1]

  • Coupling to Matrix:

    • Wash 5 mL of resin (e.g., Sepharose CL-4B) with ice-cold distilled water.[1]

    • Adjust the pH of the resin slurry to 9.0 using Borate buffer.[1]

    • Slowly add the cold diazonium solution to the resin slurry.[1]

    • Adjust pH to 8.5–9.0 immediately with cold 1 M NaOH.[1]

    • Incubate overnight at 4°C with gentle rotation (do not use a magnetic stirrer as it grinds the beads).

  • Blocking & Washing:

    • Add 1 mL of 1 M Beta-Naphthol or Ethanolamine to block unreacted diazonium groups.[1]

    • Wash the resin sequentially with:

      • Coupling Buffer (50 mL).[1]

      • Acetate Buffer (0.1 M, pH 4.[1]0) (50 mL).

      • PBS (pH 7.[1]4) (50 mL).

    • Store at 4°C in PBS + 0.02% Sodium Azide.

Protocol B: Competitive Binding Assay (HDAC Specificity)

Purpose: To determine if a target protein binds specifically to the Zinc-chelating hydroxamate motif or the structural skeleton.[1] 4-APB serves as the structural null control .[1]

Assay Setup (96-well Format):

ComponentRoleConcentration (Final)Notes
Target Enzyme HDAC1 / HDAC65–10 nMRecombinant human enzyme.[1]
Substrate Fluorogenic Peptide10–50 µMBoc-Lys(Ac)-AMC or similar.[1]
Test Compound A Hydroxamate Analog1 nM – 10 µMThe active drug candidate.[1]
Test Compound B 4-APB 1 nM – 100 µMThe negative control.[1]
Buffer Assay Buffer-50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.[1]0.

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the Hydroxamate Analog and 4-APB in 100% DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer (keep DMSO < 1% final).[1]

  • Enzyme Incubation:

    • Add 10 µL of diluted compounds to the plate.

    • Add 30 µL of HDAC enzyme solution.[1]

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of Fluorogenic Substrate.[1]

    • Measure Fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Log[Compound].
      
    • Expected Result: The Hydroxamate should show an

      
       in the nanomolar range.[1] 4-APB should show no inhibition (flat line) or very weak inhibition (
      
      
      
      ).
      [1]
    • Interpretation: If 4-APB inhibits significantly, the binding is likely driven by hydrophobic interactions with the phenyl-butyl chain rather than specific zinc chelation.[1]

Protocol C: Surface Plasmon Resonance (SPR) Immobilization

Purpose: To measure


 and 

rates of proteins binding to the 4-APB scaffold.
  • Chip Activation:

    • Use a CM5 (Carboxymethylated dextran) sensor chip.[1]

    • Inject EDC/NHS (0.4 M EDC / 0.1 M NHS) for 7 minutes at 10 µL/min to activate carboxyl groups.

  • Ligand Coupling:

    • Dilute 4-APB to 1 mM in 10 mM Sodium Acetate, pH 5.0.

    • Note: The aniline amine has a

      
       ~4.[1]6. Coupling at pH 5.0 ensures the amine is unprotonated and nucleophilic.[1]
      
    • Inject the ligand solution for 7 minutes.[1] Target immobilization level: 100–500 RU (Response Units) for kinetics.

  • Deactivation:

    • Inject 1 M Ethanolamine-HCl (pH 8.[1]5) for 7 minutes to block remaining active esters.[1]

  • Reference Channel:

    • Activate and immediately block a second flow cell (without ligand) to serve as a reference surface.

References

  • Grozinger, C. M., et al. (1999).[1] "Deacetylase enzymes: biological functions and developmental targets." Chemistry & Biology, 6(8), 525-529.[1] Link

  • Miller, T. A., et al. (2003).[1] "Histone deacetylase inhibitors."[1] Journal of Medicinal Chemistry, 46(24), 5097-5116.[1] Link[1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. 3rd Edition. Academic Press.[1] (Standard reference for Diazotization and NHS coupling protocols). Link

  • PubChem Compound Summary. "4-(4-aminophenyl)butanoic acid" (Analogous structure for property verification). Link[1]

Sources

Troubleshooting & Optimization

improving the yield of 4-(4-aminophenyl)butanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers encountering yield issues with 4-(4-aminophenyl)butanamide (CAS: 69024-58-4).

Ticket Topic: Yield Optimization for this compound Ticket ID: SYN-GABA-4482 Assigned Specialist: Senior Application Scientist

Target Molecule & Structural Analysis

Before proceeding, confirm your target structure. Ambiguity in nomenclature often leads to incorrect synthetic planning.

  • Target: this compound (Primary amide of the acid, primary amine on the ring).

  • Chemical Formula:

    
    
    
  • Key Reactivity Profile:

    • Amide (Aliphatic): Susceptible to hydrolysis in strong acid/base.

    • Aniline (Aromatic Amine): Oxidation sensitive; prone to azo-coupling if reduction is uncontrolled.

    • Solubility: Amphiphilic. The presence of both polar amide and amine groups creates significant aqueous solubility, leading to massive yield loss during standard aqueous workups.

Core Directive: The "Golden Route" Selection

Many users attempt to couple 4-aminophenylbutyric acid directly with ammonia, or perform the amidation after reducing the nitro group. These are yield-killing strategies.

  • Why Amidation First? The aniline amine is nucleophilic. If you attempt to activate the carboxylic acid in the presence of the free aniline (without protection), you will get polymerization (intermolecular amide formation).

  • Why Nitro Reduction Last? The nitro group is robust. It survives the harsh conditions of amidation (e.g., Thionyl Chloride or CDI), whereas the amide is stable under standard catalytic hydrogenation conditions.

Recommended Workflow (Visualized)

SyntheticPathway Start 4-(4-nitrophenyl)butanoic acid (Starting Material) Step1 Activation (SOCl2 or CDI) Start->Step1 Inter1 Activated Species (Acid Chloride/Imidazolide) Step1->Inter1 Step2 Amidation (NH3/MeOH or NH4OH) Inter1->Step2 Inter2 4-(4-nitrophenyl)butanamide (Stable Intermediate) Step2->Inter2 Yield Checkpoint 1 Step3 Chemoselective Reduction (Pd/C + H2) Inter2->Step3 Product This compound (Target) Step3->Product Yield Checkpoint 2

Figure 1: The optimized linear synthesis pathway prioritizing functional group compatibility.

Troubleshooting Module: Phase 1 (Amide Formation)

Issue: Low yield converting 4-(4-nitrophenyl)butanoic acid to the amide. Diagnosis: Hydrolysis of the intermediate or incomplete activation.

Protocol A: The Thionyl Chloride Method (Robust but Harsh)

If your yield is <60%, switch to this protocol.

  • Activation: Reflux starting acid in

    
     (3 eq) with a drop of DMF (catalyst) for 2 hours.
    
    • Critical: Evaporate excess

      
       completely with toluene azeotrope. Residual 
      
      
      
      generates HCl upon ammonia addition, creating ammonium chloride salts that trap your product.
  • Amidation: Dissolve the residue in dry DCM. Cool to 0°C. Bubble dry

    
     gas or add 7N 
    
    
    
    in MeOH dropwise.
    • Why: Aqueous ammonia (

      
      ) competes with hydrolysis. Anhydrous conditions favor the amide [1].
      
Protocol B: The CDI Method (Milder, Higher Purity)

Use this if you lack fume hood capacity for


.
  • Dissolve acid in dry THF.

  • Add 1.1 eq 1,1'-Carbonyldiimidazole (CDI) . Stir until

    
     evolution ceases (approx 1h).
    
  • Add 5 eq of

    
     or aqueous ammonia.
    
    • Result: This usually precipitates the nitro-amide intermediate in high purity (>85%).

Troubleshooting Module: Phase 2 (Nitro Reduction)

Issue: Product is colored (pink/brown) or yield is low after hydrogenation. Diagnosis: Incomplete reduction (hydroxylamines), catalyst poisoning, or over-reduction.

The Solution: Chemoselective Hydrogenation

You must reduce the


 without hydrolyzing the 

.
ParameterRecommendationScientific Rationale
Catalyst 10% Pd/C (5-10 wt% loading)High turnover frequency. Pt/C can be too aggressive; Raney Ni is messy for this specific polarity [2].
Solvent Methanol (Anhydrous)Ethanol is acceptable, but Methanol offers faster kinetics for nitro reduction. Avoid water to prevent amide hydrolysis.
Pressure 1-3 atm (Balloon to Parr shaker)High pressure is unnecessary and risks ring hydrogenation.
Additives None (Neutral conditions)Do not use acid. Acid will protonate the forming amine, making it stick to the catalyst or dissolve in water during workup.

Protocol:

  • Suspend 4-(4-nitrophenyl)butanamide in MeOH.

  • Add 10 wt% of Pd/C (e.g., 100 mg catalyst for 1 g substrate).

  • Purge with

    
    , then 
    
    
    
    . Stir vigorously at RT for 4-6 hours.
  • Monitoring: TLC (MeOH/DCM 1:9). The starting material (UV active, non-polar) should disappear. The product will be a low-Rf spot that stains with Ninhydrin (red/purple).

Troubleshooting Module: Phase 3 (Isolation & Purification)

Issue: "My reaction worked, but I lost everything during extraction." Diagnosis: Water Solubility. The product is a polar primary amide with a polar primary amine. It loves water.

The "Salting Out" Extraction Guide

Standard EtOAc/Water extraction will result in 0% yield.

  • Filter Catalyst: Filter the reaction mixture through Celite. Wash the pad with warm MeOH.

    • Note: The product may precipitate on the catalyst if cold.

  • Evaporation: Remove MeOH. You are left with a crude solid.

  • Purification Strategy:

    • Option A (Recrystallization - Best for Scale): Recrystallize from minimal hot Ethanol or Isopropanol/Hexane.

    • Option B (Extraction - If dirty):

      • Dissolve crude in minimal water (pH ~7-8).

      • Saturate the water with NaCl (Salting out).

      • Extract 5x with n-Butanol or THF/EtOAc (1:1) .

      • Why: n-Butanol is one of the few solvents capable of pulling polar amino-amides out of water [3].

Logic Tree for Yield Loss

YieldLoss Problem Low Yield Detected Check1 Is the aqueous layer yellow? Problem->Check1 Check2 Did you use Acid Workup? Check1->Check2 No Sol1 Product is in water. Use n-Butanol extraction. Check1->Sol1 Yes Sol2 Amide Hydrolysis or Salt Formation. Neutralize to pH 8. Check2->Sol2 Yes Sol3 Incomplete Reduction. Check H2 pressure/Catalyst. Check2->Sol3 No

Figure 2: Diagnostic logic for identifying yield loss points.

Frequently Asked Questions (FAQ)

Q: Can I use Fe/HCl or SnCl2 for the reduction? A: Not recommended. While effective for nitro groups, the acidic conditions required (HCl) coupled with the high temperatures often hydrolyze the aliphatic amide back to the acid. Additionally, removing iron salts from this polar product is notoriously difficult (emulsions). Stick to Pd/C catalytic hydrogenation [2].

Q: My product is turning purple on the bench. Why? A: Anilines are oxidation-sensitive. The purple color indicates the formation of "Wurster's salts" or azo-coupling. Store the product under Nitrogen/Argon in the dark. If the solid is purple, wash with cold ether; the impurity is often surface-level.

Q: Can I buy the 4-(4-aminophenyl)butyric acid and just add ammonia? A: No. You cannot activate the carboxylic acid without protecting the amine first. The amine will react with the activated acid (intermolecularly) to form a polymer/oligomer. You would need to Boc-protect the amine first, amidate, then deprotect. This adds two unnecessary steps compared to the Nitro route [4].

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Zengin, N., Göksu, H., & Şen, F. (2021).[1] Chemoselective hydrogenation of aromatic nitro compounds in the presence of homogeneous Pd based catalysts. Chemosphere, 282, 130887.[1]

  • BenchChem Technical Data. (2025). Synthesis and Characterization of 4-amino-N-substituted-butanamides. BenchChem Protocols.

  • ChemBK. (2024). 4-(4-aminophenyl)butyric acid Properties and Synthesis. ChemBK Chemical Database.

Sources

troubleshooting 4-(4-aminophenyl)butanamide purification by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #AMIDE-44-NH2 | Status: Active Support Department: Chromatography Applications Engineering[1][2]

Case File Overview: The "Polarity Trap"

Target Molecule: 4-(4-aminophenyl)butanamide Chemical Profile:

  • Functional Groups: Primary Aromatic Amine (Basic, pKa ~4.[2]6) + Primary Amide (Neutral, Highly Polar).[1][2]

  • LogP (Predicted): ~0.7 (Moderately polar).[1][2]

  • The Challenge: This molecule presents a "dual-threat" to standard silica chromatography.[2][3] The amide group creates strong hydrogen bonding (high retention), while the primary amine interacts with acidic silanols on the silica surface, causing severe peak tailing (streaking) and irreversible adsorption.

Part 1: Tier 1 Support (The Basics)
Q: My compound is stuck at the baseline even with 50% Ethyl Acetate. What is the correct solvent system?

A: Standard Hexane/Ethyl Acetate systems are rarely sufficient for primary amides. You must switch to a Dichloromethane (DCM) / Methanol (MeOH) system.[2]

Why? The amide moiety acts as both a hydrogen bond donor and acceptor. DCM is a poor H-bond acceptor, but when combined with Methanol (a strong donor/acceptor), it disrupts the intermolecular forces binding your compound to the silica.

Recommended Gradient:

Phase Solvent Composition Purpose
Equilibration 100% DCM Wetting the column.[1][2]
Start 0-2% MeOH in DCM Elute non-polar impurities.
Elution 5-10% MeOH in DCM Target compound elution zone.

| Wash | 20% MeOH in DCM | Strip highly polar byproducts. |

Warning: Do not exceed 15-20% MeOH in DCM on standard silica, as silica can begin to dissolve, contaminating your product.[1]

Part 2: Tier 2 Support (Advanced Troubleshooting)
Q: I am seeing severe "shark-fin" tailing or streaking. Is my column overloaded?

A: While overloading is possible, the likely culprit is the Amine-Silanol Interaction .[4] Silica gel is slightly acidic (pH ~5).[2] The basic nitrogen on your aniline ring becomes protonated (


) by the silanols (

), acting like an ion-exchange resin rather than a partition column.[1][2]

The Fix: Base Deactivation You must introduce a "sacrificial base" to compete for these binding sites.

Protocol A: The "Ammonia in Methanol" Method (Preferred) Use commercially available 7N Ammonia in Methanol instead of pure Methanol.

  • Mobile Phase: DCM : [7N NH3 in MeOH].[1][2]

  • Ratio: Run the same 0–10% gradient. The ammonia keeps the amine deprotonated (neutral), significantly sharpening the peak.

Protocol B: The Triethylamine (TEA) Wash If you lack ammoniated methanol:

  • Pre-treat: Flush the column with 1% TEA in DCM before loading.

  • Run: Add 0.5% TEA to your mobile phase solvents.

  • Caution: TEA has a high boiling point and can be difficult to remove from the final product without high-vacuum drying or an acid wash.[2]

Q: The sample won't dissolve in DCM for loading. Can I use DMSO?

A: Avoid liquid loading with DMSO or DMF; they are so polar they will carry your compound down the column, ruining resolution.

The Fix: Dry Loading (Solid Load) Since amides often have poor solubility in low-polarity solvents:[1][2]

  • Dissolve the crude mixture in MeOH (or a minimal amount of warm Acetone/THF).

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-solid).[1][2]

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Pour this powder on top of your packed column and add a layer of sand.[2]

Part 3: Visualization & Logic Flow
Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific chromatographic failure.

TroubleshootingFlow Start Start: Analyze TLC/Column Result Issue_Rf Issue: Low Rf / Stuck on Baseline Start->Issue_Rf Issue_Tail Issue: Tailing / Streaking Start->Issue_Tail Issue_Sol Issue: Sample Insoluble Start->Issue_Sol Sol_Polarity Switch to DCM/MeOH Gradient Issue_Rf->Sol_Polarity Increase Polarity Sol_Base Add 1% NH4OH or TEA to Mobile Phase Issue_Tail->Sol_Base Block Silanols Sol_DryLoad Perform Dry Load (Celite/Silica) Issue_Sol->Sol_DryLoad Eliminate Solvent Effect Check_UV Check UV Absorption (Amides weak @ 254nm?) Sol_Polarity->Check_UV

Figure 1: Decision matrix for isolating polar amides/amines.[1][2] Blue path indicates physical handling; Green path indicates chemical modification.[1][2]

Part 4: Standard Operating Procedure (The "Golden Protocol")

Objective: Purification of >1g of this compound.

Materials:

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1][2]

  • Solvent A: Dichloromethane (DCM).[2]

  • Solvent B: 7N Ammonia in Methanol (commercially available).[2]

  • Solid Load: Celite 545.[2]

Step-by-Step Workflow:

  • Column Preparation:

    • Pack silica column using 100% DCM.[2]

    • Critical Step: Flush with 2 Column Volumes (CV) of 98:2 DCM:Solvent B . This pre-neutralizes the silica bed.

  • Sample Loading:

    • Dissolve crude material in minimal MeOH.[2][5]

    • Adsorb onto Celite (1:2 ratio).[1][2]

    • Evaporate to dryness (ensure no solvent smell remains).[2]

    • Load powder onto the column bed; cap with 1cm sand.

  • Elution Gradient:

    • 0-5 mins: Isocratic 100% DCM (Elutes non-polar impurities).

    • 5-20 mins: Linear gradient to 95:5 (DCM : Solvent B).

    • 20-40 mins: Hold at 95:5 or increase to 90:10 if Rf is still low.

    • Note: The product usually elutes between 4-8% ammoniated methanol.[2]

  • Fraction Analysis:

    • Use TLC plates (stained with Ninhydrin or PMA, as the amide/amine may stain well).

    • Pool pure fractions.[2][5]

    • Evaporation: Do not use high heat (>40°C) as primary amines can oxidize.[1][2]

Part 5: Alternative Strategies (Tier 3)

If the "Golden Protocol" fails (e.g., co-elution with impurities):

  • Switch Stationary Phase: Use Amine-functionalized Silica .[1][2]

    • Why: The stationary phase already has amine groups. Your amine product won't "stick" to the surface, and the separation will be driven purely by the polarity of the amide/alkyl chain.

  • Reversed Phase (C18):

    • If the compound is too sticky for normal phase, use a C18 column with Water (0.1% Formic Acid) / Acetonitrile .

    • Note: The acid keeps the amine protonated (

      
      ), making it very soluble in the aqueous phase and reducing tailing on C18.
      
References
  • BenchChem Technical Support. (2025).[2][5] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from [1][2]

  • University of Rochester. (n.d.).[2] Solvent Systems for Flash Column Chromatography.[2][6][7][8] Department of Chemistry.[2] Retrieved from [1][2]

  • Biotage. (2023).[2][8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Column Cleaning and Regeneration Procedures.[2][8] Retrieved from [1][2]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[2][7] Org.[2][9] Synth. 2025, 102, 276-302.[1][2] Retrieved from [1][2]

Sources

optimizing reaction conditions for N-acylation of 4-aminophenylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-acylation of 4-aminophenylbutanoic acid. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols.

Unlike simple aliphatic amines, 4-aminophenylbutanoic acid (also known as 4-(4-aminophenyl)butyric acid) presents a unique bifunctional challenge: it contains a weakly nucleophilic aromatic amine (aniline derivative) and an aliphatic carboxylic acid [4]. Successful N-acylation requires overcoming poor substrate solubility while maintaining strict chemoselectivity to prevent unwanted side reactions at the carboxylate moiety.

Part 1: Mechanistic Insights & Chemoselectivity

The fundamental challenge in acylating 4-aminophenylbutanoic acid lies in its dual reactivity and its tendency to form poorly soluble intermolecular networks (hydrogen bonding between the amine and carboxylic acid).

The Causality of Chemoselectivity: To achieve selective N-acylation without permanently altering the carboxylic acid, we leverage Schotten-Baumann-type conditions (aqueous base combined with an organic acylating agent)[3, 5].

  • Solubilization via Deprotonation: Adding an aqueous base (e.g., NaOH or

    
    ) deprotonates the carboxylic acid (
    
    
    
    ), converting the substrate into a highly water-soluble carboxylate anion.
  • Kinetic vs. Thermodynamic Control: When an acylating agent (like acetic anhydride or benzoyl chloride) is introduced, both the free aromatic amine and the carboxylate oxygen can act as nucleophiles. While the carboxylate may attack the acylating agent to form a mixed anhydride (O-acylation), this intermediate is highly unstable in an aqueous basic environment and rapidly hydrolyzes back to the carboxylate [5].

  • The Thermodynamic Sink: The amine's attack forms an amide bond (N-acylation). Unlike the mixed anhydride, the amide bond is highly stable against mild aqueous base hydrolysis. Thus, the reaction funnels irreversibly toward the chemoselective N-acylated product [2].

Pathway Substrate 4-aminophenylbutanoic acid (Poorly Soluble) Base Aqueous Base (pH 8-10) Forms Soluble Carboxylate Substrate->Base Deprotonation Acylation Add Acylating Agent (e.g., Ac2O or R-COCl) Base->Acylation Solubilization N_Acyl Target: N-Acylated Product (Stable Amide) Acylation->N_Acyl Amine Attack (Kinetically Favored) O_Acyl Side Reaction: Mixed Anhydride (Unstable) Acylation->O_Acyl Carboxylate Attack O_Acyl->N_Acyl Base Hydrolysis (Thermodynamic Sink)

Reaction pathway demonstrating chemoselectivity through pH control and base-driven hydrolysis.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction shows low conversion of the starting material. How do I force it to completion? A: Aromatic amines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the benzene ring [1]. If conversion is low:

  • Check the pH: Ensure the pH remains basic (pH 8–10) throughout the reaction. The acylation process generates acid (e.g., acetic acid or HCl) as a byproduct, which can protonate the amine and halt the reaction.

  • Increase Reactivity: If using a mild acylating agent, switch to a more reactive one (e.g., from an ester to an anhydride, or anhydride to an acid chloride) [1].

Q2: I am observing a byproduct with a higher mass than my target. Is this diacylation? A: Yes, over-acylation (diacylation of the primary amine) is a common risk when using excess highly reactive acyl chlorides (like acetyl chloride) [1].

  • Solution: Strictly control the stoichiometry to 1.05 – 1.10 equivalents of the acylating agent. Add the reagent dropwise at

    
     to suppress the activation energy required for the second acylation event.
    

Q3: How do I easily separate the N-acylated product from unreacted starting material? A: Utilize a self-validating acid-base workup. The starting material is an amphoteric compound (contains both basic


 and acidic 

). Your N-acylated product is only acidic (the amide nitrogen is no longer basic). By adjusting the aqueous mixture to pH ~2-3 using dilute HCl, the N-acylated product will precipitate as a neutral solid, while any unreacted starting material will remain in solution as a water-soluble ammonium salt.

Troubleshooting Start Reaction Monitoring (TLC/LCMS) Q1 Is starting material soluble? Start->Q1 Sol_No Increase pH (aq. base) or use polar aprotic co-solvent Q1->Sol_No No Q2 Is conversion to product low? Q1->Q2 Yes Conv_Low Maintain pH > 8, add acylating agent, or increase temp Q2->Conv_Low Yes Q3 Is diacylation observed? Q2->Q3 No Diacyl_Yes Reduce equivalents of acylating agent, lower temp to 0°C Q3->Diacyl_Yes Yes Success Optimal N-Acylation Achieved Q3->Success No

Decision tree for troubleshooting common N-acylation issues of 4-aminophenylbutanoic acid.

Part 3: Experimental Protocols

The following protocols are engineered to be self-validating. The physical state changes (dissolution and precipitation) serve as real-time indicators of reaction success.

Protocol A: Chemoselective N-Acetylation (Aqueous Conditions)

Ideal for synthesizing 4-(4-acetamidophenyl)butanoic acid.

  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-aminophenylbutanoic acid (1.0 eq, 10 mmol) in 20 mL of distilled water.

  • Deprotonation: Slowly add

    
     aqueous 
    
    
    
    until the pH reaches 9-10. Validation Check: The opaque suspension will become a clear, homogeneous solution as the soluble sodium carboxylate forms.
  • Acylation: Cool the solution to

    
     using an ice bath. Add acetic anhydride (1.2 eq, 12 mmol) dropwise over 10 minutes [1].
    
  • Reaction Maintenance: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the pH; if it drops below 7 due to acetic acid generation, add

    
    
    
    
    
    dropwise to maintain mild basicity.
  • Hydrolysis of Intermediates: Stir for an additional 30 minutes to ensure complete hydrolysis of any transient mixed anhydrides [5].

  • Isolation: Cool the mixture to

    
     and slowly acidify with 
    
    
    
    
    
    to pH 2-3. Validation Check: A white/off-white precipitate of the N-acetylated product will crash out of solution.
  • Purification: Collect the solid via vacuum filtration, wash thoroughly with ice-cold water (to remove sodium acetate and unreacted amine salts), and dry under a high vacuum.

Protocol B: N-Benzoylation via Schotten-Baumann Biphasic System

Required when using highly reactive, water-insoluble acid chlorides.

  • Setup: Dissolve 4-aminophenylbutanoic acid (1.0 eq) in 10% aqueous

    
     (30 mL/gram of substrate). Add an equal volume of ethyl acetate to create a biphasic system.
    
  • Reagent Addition: Cool to

    
     under vigorous stirring. Dissolve benzoyl chloride (1.1 eq) in a small amount of ethyl acetate and add dropwise.
    
  • Reaction: The biphasic system prevents the premature hydrolysis of the benzoyl chloride by water, while the vigorous stirring allows the amine to react at the interface. Stir for 2 hours at room temperature.

  • Work-up: Separate the aqueous layer (which contains your target product as a sodium salt). Wash the aqueous layer once with fresh ethyl acetate to remove organic impurities.

  • Precipitation: Acidify the aqueous layer with

    
    
    
    
    
    to pH 2 to precipitate the pure N-benzoyl derivative. Filter and dry.

Part 4: Data Presentation & Condition Optimization

Use the following data matrix to select the appropriate acylating agent and conditions based on your specific project constraints.

Acylating AgentSolvent SystemTempYieldChemoselectivityPrimary Challenge
Acetic Anhydride Water (pH 9, NaOH)

>85%ExcellentpH must be actively monitored.
Acetyl Chloride THF / Triethylamine

60-70%ModerateHigh risk of diacylation; poor substrate solubility.
Benzoyl Chloride Water / EtOAc (Biphasic)

>80%ExcellentRequires vigorous stirring for interfacial reaction.
Carboxylic Acid + Coupling Agent (e.g., EDC/HOBt) DMF

75-85%GoodDifficult removal of high-boiling DMF solvent.

Part 5: References

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. URL:[Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing. URL:[Link]

  • Hybrid inhibitors of DNA and HDACs remarkably enhance cytotoxicity in leukaemia cells. Taylor & Francis. URL:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. PMC / NIH. URL:[Link]

stability issues of 4-(4-aminophenyl)butanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chemical Profile & Stability Overview

4-(4-aminophenyl)butanamide (CAS: 69024-58-4) is a bifunctional molecule containing an aromatic primary amine (aniline) and an aliphatic primary amide . Its stability in aqueous solution is governed by two competing mechanisms: oxidative degradation of the amine and hydrolytic cleavage of the amide.

Understanding the interplay between pH, dissolved oxygen, and light is critical for maintaining compound integrity.

FeatureChemical RiskCritical DriverVisual Indicator
Aromatic Amine OxidationDissolved

, Light, High pH
Pink/Brown Discoloration
Amide Linkage HydrolysisExtreme pH (<2 or >10), HeatNone (detectable via HPLC)
Solubility PrecipitationpH > pKa (~4.6)Turbidity / Particulates

Module 1: Discoloration & Oxidation Issues

User Issue: "My clear stock solution turned pink (or brown) after 4 hours on the bench."

Diagnosis: This is the hallmark of aniline auto-oxidation . The primary aromatic amine is electron-rich and susceptible to radical formation initiated by dissolved oxygen and light. This leads to the formation of azo-dimers and quinone-imines, which are highly chromophoric (colored) even at trace concentrations (<0.1%).

The Mechanism:

  • Initiation: Light or trace metals catalyze the abstraction of a hydrogen atom from the amine, creating a nitrogen-centered radical.

  • Coupling: These radicals dimerize or react with oxygen to form colored oligomers (e.g., azobenzenes or phenazines).

Troubleshooting Protocol:

  • De-gas Solvents: Do not use fresh DI water directly from the tap. Sparge buffers with Nitrogen (

    
    ) or Helium for 15 minutes prior to dissolution.
    
  • Add Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer. These act as sacrificial reducing agents.

  • Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil immediately.

  • pH Adjustment: Oxidation rates for anilines are generally faster at higher pH (where the amine is a free base). Keeping the pH slightly acidic (pH 4.0–6.0) retards oxidation by protonating the amine.

Visualization: Oxidative Degradation Pathway

OxidationPathway Substrate 4-(4-aminophenyl) butanamide Radical N-centered Radical Substrate->Radical Light / O2 Peroxy Peroxy Intermediate Radical->Peroxy + O2 Product Colored Oligomers (Azo/Quinone) Radical->Product Dimerization Peroxy->Product Degradation

Figure 1: Simplified oxidative pathway of aromatic amines leading to discoloration.

Module 2: Solubility & Precipitation

User Issue: "The compound dissolved in DMSO, but precipitated when diluted into PBS (pH 7.4)."

Diagnosis: This is a pH-dependent solubility crash . The aniline nitrogen has a pKa of approximately 4.6–5.3 [1].

  • pH < 4.6: The amine is protonated (

    
    ), carrying a positive charge, which drastically increases aqueous solubility.
    
  • pH > 5.0: The amine exists as a neutral free base (

    
    ). The hydrophobic phenyl ring and alkyl chain dominate, lowering solubility.
    

Troubleshooting Protocol:

  • Check Buffer pH: Standard PBS (pH 7.4) renders the molecule neutral and less soluble.

  • Step-Down Dilution:

    • Step A: Dissolve stock in DMSO (typically 100 mM).

    • Step B: Dilute into a slightly acidic buffer (e.g., Citrate or Acetate buffer at pH 5.0) before moving to neutral media if possible.

  • Use Co-solvents: If pH 7.4 is mandatory (e.g., cell culture), ensure the final solution contains 0.5% - 1.0% DMSO or use a solubilizing agent like 20% HP-

    
    -Cyclodextrin .
    

Solubility vs. pH Guide:

pH EnvironmentSpecies DominancePredicted SolubilityRecommendation
pH 2.0 (0.01 M HCl) Cationic (

)
High (>10 mg/mL)Ideal for stock prep (short term)
pH 5.0 (Acetate) MixedModerateGood balance for stability
pH 7.4 (PBS) Neutral (

)
Low (<0.5 mg/mL)High Risk of Precipitation

Module 3: Chemical Stability (Hydrolysis)

User Issue: "I see a new impurity peak at RRT 0.85 after storing the solution at 37°C."

Diagnosis: This indicates amide hydrolysis .[1][2] While primary amides are generally stable at neutral pH, elevated temperatures or extreme pH excursions will hydrolyze the terminal amide group, converting the compound into 4-(4-aminophenyl)butanoic acid and releasing ammonia.

The Mechanism: Nucleophilic attack by water (acid catalysis) or hydroxide (base catalysis) on the carbonyl carbon breaks the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bond.
  • Rate: Slow at pH 7, moderate at pH 2, fast at pH 12 or >60°C.

Troubleshooting Protocol:

  • Temperature Control: Never heat the solution above 40°C to aid dissolution. Use sonication instead.

  • Storage: Store aqueous stocks at +4°C (short term) or -20°C (long term).

  • Avoid Alkaline Buffers: Do not store in Carbonate buffers (pH > 9), as base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for primary amides [2].

Visualization: Recommended Preparation Workflow

PrepWorkflow Start Weigh Solid Dissolve Dissolve in DMSO (Stock 10-50mM) Start->Dissolve Check Check Application pH Dissolve->Check Acidic Dilute in pH 4-5 Buffer (Stable) Check->Acidic If Assay allows acidic pH Neutral Dilute in PBS + Cyclodextrin (Prevents Precip) Check->Neutral If Assay requires pH 7.4 Filter 0.22 µm Filter (Remove Particulates) Acidic->Filter Neutral->Filter Store Store Dark / -20°C Filter->Store

Figure 2: Decision tree for preparing stable aqueous solutions.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: No. The high temperature (121°C) and pressure will accelerate amide hydrolysis and likely cause significant oxidation of the aniline moiety. Sterilize by filtration using a 0.22


m PES or PVDF membrane.

Q: Is the compound light sensitive in solid form? A: Yes, but less so than in solution. Over months, the white powder may turn cream or pale pink. This surface oxidation usually does not affect bulk purity, but solutions are highly sensitive.

Q: What is the best solvent for LC-MS analysis? A: Use 0.1% Formic Acid in Water/Acetonitrile . The acidic environment stabilizes the amine and improves ionization (M+H)+. Avoid ammonium bicarbonate buffers (pH 8+) if samples will sit in the autosampler for long periods.

References

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link(Establishes pKa ranges for aniline derivatives).

  • Brown, R. S., et al. (1994). "Hydrolysis of Amides." Journal of the American Chemical Society.[3] Link(General kinetics of primary amide hydrolysis).

  • Patai, S. (1968). The Chemistry of the Amino Group. Interscience Publishers.

Sources

addressing poor solubility of 4-(4-aminophenyl)butanamide in experimental assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Assay Optimization Guide Subject: Troubleshooting 4-(4-aminophenyl)butanamide (CAS 69024-58-4) in Experimental Assays Ticket ID: #SOL-4APB-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties with This compound not because it is extremely lipophilic (greasy), but because it is a "brick dust" molecule.

This compound possesses two distinct structural features that fight against solubility:

  • Primary Amide (

    
    ):  Forms a robust intermolecular hydrogen-bonding network in the solid state, creating a high crystal lattice energy that water molecules struggle to break [1].
    
  • Aniline Moiety (

    
    ):  A weak base (
    
    
    
    ) that remains uncharged (neutral) at physiological pH (7.4), offering little electrostatic assistance for solvation [2].

This guide provides a self-validating system to solubilize this compound without compromising your assay's biological integrity.

Part 1: Compound Physicochemical Profile

Understanding the enemy is the first step. The solubility behavior of this compound is governed by the competition between its crystal lattice energy and solvation energy.

PropertyValue (Est.)Implication for Solubility
Molecular Weight 178.23 g/mol Small molecule; kinetics of dissolution should be fast if thermodynamically favorable.
XLogP3 ~0.7 [3]Moderately hydrophilic. It is not a grease ball. The issue is crystal packing, not hydrophobicity.
pKa (Aniline) ~4.6Critical: At pH 7.4, >99.8% of the molecule is neutral. It will only ionize (and become water-soluble) at pH < 4.
H-Bond Donors 2 (Amide + Aniline)High potential for self-aggregation (precipitation) upon dilution.
Melting Point >190°C (High)Indicates strong solid-state interactions. Requires high-energy solvents (DMSO) to disrupt.

Part 2: Troubleshooting Guide (FAQ)

Q1: I dissolved it in DMSO, but it precipitated immediately when I added it to my cell culture media (PBS/DMEM). Why? A: You experienced "Solvent Shock." When a concentrated DMSO stock hits an aqueous buffer, the DMSO molecules rapidly hydrate (bind to water), leaving the compound "naked." Because the compound is neutral at pH 7.4 and loves to hydrogen bond with itself, it instantly re-crystallizes.

  • Fix: Use the "Step-Down Dilution" protocol (see Part 3) or add a chaotropic intermediate.

Q2: Can I use acid to dissolve it? A: Yes, but with caution. Acidifying the stock to pH 2-3 will protonate the aniline nitrogen (


), drastically increasing solubility (>10 mg/mL).
  • Warning: This is only viable if your assay can tolerate the pH shift or if the final dilution buffers the acid out effectively.

Q3: Is the aniline group unstable? A: Aniline derivatives are prone to oxidation, turning solutions yellow/brown over time.

  • Protocol: Always prepare stocks fresh or store under nitrogen at -20°C. If the powder is brown, it has oxidized, which may alter IC50 values.

Part 3: Advanced Solubilization Protocols

Protocol A: The "Step-Down" Dilution (Standard)

Best for: Cell-based assays, Enzymatic assays (pH 7.4)

Materials:

  • Compound: this compound[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested)

  • Buffer: PBS or Assay Buffer (Pre-warmed to 37°C)

Step-by-Step:

  • Master Stock (100 mM): Weigh the powder and dissolve in 100% anhydrous DMSO . Vortex vigorously. If undissolved, sonicate at 40°C for 5 minutes.

    • Why: Heat disrupts the amide H-bonds; DMSO prevents them from reforming.

  • Intermediate Stock (10x Working Conc): Dilute the Master Stock into 100% DMSO first, not water.

    • Example: To achieve 10 µM final, make a 100 µM intermediate in DMSO.

  • Final Dilution (The "Jet" Method):

    • Place your aqueous buffer in a vortexing tube.

    • While vortexing the buffer, inject the DMSO intermediate directly into the center of the vortex.

    • Mechanism:[2][3][4] Rapid mixing prevents local regions of high supersaturation, reducing the nucleation rate of crystals.

Protocol B: The "Protonation-Assisted" Method

Best for: High-concentration animal dosing or robust biochemical assays.

  • Acidic Stock: Dissolve compound in 0.1 M HCl or 10% Acetic Acid.

  • Verification: Solution should be clear.

  • Neutralization: Dilute into a highly buffered solution (e.g., 100 mM HEPES or Phosphate, pH 7.4).

    • Note: Check for precipitation immediately after neutralization. If it crashes out, you have exceeded the intrinsic solubility (

      
      ) of the neutral form.
      

Part 4: Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solubilizing this specific amide-aniline hybrid.

SolubilityLogic cluster_states Chemical State vs pH Start Start: this compound CheckpH Is Assay pH < 4.0? Start->CheckpH AcidSol Use Acidic Buffer (0.1 M HCl) Protonates Aniline (-NH3+) High Solubility CheckpH->AcidSol Yes NeutralpH Assay pH Neutral (7.4) CheckpH->NeutralpH No DMSORoute Dissolve in 100% DMSO (Master Stock) NeutralpH->DMSORoute Dilution Dilution Step DMSORoute->Dilution Add to Buffer Precipitation Precipitation Risk! Dilution->Precipitation Slow Addition / Cold Buffer Success Stable Assay Solution Dilution->Success Rapid Mixing / Warm Buffer / <1% DMSO State1 pH 7.4: Neutral (Insoluble) State2 pH 2.0: Cationic (Soluble)

Caption: Decision tree for solubilization based on assay pH tolerance. Note the critical risk of precipitation at neutral pH due to the loss of ionization.

Part 5: Assay Interference Check

Before running your experiment, validate that your solvent system does not generate false positives.

Potential InterferenceMechanismMitigation Strategy
Aldehyde Assays The primary aniline (

) reacts with aldehydes (Schiff base formation).
Avoid aldehyde-based fixation or detection reagents while the compound is present.
DMSO Toxicity >0.5% DMSO can activate apoptosis or alter enzyme kinetics.Include a "Vehicle Only" control (DMSO without compound) at the same % v/v.
Fluorescence Quenching Anilines can quench fluorophores via electron transfer (PeT).If using fluorescent tags, verify signal intensity is not dampened by the compound itself.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Establishes the "General Solubility Equation" linking melting point to solubility).
  • PubChem. (2025).[2][5] this compound Compound Summary. National Library of Medicine. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour. Nature Reviews Drug Discovery. (Discusses the impact of "Brick Dust" vs "Grease Ball" molecules).

Sources

how to prevent degradation of 4-(4-aminophenyl)butanamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(4-aminophenyl)butanamide during storage.

This molecule presents a unique dual-stability challenge: it contains both a highly reactive primary aromatic amine (aniline derivative) and a primary aliphatic amide. To maintain the integrity of your compound, we must move beyond basic storage habits and implement a self-validating system—a protocol where every environmental variable is deliberately controlled to physically exclude the catalysts of degradation.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, you must first understand the thermodynamic and kinetic drivers that destroy your sample. This compound degrades via two distinct, competing pathways:

1. Aniline Oxidation (The Visible Threat) Aromatic amines are electron-rich and highly susceptible to atmospheric oxidation[1]. This process is initiated by molecular oxygen and accelerated by photolytic cleavage (light exposure) or trace transition metals[2]. The oxidation of the aniline moiety generates highly colored quinone-imine species, which subsequently undergo radical coupling to form phenazines and polyaniline-like oligomers[2][3]. Even trace amounts of these polymeric impurities act as strong chromophores, turning your pristine sample brown or dark red[1][4].

2. Amide Hydrolysis (The Silent Threat) While amides possess significant kinetic stability due to the resonance between the nitrogen lone pair and the carbonyl group[5], they are vulnerable to hydrolysis over prolonged periods[6]. Adventitious moisture—often introduced via condensation when cold vials are opened in ambient air—can drive this reaction. Acid- or base-catalyzed hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, ultimately cleaving the C-N bond to yield 4-(4-aminophenyl)butanoic acid and ammonia[7][8].

Degradation Molecule This compound Oxidation Aniline Oxidation Molecule->Oxidation O2, Light, Heat Hydrolysis Amide Hydrolysis Molecule->Hydrolysis H2O, pH Extremes Quinones Quinone-imines & Polymers (Brown/Red Discoloration) Oxidation->Quinones Radical Coupling Acid 4-(4-aminophenyl)butanoic acid + Ammonia Hydrolysis->Acid C-N Cleavage

Logical relationship of this compound degradation pathways.

Part 2: Troubleshooting Guide & FAQs (The "How")

Q1: My freshly synthesized batch was white, but after a month in the fridge, it has turned dark brown. Is it ruined? A1: The color change to brown or dark red is a definitive indicator of aniline oxidation[1]. The aromatic amine group has reacted with atmospheric oxygen to form quinone-imines and polymeric impurities[1][3]. Because these polymers are highly chromophoric, a dark color does not always mean 100% degradation, but it guarantees the presence of reactive impurities that will interfere with downstream assays. You must verify purity via HPLC or NMR. If purity has dropped, repurification (e.g., flash chromatography) is required before use[1].

Q2: I stored my compound in a clear glass vial on the benchtop. Why am I seeing broad, undefined peaks in my NMR spectrum? A2: Clear glass allows UV and visible light to penetrate, acting as a radical initiator for the polymerization of the aniline moiety[1][2]. The broad peaks in your NMR spectrum correspond to these paramagnetic oligomeric/polymeric degradation products[1]. Always store this compound in amber glass vials to block photolytic degradation pathways[1].

Q3: I am detecting a carboxylic acid peak in my IR/NMR spectra, but the sample hasn't changed color. What happened? A3: You are observing amide hydrolysis. Because this pathway does not produce the dark chromophores seen in oxidation, it acts as a "silent" degradation mechanism. The presence of adventitious moisture has slowly hydrolyzed the primary amide into 4-(4-aminophenyl)butanoic acid[7][8]. This is almost always caused by improper thawing procedures (opening a cold vial before it reaches room temperature), which forces ambient humidity to condense directly onto the powder.

Part 3: Quantitative Storage Parameters

To establish a self-validating storage system, you must align your storage conditions with the thermodynamic limits of the molecule. The table below summarizes the expected outcomes based on environmental controls.

Storage ConditionAtmosphereContainer TypeTempExpected Shelf-LifePrimary Degradation Risk
BenchtopAmbient AirClear Glass20°C< 1 WeekRapid Oxidation (Brown/Red)
RefrigeratorAmbient AirAmber Glass4°C1-2 MonthsSlow Oxidation / Hydrolysis
FreezerDesiccated AirAmber Glass-20°C6 MonthsSlow Hydrolysis
Optimal Argon/N2 Purged Amber Glass -20°C > 12 Months Negligible

Part 4: Standard Operating Protocols (SOPs)

Protocol: Optimal Cryogenic Storage and Recovery Workflow Objective: To create an isolated micro-environment that physically excludes oxygen, light, and moisture, thereby halting both oxidation and hydrolysis.

  • Aliquoting: Divide the bulk synthesized this compound into single-use aliquots.

    • Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air exponentially accelerate both oxidation and moisture ingress. Single-use aliquots isolate the bulk batch from user-handling errors.

  • Inert Gas Purging: Place the aliquots in amber glass vials. Gently blow a stream of dry Argon (preferred, as it is heavier than air) or Nitrogen gas into the vial for 15-20 seconds to displace atmospheric oxygen[1].

  • Sealing: Immediately cap the vial tightly with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent micro-gas exchange during long-term storage.

  • Desiccated Storage: Place the sealed vials into a secondary container (e.g., a sealed plastic jar) filled with active indicating silica gel. Store this secondary container at -20°C[1].

    • Causality: The low temperature reduces the kinetic energy available for degradation reactions, while the secondary desiccant acts as a fail-safe against moisture permeation.

  • Recovery (Critical Step): When retrieving a vial for an experiment, remove it from the -20°C freezer and do not open it immediately . Allow the vial to equilibrate to room temperature inside a desiccator for at least 30-45 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, which will drive amide hydrolysis[7] during subsequent storage or reactions.

Workflow Start Bulk this compound Aliquot Divide into Single-Use Aliquots Start->Aliquot Purge Purge with Argon/Nitrogen Aliquot->Purge Prevents Oxidation Seal Seal in Amber Vials + Parafilm Purge->Seal Blocks Light/Air Store Store at -20°C with Desiccant Seal->Store Halts Kinetics Thaw Equilibrate to RT Before Opening Store->Thaw Prevents Condensation Use Ready for Experiment Thaw->Use

Step-by-step workflow for the optimal storage and recovery of this compound.

Part 5: References

  • Amines. NCERT. URL: [Link]

  • Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules - ACS Publications. URL:[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. URL: [Link]

  • Aniline and Its Derivatives. ResearchGate. URL: [Link]

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC. URL: [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction. Organic Chemistry - YouTube. URL:[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. URL:[Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. URL:[Link]

Sources

refining analytical methods for detecting 4-(4-aminophenyl)butanamide metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with the LC-MS/MS bioanalysis of 4-(4-aminophenyl)butanamide and its downstream metabolites.

Primary aromatic amines are notoriously difficult to quantify in biological matrices due to their polarity, susceptibility to oxidation, and strong secondary interactions with chromatographic stationary phases. This guide bypasses generic advice, focusing instead on the mechanistic causality behind method development, ensuring your analytical pipeline is robust, reproducible, and self-validating.

Module 1: Frequently Asked Questions (Method Optimization)

Q1: Why am I observing severe peak tailing for this compound on standard C18 columns, even with gradient elution? The Causality: this compound contains a primary aniline moiety (pKa ~4.6). In the low-pH mobile phases (e.g., 0.1% formic acid) required for optimal positive electrospray ionization (ESI+), the amine is fully protonated. These protonated cations interact strongly with residual, unendcapped silanol groups (


) on the silica backbone of standard C18 columns via ion-exchange mechanisms. This dual-retention mechanism (hydrophobic + ionic) causes asynchronous elution and severe peak tailing [1].
The Solution:  Abandon standard C18 columns for this assay. Switch to a Pentafluorophenylpropyl (PFPP) column or a highly endcapped, low-silanol activity column (e.g., XTerra MS). PFPP columns provide alternative 

and dipole-dipole interactions with the aromatic ring, allowing for strong retention and sharp peak shapes without relying on silanol interactions.

Q2: My matrix effects (ion suppression) are highly variable between patient samples. How can I standardize ionization? The Causality: Variable ion suppression in ESI+ is typically caused by co-eluting endogenous glycerophospholipids from plasma competing for charge at the droplet surface. If your sample preparation relies on simple protein precipitation (PPT), these phospholipids remain in the extract. The Solution: Implement Strong Cation Exchange (SCX) Solid Phase Extraction (SPE). Because the target analyte is a basic amine, SCX allows you to trap the protonated amine at low pH, aggressively wash away neutral lipids and phospholipids with 100% organic solvent, and selectively elute the target by neutralizing the amine at high pH [2].

Q3: We are losing the N-hydroxy metabolite during sample storage. What is the degradation pathway? The Causality: N-hydroxylated aromatic amines are highly reactive and susceptible to rapid auto-oxidation into nitroso derivatives, especially in the presence of dissolved oxygen and transition metals in biological matrices. The Solution: Introduce a self-validating stabilization step. Add 0.1% ascorbic acid (an antioxidant) to the plasma immediately upon collection. You can validate this step by monitoring the MRM transition for the nitroso-degradation product; a successful stabilization protocol will yield a nitroso-peak area of zero.

Module 2: Step-by-Step Experimental Protocols

Protocol A: SCX Solid-Phase Extraction (Self-Validating Workflow)

This protocol utilizes a polymeric Strong Cation Exchange (SCX) cartridge (30 mg/1 mL) to isolate this compound and its N-acetyl metabolite from plasma.

  • Matrix Pre-treatment: Aliquot 200 µL of human plasma. Add 10 µL of Internal Standard (isotopically labeled

    
    -4-(4-aminophenyl)butanamide). Dilute with 200 µL of 2% phosphoric acid (
    
    
    
    ) to drop the pH to ~2.0.
    • Causality: Ensuring the pH is >2 units below the amine's pKa guarantees 100% protonation for maximum ionic binding to the SCX sorbent.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid in water through the SCX cartridge.

  • Loading: Load the acidified plasma sample at a flow rate of 1 mL/min.

    • Validation Checkpoint: Collect the load effluent and inject it into the LC-MS/MS. The absence of the analyte peak in the effluent validates that breakthrough capacity has not been exceeded.

  • Washing: Wash with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of 100% MeOH.

    • Causality: The 100% MeOH wash aggressively removes hydrophobic neutral lipids (phospholipids) while the analyte remains ionically locked to the sulfonic acid groups of the sorbent.

  • Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH.
    
    • Causality: The high pH (>10) deprotonates the amine, breaking the ionic bond and allowing the organic solvent to sweep the analyte off the column.

  • Reconstitution: Evaporate the eluate to dryness under gentle nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

Protocol B: UHPLC-MS/MS Analysis
  • Column: PFPP (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 4 mins, flush at 95% B for 1 min, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Module 3: Data Visualization & System Parameters

Table 1: Optimized ESI+ MRM Transitions & Collision Energies

Parameters optimized for a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

Analyte / MetabolitePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Mechanistic Loss
This compound 179.1162.16015Loss of

(-17 Da)
N-acetyl Metabolite 221.1179.16520Loss of Ketene (-42 Da)
N-hydroxy Metabolite 195.1177.16018Loss of

(-18 Da)
Internal Standard (

)
185.1168.16015Loss of

(-17 Da)
Table 2: Comparative Extraction Recovery Data

Demonstrating the empirical superiority of SCX over traditional extraction methods for polar aromatic amines [3].

Extraction MethodologySorbent / Solvent SystemMean Recovery (%)Precision (% RSD, n=6)Matrix Factor
Protein Precipitation (PPT) Acetonitrile (1:3 v/v)98.214.50.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE) Ethyl Acetate65.412.10.88
Solid Phase Extraction (C18) Octadecyl Silica42.115.20.91
Solid Phase Extraction (SCX) Strong Cation Exchange94.3 4.1 0.98 (Negligible Effect)

Module 4: Pathway & Workflow Architectures

To ensure a comprehensive understanding of the analytical lifecycle, review the following system architectures.

Workflow A Plasma Sample (+ Ascorbic Acid) B Acidification (pH < 2.0) A->B C SCX Solid Phase Extraction B->C D UHPLC Separation (PFPP Column) C->D E ESI+ MS/MS Detection D->E

Optimized LC-MS/MS bioanalytical workflow for primary aromatic amines.

Metabolism Parent This compound (Parent Analyte) Met1 N-acetyl-4-(4-aminophenyl)butanamide (Phase II Acetylation) Parent->Met1 N-Acetyltransferases (NAT) Met2 4-(4-hydroxylaminophenyl)butanamide (Phase I Oxidation) Parent->Met2 Cytochrome P450 Met3 Nitroso Degradant (Auto-Oxidation Artifact) Met2->Met3 Ex vivo degradation (Prevented by Antioxidants)

Major metabolic and ex vivo degradation pathways of this compound.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.1

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. National Center for Biotechnology Information (PMC).2

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines. ResearchGate.3

Sources

minimizing impurities in the final product of 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 2, 2026 Department: Process Chemistry & Quality Assurance Access Level: Public (Researchers & Developers)

The Purity Imperative

4-(4-aminophenyl)butanamide (CAS: 116884-02-7) is a critical aniline-based intermediate often used in the synthesis of histone deacetylase (HDAC) inhibitors and GABA analogs.

The primary challenge with this compound is its aniline moiety . Anilines are notoriously prone to oxidative degradation, leading to colored "quinone-imine" impurities even at trace levels (<0.1%). Furthermore, if synthesized via the reduction of 4-(4-nitrophenyl)butanamide , the product often retains stubborn nitro-precursors or azo-dimers that co-crystallize with the product.

This guide provides a self-validating workflow to minimize these specific impurities.

Troubleshooting Center (Interactive Q&A)

Ticket #01: "My final product is turning pink/brown upon storage."

Diagnosis: Oxidative Degradation. Anilines are electron-rich. Exposure to atmospheric oxygen and light creates radical cations that polymerize into highly colored species (e.g., azobenzenes or quinones). This often happens during drying or storage.

The Fix:

  • Acid Salt Formation: Free base anilines are unstable. Convert the product to its HCl salt immediately after purification. The protonated amine (

    
    ) is electron-poor and resistant to oxidation.
    
  • Argon Sparging: During the workup, sparge all solvents with Argon for 15 minutes. Oxygen dissolved in the recrystallization solvent is the primary culprit for "pink mother liquor."

  • Storage: Store under inert gas at -20°C in amber vials.

Ticket #02: "HPLC shows a persistent 0.5% impurity at RRT ~1.2."

Diagnosis: Incomplete Reduction (Nitro-Precursor). The starting material, 4-(4-nitrophenyl)butanamide , is less polar than the amine. If hydrogenation (Pd/C) stalls, this neutral impurity remains.

The Fix:

  • Solvent Switch: If using Methanol, switch to Ethanol/THF (1:1) . The nitro-precursor often has poor solubility in pure alcohols, preventing it from reaching the catalyst surface.

  • Drive the Reaction: Do not rely solely on

    
     balloons. Use a Parr shaker at 30-50 psi .
    
  • The "Spike" Test: Before stopping the reaction, take an aliquot and spot it on TLC against the starting material. If UV active at the starting baseline, add fresh catalyst (10% w/w) and stir for another 2 hours.

Ticket #03: "I see a new peak appearing during the workup."

Diagnosis: Hydroxylamine/Azo Dimer Formation. Partial reduction leads to the hydroxylamine intermediate (


). If the reaction mixture is basic or heated excessively, this intermediate condenses with the nitroso intermediate to form azoxy  or azo dimers  (orange/red solids).

The Fix:

  • Temperature Control: Keep the reduction temperature below 40°C . Higher temperatures favor condensation over reduction.

  • Acidic Additive: Add 1 equivalent of Acetic Acid to the hydrogenation mixture. This protonates the intermediates, preventing the condensation side-reaction.

Visualizing the Impurity Pathways

Understanding where the impurities come from is the first step to eliminating them. The diagram below maps the reduction of the nitro-precursor and the "danger zones" where impurities form.

ImpurityPathways Nitro Start: 4-(4-nitrophenyl)butanamide Nitroso Intermediate: Nitroso (-NO) Nitro->Nitroso +2e- / 2H+ Hydroxyl Intermediate: Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e- / 2H+ Azo Impurity: Azo Dimer (Orange) Nitroso->Azo Condensation (High pH/Temp) Amine Target: this compound Hydroxyl->Amine +2e- / 2H+ (Fast Step) Hydroxyl->Azo Condensation Oxidation Impurity: Quinone-Imine (Pink/Brown) Amine->Oxidation Air/Light Exposure

Figure 1: Reaction pathway showing the reduction cascade and points of impurity divergence.

The "Gold Standard" Purification Protocol

This protocol is designed to achieve >99.5% purity by integrating chemical scavenging and solubility differentials.

Phase 1: Catalytic Reduction (Clean Synthesis)
  • Dissolve: 10 mmol of 4-(4-nitrophenyl)butanamide in 50 mL Ethanol .

  • Catalyst: Add 10 wt% Pd/C (10% loading) . Note: Wet the catalyst with toluene first to prevent ignition.

  • Reaction: Hydrogenate at 40 psi for 4 hours at 25°C .

    • Checkpoint: Check TLC (EtOAc/MeOH 9:1). If starting material remains, do not proceed to workup.

  • Filtration: Filter through a Celite 545 pad packed tightly to remove Pd fines. Rinse with ethanol.

Phase 2: Metal Scavenging (Crucial for Pharma)

Palladium leaching is common. Residual metal catalyzes oxidation.

  • Add SiliaMetS® Thiol (or equivalent metal scavenger) to the filtrate (0.5 eq relative to Pd).

  • Stir for 30 minutes at room temperature.

  • Filter again to remove the scavenger.

Phase 3: Crystallization (The Cleanup)
  • Concentrate the filtrate to ~10 mL volume.

  • Add Diisopropyl Ether (DIPE) or MTBE dropwise until turbidity persists.

  • Cool to 0°C slowly. The amine will crystallize as a white solid.[1]

  • Wash: Wash the filter cake with cold DIPE.

  • Dry: Vacuum dry at 30°C in the dark.

Impurity Profile & Specifications

Use this table to set your Quality Control (QC) specifications.

ParameterAcceptance CriteriaDetection MethodMitigation Strategy
Appearance White to off-white powderVisualStore in amber glass; Argon flush.
Assay (HPLC) > 98.0%C18 Column, 254 nmRecrystallization (EtOH/DIPE).
Nitro-Precursor < 0.15%HPLC (RRT ~1.2)Extend hydrogenation time; increase pressure.
Azo Dimers < 0.10%HPLC (RRT > 1.5)Maintain temp < 40°C; avoid basic conditions.
Palladium (Pd) < 10 ppmICP-MSThiol-functionalized silica scavengers.
Water Content < 1.0%Karl FischerVacuum dry with P₂O₅ desiccant.

Decision Tree: Purification Workflow

Follow this logic flow to determine the correct purification step based on your crude product's state.

PurificationLogic Start Crude Product Isolated ColorCheck Is the solid colored (Pink/Brown)? Start->ColorCheck MetalCheck Is Pd content > 10ppm? ColorCheck->MetalCheck No Charcoal Activated Carbon Treatment (Reflux in EtOH) ColorCheck->Charcoal Yes PurityCheck Is Purity > 98%? Recryst Recrystallize: EtOH + DIPE/MTBE PurityCheck->Recryst No Final Release Final Product PurityCheck->Final Yes MetalCheck->PurityCheck No Scavenger Silica-Thiol Treatment MetalCheck->Scavenger Yes Recryst->Final Charcoal->MetalCheck Scavenger->PurityCheck

Figure 2: Logical decision tree for post-synthesis purification.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides. (2025).[2][3][4] Retrieved from

  • Royal Society of Chemistry. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4. Reaction Chemistry & Engineering. Retrieved from

  • Common Organic Chemistry. Nitro Reduction - Common Conditions: H2 + Pd/C.[2][5] Retrieved from

  • National Institutes of Health (PMC). Advances in 4-Nitrophenol Detection and Reduction Methods. Retrieved from

Sources

Validation & Comparative

validating the biological activity of newly synthesized 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Biological Activity of 4-(4-aminophenyl)butanamide

Executive Analysis: The Molecule & Its Potential

This compound (4-APB-Amide) is a structural derivative of 4-phenylbutyric acid (4-PBA) , a well-characterized chemical chaperone and Histone Deacetylase (HDAC) inhibitor approved for urea cycle disorders and investigated for neurodegenerative diseases.

The introduction of the para-amino group and the terminal amide modification suggests a dual-targeted pharmacophore:

  • Epigenetic Modulation: Like its parent 4-PBA, the core structure targets HDACs (specifically Class I/II), promoting chromatin relaxation and transcriptional activation. The amide cap often improves blood-brain barrier (BBB) permeability compared to the free acid.

  • Anti-Inflammatory Action: The 4-aminophenyl moiety shares structural homology with non-steroidal anti-inflammatory pharmacophores and specific cytokine inhibitors.

Validation Strategy: To validate this newly synthesized compound, you must benchmark it against Vorinostat (SAHA) (the gold standard HDAC inhibitor) and 4-PBA (the structural parent). The experimental workflow must confirm whether the amide acts directly or functions as a prodrug requiring hydrolysis.

Comparative Performance Benchmarks

The following table outlines the expected performance metrics based on Structure-Activity Relationship (SAR) data of analogous phenylbutyrate derivatives.

FeatureThis compound (Target)4-Phenylbutyric Acid (4-PBA) (Standard)Vorinostat (SAHA) (Potency Control)
Primary Mechanism HDAC Inhibition / Chem. ChaperoneChemical Chaperone / Weak HDACiPan-HDAC Inhibitor
Binding Motif Amide (Potential ZBG* or Prodrug)Carboxylate (Weak ZBG)Hydroxamic Acid (Strong ZBG)
Est. IC50 (HDAC) 10 - 50 µM (Predicted)0.5 - 2 mM< 1 µM
Cellular Permeability High (Neutral/Lipophilic)Moderate (Anionic at phys. pH)Moderate
Key Biomarker Acetyl-Histone H3 (Lys9/14)Acetyl-Histone H3Acetyl-Histone H3
Toxicity Profile Low (Predicted)Very LowModerate (Cytotoxic at high doses)

*ZBG: Zinc Binding Group

Validation Workflow & Logic

The validation process is designed to filter false positives and establish a specific Mechanism of Action (MoA).

ValidationWorkflow Compound Synthesized This compound Biochem Phase 1: Biochemical (Cell-Free HDAC Assay) Compound->Biochem Decision1 Active? Biochem->Decision1 Cellular Phase 2: Cellular (Western Blot & Viability) Decision2 Acetylation Increase? Cellular->Decision2 Functional Phase 3: Functional (Cytokine Suppression) Lead Candidate Lead Candidate Functional->Lead Candidate IL-6/TNF-a Reduced Decision1->Cellular IC50 < 100µM Discard / Re-synthesize Discard / Re-synthesize Decision1->Discard / Re-synthesize No Inhibition Decision2->Functional H3/H4 Acetylated Check Metabolism\n(Prodrug?) Check Metabolism (Prodrug?) Decision2->Check Metabolism\n(Prodrug?) No Effect

Figure 1: Step-wise validation logic ensuring the compound passes biochemical thresholds before expensive cellular profiling.

Detailed Experimental Protocols

Phase 1: Fluorometric HDAC Inhibition Assay (Cell-Free)

Objective: Determine if the amide moiety binds directly to the HDAC zinc pocket or requires cellular metabolism.

Reagents:

  • Recombinant HDAC1 or HeLa Nuclear Extract.

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Reference: Vorinostat (Positive Control).

Protocol:

  • Preparation: Dissolve this compound in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 1 mM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Mix 10 µL of diluted compound with 15 µL of HDAC enzyme solution. Incubate for 30 min at 37°C.

  • Substrate Addition: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM final). Incubate for 30 min at 37°C.

  • Development: Add 50 µL of Trypsin/Developer solution to stop the deacetylation and release the fluorophore. Incubate 15 min.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot dose-response curves and calculate IC50 using non-linear regression.

Interpretation:

  • High Potency (IC50 < 10 µM): The amide acts as a direct Zinc Binding Group (ZBG).

  • Low/No Potency: The compound likely requires intracellular hydrolysis to the acid form (4-APB) to be active. Proceed to Phase 2 to test this "prodrug" hypothesis.

Phase 2: Cellular Acetylation Assay (Western Blot)

Objective: Confirm biological activity in a living system (permeability + target engagement).

Cell Line: RAW 264.7 (Macrophage) or SH-SY5Y (Neuroblastoma).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat cells with:

    • Vehicle (DMSO 0.1%)

    • This compound (10, 50, 100 µM)

    • 4-PBA (2 mM) - Note the higher concentration for the standard.

    • Vorinostat (5 µM)

  • Lysis: After 24 hours, wash with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors and 1 µM Trichostatin A (to prevent post-lysis deacetylation).

  • Immunoblotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total H3 or Beta-Actin.

  • Quantification: Densitometry normalized to loading control.

Causality Check: If Phase 1 was negative but Phase 2 is positive, the compound is a prodrug metabolized by intracellular amidases.

Phase 3: Anti-Inflammatory Cytokine Suppression

Objective: Validate the functional outcome of HDAC inhibition (suppression of NF-κB signaling).

Protocol:

  • Stimulation: Pre-treat RAW 264.7 cells with the compound for 2 hours.

  • Induction: Add Lipopolysaccharide (LPS) (100 ng/mL) to induce inflammation. Incubate for 18-24 hours.

  • Analysis: Collect supernatant. Quantify IL-6 and TNF-α using commercial ELISA kits.

  • Viability Control: Perform an MTT or CCK-8 assay on the remaining cells to ensure cytokine reduction is not due to cell death.

Mechanistic Signaling Pathway

The following diagram illustrates the validated pathway if the compound functions as hypothesized (HDAC Inhibition


 Chromatin Remodeling 

Anti-inflammation).

SignalingPathway Compound This compound CellEntry Cell Membrane Permeation Compound->CellEntry Conversion Hydrolysis to Acid (Optional Metabolic Step) CellEntry->Conversion If Prodrug Target HDAC 1/3 Inhibition (Nucleus) CellEntry->Target If Direct Inhibitor Conversion->Target Chromatin Histone H3/H4 Hyperacetylation Target->Chromatin Blocks Deacetylation GeneReg Chromatin Relaxation Chromatin->GeneReg Outcome Suppression of Pro-inflammatory Cytokines (IL-6, TNF-a) GeneReg->Outcome Transcriptional Modulation

Figure 2: Proposed Mechanism of Action (MoA) linking the compound to anti-inflammatory phenotypic outcomes.

References

  • Kolb, P. S., et al. (2020).[1] "The therapeutic effects of 4-phenylbutyric acid in neurodegenerative diseases." Neuroscience Letters.

  • Lu, Q., et al. (2010). "Prodrugs of Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry.

  • Imai, Y., et al. (2001).[2] "Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives." Journal of Biological Chemistry.

  • Boc Sciences. (2025). "Structure–Activity Studies of 2-Amino-4-(4-amino-phenyl)-butyric acid." Chemical Biology Review.

  • PubChem. (2025).[3] "Compound Summary: 4-(4-aminophenyl)butanoic acid." National Library of Medicine.

Sources

Navigating the Target Landscape: A Comparative Guide to the Receptor Selectivity of 4-(4-aminophenyl)butanamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous characterization. A critical and often early step in this process is understanding its biological targets. This guide focuses on 4-(4-aminophenyl)butanamide, a compound for which the primary biological receptor is not extensively documented in public literature. The absence of a defined primary target shifts our objective from a traditional cross-reactivity study to a broader, more foundational investigation: target identification and selectivity profiling .

This guide provides a strategic framework and detailed methodologies for characterizing the interaction of this compound with a wide array of potential biological receptors. We will explore how to identify its primary target(s) and simultaneously assess its selectivity, a crucial parameter for predicting both therapeutic efficacy and potential off-target liabilities.[1][2]

The Strategic Imperative: From Unknown Target to Selectivity Profile

When faced with a molecule like this compound, a systematic approach is paramount. The goal is to cast a wide net initially and then focus on the most promising interactions. Our strategy is twofold:

  • Broad-Spectrum Screening: Employ a comprehensive receptor binding panel to survey dozens of potential targets across major protein families (GPCRs, ion channels, kinases, transporters). This is the most efficient method to identify initial "hits."[3]

  • Functional Validation: Follow up on high-affinity interactions with functional assays to determine whether the compound acts as an agonist, antagonist, or modulator at these specific receptors. This step is critical to understanding the compound's pharmacological nature.

For the purpose of this guide, and based on literature for structurally related aminophenyl propanamides which have shown affinity for the Transient Receptor Potential Vanilloid 1 (TRPV1), we will hypothesize that TRPV1 is a potential primary target for this compound.[4] This hypothesis allows us to frame our comparative analysis in the context of selectivity—that is, how strongly the compound binds to its intended target versus other receptors.

Visualizing the Path: Experimental Workflow

The overall strategy for moving from an uncharacterized compound to a preliminary selectivity profile can be visualized as a tiered screening cascade.

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Functional Characterization & Selectivity cluster_2 Outcome A This compound B Broad Radioligand Binding Screen (e.g., Eurofins SafetyScreen44 Panel) A->B C Identify High-Affinity Hits (Ki < 1 µM) B->C D Orthogonal Functional Assays (e.g., cAMP, Calcium Flux) C->D E Determine Functional Activity (Agonist/Antagonist, EC50/IC50) D->E F Comparative Analysis: On-Target vs. Off-Target Potency E->F G Selectivity Profile & Lead Candidate Decision F->G G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Agonist Agonist Receptor Gq-Coupled Receptor Agonist->Receptor Binding G_protein Gαqβγ Receptor->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_receptor IP3 Receptor IP3->ER_receptor Ca_store Ca²⁺ Store ER_receptor->Ca_store Opens Channel Ca_release ↑ [Ca²⁺]i Ca_store->Ca_release subgraphe subgraphe cluster_2 cluster_2 Response Cellular Response Ca_release->Response

Caption: Signaling cascade for a Gq-coupled GPCR leading to intracellular calcium release.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells expressing the receptor of interest into a black-walled, clear-bottom 96- or 384-well plate and culture overnight. [5][6]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8, Cal-520) and probenecid (to prevent dye leakage). [6][7] * Incubate the plate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature. [6][8]

  • Assay Execution (using a kinetic plate reader like FLIPR®):

    • For Antagonist Mode: Add various concentrations of this compound to the wells and incubate for a predefined period.

    • Place the cell plate into the instrument.

    • The instrument will add a known agonist (e.g., capsaicin for TRPV1) to all wells while simultaneously measuring fluorescence.

    • Record fluorescence intensity kinetically over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For antagonist mode, plot the response against the log concentration of this compound and fit the curve to determine the IC50 value.

Principle: Gs-coupled receptors increase intracellular cyclic AMP (cAMP), while Gi-coupled receptors decrease it. [9]The level of cAMP can be quantified, often using a competitive immunoassay or a genetically encoded biosensor. [10][11] Step-by-Step Methodology (using a luminescent biosensor assay, e.g., Promega GloSensor™):

  • Cell Preparation:

    • Use a cell line stably expressing the GPCR of interest and a GloSensor™ cAMP biosensor. [10] * Harvest and resuspend cells in an equilibration medium containing the GloSensor™ reagent. Incubate for 2 hours to allow substrate equilibration. [11]

  • Assay Setup:

    • Dispense the cell suspension into a white, opaque 384-well plate.

    • Allow the basal luminescence signal to stabilize.

  • Assay Execution:

    • For Antagonist Mode (at a Gi-coupled receptor): Add various concentrations of this compound, followed by a known agonist that inhibits cAMP production. Finally, add forskolin to stimulate cAMP production.

    • For Agonist Mode (at a Gs-coupled receptor): Add various concentrations of this compound.

    • Measure luminescence over time using a plate-reading luminometer.

  • Data Analysis:

    • Correlate the change in luminescence to the concentration of cAMP.

    • Plot the response against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the receptor interaction profile of this compound. By initiating a broad screening cascade followed by targeted functional assays, researchers can efficiently identify primary biological targets and build a detailed selectivity profile. The hypothetical data presented for TRPV1 illustrates how this compound could be selective, but only empirical testing can confirm this.

The trustworthiness of this process lies in its self-validating structure: binding hits must be confirmed with functional data, and selectivity is not merely assumed but quantitatively measured against a panel of relevant off-targets. This foundational knowledge is indispensable for making informed decisions in a drug discovery program, guiding lead optimization efforts, and ultimately, developing safer and more effective therapeutics.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.
  • Wang, L., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol | Download Table. Available at: [Link]

  • Coccini, T., et al. (2012).
  • Gifford Bioscience. (n.d.). Functional Assays. Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]

  • Kim, H., et al. (2020). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Molecules.
  • Creative Diagnostics. (n.d.). High-Throughput Drug Screening. Available at: [Link]

  • Eurofins Discovery. (n.d.). NHRscan – Your Nuclear Hormone Receptor Panel. Available at: [Link]

  • Kiyama, R. (2017). Chemical Screening of Nuclear Receptor Modulators.
  • Drizard, N., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B.
  • Creative Bioarray. (n.d.). GPCR Screening Services. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-4-(4-benzylphenyl)butanamide. Available at: [Link]

  • IJNRD. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available at: [Link]

  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]

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Establishing the Purity of 4-(4-aminophenyl)butanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Histone Deacetylase (HDAC) inhibitors like Entinostat, the intermediate 4-(4-aminophenyl)butanamide plays a critical role.[1] However, its dual-functional nature (an oxidatively labile aniline and a hydrolytically sensitive amide) presents a purity assignment challenge.[1]

This guide compares two distinct methodologies for establishing the purity of this compound:

  • The "Mass Balance" Approach (HPLC-UV + TGA + KF): The traditional industry standard relying on chromatographic separation.[1]

  • Quantitative NMR (qNMR): A metrological approach that assigns absolute purity without a structure-matched reference standard.[1][2]

Key Insight: While HPLC is superior for detecting trace organic impurities, it often overestimates the assay of this compound due to undetected inorganic salts or solvent entrapment.[1] This guide demonstrates why qNMR is the preferred method for qualifying Primary Reference Standards , which can then be used to calibrate routine HPLC methods.[2]

Part 1: The Analyte and the Challenge

The Molecule: this compound (CAS: 119018-29-0) Chemical Risks: [1]

  • Aniline Oxidation: The aromatic amine is prone to oxidation, forming azo-dimers or quinone imines that may have high UV extinction coefficients, skewing HPLC area-% results.[1]

  • Salt Formation: As a base, it readily traps counter-ions (chlorides, acetates) during isolation, which are invisible to UV detection.

The Core Problem

To test a batch of this intermediate using HPLC, you need a Reference Standard . But if you are synthesizing this in-house, you do not have a standard.[1][2] You have a "chicken and egg" problem. How do you validate the purity of the first batch to use it as the standard for the second?

Part 2: Methodology Comparison

Method A: The Traditional "Mass Balance" Approach

This method assumes that Purity = 100% minus all impurities found.[2]


[1]
  • Workflow: Run HPLC for organic impurities, Karl Fischer (KF) for water, and TGA/ROI for inorganics.

  • Pros: Highly sensitive to structurally similar impurities (isomers, dimers).[1]

  • Cons: "Guilty until proven innocent."[1][2] If you miss an impurity (e.g., a non-UV active salt), you calculate a falsely high purity.

Method B: Quantitative NMR (qNMR)

This method compares the molar response of the analyte protons directly to a NIST-traceable Internal Standard (IS).[1][2]


[1]
  • Workflow: Dissolve analyte + Internal Standard in deuterated solvent. Run 1H-NMR with long relaxation delay (

    
    ).
    
  • Pros: Absolute purity assignment. Does not require a reference standard of the analyte.[2][3][4] Detects "invisible" mass (salts/solvents) inherently.[1][2]

  • Cons: Lower sensitivity (LOQ ~0.1%) compared to HPLC.[1][2]

Part 3: Experimental Protocols

Protocol 1: Routine HPLC-UV Method (For Purity %)

Use this method only AFTER establishing a qualified reference standard.[1][2]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses amine tailing).[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 4.6 x 150 mm, 3.5 µm.[1]

Instrument Settings:

  • Flow Rate: 1.0 mL/min[1]

  • Wavelength: 254 nm (Aromatic ring) and 210 nm (Amide bond).[1][2]

  • Column Temp: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
15.0 60 Linear Ramp
15.1 95 Wash
20.0 95 Hold

| 20.1 | 5 | Re-equilibration |

Critical Control Point: The amine group causes peak tailing.[2] Ensure the USP Tailing Factor (


) is < 1.[2]5. If 

, increase TFA concentration or switch to a high-pH buffer (Ammonium Bicarbonate, pH 10).[1]
Protocol 2: qNMR Method (For Absolute Assay/Standard Qualification)

Use this method to value-assign your Primary Reference Standard.[1][2]

Internal Standard Selection:

  • Maleic Acid (Traceable to NIST SRM): Excellent solubility in DMSO-d6; distinct singlet at ~6.3 ppm (does not overlap with aniline aromatics).[1][2]

  • Solvent: DMSO-d6 (Prevents exchange of amide protons, though aromatic protons are preferred for quantitation).[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of this compound (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a 5-digit analytical balance. Precision is paramount here.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1][2]

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ):  60 seconds (Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (High S/N required).

    • Spectral Width: -2 to 14 ppm.[1][2]

  • Processing: Phase and baseline correct manually. Integrate the aromatic protons of the analyte (typically 2 doublets ~6.5-7.0 ppm) and the singlet of Maleic Acid.[2]

Part 4: Data Comparison & Decision Logic

The following table illustrates a typical scenario where HPLC overestimates purity because it misses trapped inorganic salts (e.g., Hydrochloride salt formation during workup).

Table 1: Comparative Analysis Results (Mock Data)
ParameterMethod A: Mass Balance (HPLC + TGA)Method B: qNMR (Absolute)Interpretation
Raw Purity 99.2% (Area %)N/AHPLC sees only UV-active components.[1]
Volatiles (TGA) 0.5%N/ASolvent loss.[1][2]
Residue (ROI) < 0.1%N/AThe Trap: ROI often misses volatile salts (e.g., NH4Cl).[1]
Calculated Assay 98.7% w/w 94.2% w/w Discrepancy: 4.5% mass is unaccounted for by Mass Balance.[1][2]
Conclusion Overestimation Accurate The sample likely contains trapped counter-ions or non-volatile, non-UV active salts.[1]
Visualization: The Purity Assignment Workflow

The following diagram illustrates the logical flow for establishing a reference standard using qNMR to support routine HPLC testing.

PurityWorkflow Start Crude Synthesis Batch This compound Decision Is a Certified Ref Standard Available? Start->Decision BuyStd Purchase USP/EP Standard Decision->BuyStd Yes InHouse Designate Batch as 'Candidate Standard' Decision->InHouse No Routine Routine QC Testing (HPLC using Qualified Std) BuyStd->Routine qNMR Perform qNMR (w/ NIST Traceable IS) InHouse->qNMR MassBal Perform Mass Balance (HPLC + KF + TGA) InHouse->MassBal Compare Compare Assays (qNMR vs MB) qNMR->Compare MassBal->Compare Pass Values Agree (<1.0% diff) Assign Purity Value Compare->Pass Consistent Fail Discrepancy Found (Likely Salt/Inorganic) Compare->Fail Divergent Pass->Routine Investigate Investigate Counter-ions (IC, ROI, Chloride Test) Fail->Investigate Investigate->Pass Correction Applied

Figure 1: The "Self-Validating" workflow for qualifying an in-house reference standard. Note that qNMR acts as the primary gatekeeper for accuracy.

Part 5: Senior Scientist's Recommendations

  • For Routine Release: Use HPLC-UV .[1][2] It is more precise (RSD < 0.5%) than NMR and better at detecting trace organic impurities that might be toxic (e.g., unreacted aniline precursors).[1][2]

  • For Standard Qualification: Use qNMR .[1][2][4][5] Do not rely on "100% - Impurities" for this molecule.[1][2] The amine functionality makes salt formation highly probable, leading to "mass balance" errors.[2]

  • Storage: Store the qualified standard under Argon at -20°C. Anilines darken over time; if the physical appearance changes, re-qualify via qNMR immediately.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][6][7][8][9] Provides the global regulatory framework for validating the specificity and accuracy of the HPLC methods described. [Link]

  • National Institutes of Health (PubChem). Entinostat (CID 4261) and Related Compounds.[1][2] Provides chemical structure and property data for the parent compound and intermediates.[2] [Link][1]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment.[1][2][5] Discusses the metrological traceability of qNMR vs Mass Balance. [Link]

Sources

head-to-head comparison of 4-(4-aminophenyl)butanamide with current inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, head-to-head comparison of 4-(4-aminophenyl)butanamide against established inhibitors, specifically focusing on its pharmacophore relationship to Histone Deacetylase (HDAC) inhibitors (like 4-Phenylbutyrate and Vorinostat) and its structural relevance as a functionalized scaffold.

Executive Summary

This compound represents a distinct structural evolution from the classic 4-Phenylbutyrate (4-PBA) scaffold. While 4-PBA is a well-characterized, low-potency HDAC inhibitor and chemical chaperone, the 4-amino and primary amide modifications in this compound introduce critical changes in lipophilicity , zinc-binding affinity , and target selectivity .

This guide compares this compound with:

  • 4-Phenylbutyrate (4-PBA): The parent carboxylic acid (Standard Class I/II HDAC inhibitor).

  • Vorinostat (SAHA): The clinical standard (Hydroxamic acid-based pan-HDAC inhibitor).

  • Entinostat (MS-275): A benzamide-based Class I selective inhibitor (for structural context).

Part 1: Structural & Mechanistic Analysis

The Pharmacophore Shift

The efficacy of HDAC inhibitors relies on three domains: the Cap Group (surface recognition), the Linker (channel spanning), and the Zinc-Binding Group (ZBG) (active site chelation).

FeatureThis compound 4-Phenylbutyrate (4-PBA) Vorinostat (SAHA)
ZBG Primary Amide (-CONH₂)Carboxylic Acid (-COOH)Hydroxamic Acid (-CONHOH)
Linker Propyl chain (C3)Propyl chain (C3)Hexyl chain (C5)
Cap Group 4-AminophenylPhenylPhenyl
Mechanism Weak Zn²⁺ chelation; Active site occupancyWeak Zn²⁺ chelation; Substrate mimicryStrong bidentate Zn²⁺ chelation
Permeability Moderate (Amide increases logP vs Acid)Low (Charged at physiological pH)Moderate-High
Mechanistic Causality
  • Amide vs. Acid: The conversion of the carboxylic acid (4-PBA) to a primary amide removes the negative charge at physiological pH. This prevents rapid electrostatic repulsion at the cell membrane, potentially enhancing cellular uptake compared to the parent acid.

  • The 4-Amino Handle: The addition of an amino group at the para position of the phenyl ring acts as an electron-donating group (EDG). In the context of HDAC inhibition, this can alter the electronic density of the linker, but more importantly, it provides a reactive handle for conjugation (e.g., to E3 ligase ligands for PROTAC development) without disrupting the core binding mode.

Pathway Visualization

The following diagram illustrates the interference of these inhibitors in the chromatin remodeling pathway.

HDAC_Pathway Chromatin_Closed Closed Chromatin (Transcriptional Repression) Ac_Lysine Acetylated Histone Lysines (Open Chromatin) Chromatin_Closed->Ac_Lysine Acetylation HATs Histone Acetyltransferases (HATs) HATs->Ac_Lysine Ac_Lysine->Chromatin_Closed Deacetylation Gene_Exp Gene Expression (Differentiation/Apoptosis) Ac_Lysine->Gene_Exp Promotes HDACs Histone Deacetylases (HDACs) HDACs->Chromatin_Closed Inhibitor This compound (Inhibitor) Inhibitor->HDACs Blocks Active Site

Caption: Mechanism of Action: The inhibitor blocks HDAC-mediated deacetylation, shifting the equilibrium toward hyperacetylated histones and active gene transcription.

Part 2: Head-to-Head Performance Comparison

Potency & Binding Affinity (In Vitro)
  • Vorinostat: High potency (IC50 in nanomolar range). The hydroxamic acid forms a strong complex with the Zinc ion at the bottom of the HDAC pocket.

  • 4-PBA: Low potency (IC50 in millimolar range). Requires high concentrations (mM) to achieve inhibition.

  • This compound:

    • Predicted Potency:Micromolar to Millimolar . Primary amides are generally weaker ZBGs than hydroxamates or benzamides (like Entinostat).

    • Advantage: Higher metabolic stability than hydroxamates (which are prone to glucuronidation). The amide bond is more stable in plasma than the hydroxamic acid group.

Selectivity Profile
  • Vorinostat: Pan-HDAC inhibitor (hits Class I, IIa, IIb, IV). Causes broad epigenetic side effects.

  • This compound: Likely retains the Class I/IIa selectivity profile of the phenylbutyrate scaffold but with altered kinetics due to the amide. The 4-amino group allows for the synthesis of isoform-selective probes by extending the cap group to interact with the rim of the HDAC pocket.

Experimental Data Summary (Simulated/Reference Based)
ParameterVorinostat (Reference)4-PBA (Reference)This compound
IC50 (HDAC1) ~10-50 nM~0.5-2 mM~100-500 µM (Est.)
Cell Permeability HighLow (requires high dose)Moderate (Neutral charge)
Half-life (t1/2) Short (~2 hrs)Short (~1 hr)Extended (Amide stability)
Toxicity Thrombocytopenia, GIAmmonia scavenging issuesReduced Acidosis Risk

Part 3: Experimental Protocols for Validation

To objectively validate this compound against 4-PBA, the following self-validating protocols are recommended.

Protocol A: Differential HDAC Inhibition Assay (Fluorometric)

Objective: Determine if the amide modification improves potency over the acid parent.

  • Reagents: Recombinant HDAC1/HDAC6, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, MgCl2, KCl).

  • Preparation: Dissolve this compound in DMSO (Stock 100 mM). Prepare serial dilutions (1 µM to 10 mM).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 30 min at 37°C.

    • Add Substrate and incubate for 30-60 min.

    • Add Developer solution (Trypsin/TSA) to release fluorophore.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Validation: Use Vorinostat (1 µM) as Positive Control (100% inhibition) and DMSO as Negative Control.

Protocol B: Cellular Hyperacetylation Western Blot

Objective: Confirm cell permeability and target engagement (Histone H3 acetylation).

  • Cell Culture: Treat HeLa or MCF-7 cells with:

    • Vehicle (DMSO)

    • 4-PBA (2 mM)

    • This compound (2 mM, 500 µM, 100 µM)

  • Lysis: Harvest cells after 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Immunoblot:

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14).

    • Loading Control: Anti-Total H3 or Beta-Actin.

  • Analysis: Densitometry should show dose-dependent increase in Ac-H3 signal.

    • Success Criteria: If the amide is more permeable, 500 µM of the amide should induce acetylation levels comparable to 2 mM of 4-PBA.

Workflow Diagram

Experimental_Workflow Compound This compound (DMSO Stock) Dilution Serial Dilution (10mM - 1µM) Compound->Dilution Enzyme_Assay In Vitro HDAC Assay (IC50 Determination) Dilution->Enzyme_Assay Cell-Free Cell_Assay Cell Culture Treatment (HeLa Cells, 24h) Dilution->Cell_Assay Cellular Data Comparative Potency vs 4-PBA Enzyme_Assay->Data Western Western Blot (Ac-H3 Marker) Cell_Assay->Western Western->Data

Caption: Validation workflow comparing intrinsic enzymatic inhibition (In Vitro) vs. functional cellular potency (Western Blot).

References

  • Miller, T. A., et al. (2003). "Phenylbutyrate and phenylacetate derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry.

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.

  • Lu, Q., et al. (2005). "Zinc-dependent histone deacetylases: potential therapeutic targets." Journal of Medicinal Chemistry.

  • Gryder, B. E., et al. (2012). "Histone deacetylase inhibitors: equipping the arsenal." Future Medicinal Chemistry.

Technical Assessment: 4-(4-aminophenyl)butanamide as a Functional Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Experimental Results using 4-(4-aminophenyl)butanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Optimizing Reproducibility in Synthetic Chemistry and Ligand Design

Executive Summary

This compound (CAS 69024-58-4) is a critical bifunctional building block used primarily in the synthesis of pharmaceutical intermediates (e.g., diarylthiohydantoins for prostate cancer, PDE4 inhibitors) and as a spacer-linked aryl amine for surface functionalization. Despite its structural simplicity, experimental reproducibility often suffers due to three overlooked variables: oxidative instability of the aniline moiety , trace hydrolysis of the amide tail , and solubility-dependent aggregation .

This guide provides a comparative technical analysis of this compound against its functional analogs, offering standardized protocols to ensure lot-to-lot consistency and experimental validity.

Comparative Analysis: Performance & Physicochemical Profile

To select the correct reagent for library synthesis or linker chemistry, one must distinguish this compound from its acidic and short-chain counterparts.

Table 1: Functional Comparison of Aryl Amine Linkers

FeatureThis compound 4-(4-aminophenyl)butyric acid 4-Aminobenzamide
Primary Utility Neutral linker / Amide pharmacophoreAcidic linker / GABA analog precursorShort rigid linker / PARP inhibitor probe
Reactive Moiety Aryl Amine (

)
Aryl Amine (

) & Carboxyl (

)
Aryl Amine (

)
Tail Functionality Neutral Amide (H-bond donor/acceptor)Acidic (Ionizable, reactive)Neutral Amide (Rigid conjugation)
Solubility (Aq) Low-Moderate (pH independent tail)pH Dependent (Soluble > pH 5)Low
Stability Risk Aniline Oxidation (High)Cyclization to Lactam (Moderate)Hydrolysis (Low)
LogP (Est.) ~0.9 - 1.2~1.5 (Unionized)~0.3

Key Insight: Unlike the butyric acid derivative, the butanamide does not introduce a negative charge at physiological pH, making it superior for developing cell-permeable probes or neutral affinity ligands. However, it lacks the "self-solubilizing" effect of the carboxylate group, leading to precipitation issues in aqueous buffers if not properly solvated.

The Reproducibility Crisis: Causality & Mitigation

Reproducibility failures with this compound typically manifest as variable reaction yields or inconsistent IC50 values in biological assays.

A. The Oxidation Trap

The electron-rich aniline ring is susceptible to air oxidation, forming azo-dimers or imino-quinones, especially in solution. This results in "browning" of the solution and a loss of effective titer.

  • Symptom: Darkening of DMSO stock solutions over 24 hours.

  • Impact: Stoichiometric mismatch in coupling reactions; toxicity in cell assays due to quinone byproducts.

B. The Hydrolysis Drift

Commercial batches often contain 1–5% of the acid form (4-(4-aminophenyl)butyric acid) due to moisture exposure.

  • Symptom: Unexpected charge interactions in affinity chromatography; shift in retention time.

  • Impact: The acid impurity can compete for binding sites or react with activation agents (e.g., EDC/NHS) causing side-polymerization.

Visualizing the Stability & Workflow

The following diagram illustrates the degradation pathways and the logic flow for Quality Control (QC) to ensure integrity.

G Compound 4-(4-aminophenyl) butanamide Oxidation Oxidation (Air/Light) Compound->Oxidation Storage > 4°C Hydrolysis Hydrolysis (Moisture/Acid) Compound->Hydrolysis Hygroscopic QC_Check QC: HPLC-UV (254nm) & LC-MS Compound->QC_Check Impurity1 Azo-Dimers / Quinones (Brown precipitate) Oxidation->Impurity1 Impurity2 4-(4-aminophenyl) butyric acid Hydrolysis->Impurity2 Impurity1->QC_Check Impurity2->QC_Check Pass Purity > 98% Clear Solution QC_Check->Pass Valid Fail Recrystallize / Discard QC_Check->Fail Invalid

Figure 1: Stability pathways and Quality Control logic. Oxidation and hydrolysis are the primary drivers of experimental variability.

Validated Experimental Protocols

To guarantee reproducibility, adopt these "Self-Validating" protocols.

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution that remains stable for >30 days.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid Alcohols (promote oxidation) or Water (promotes hydrolysis).

  • Concentration: Prepare at 50 mM . High concentrations reduce the oxidative surface-area-to-volume ratio.

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen gas immediately after dissolving.

  • Storage: Aliquot into amber glass vials (light protection) and store at -20°C .

  • Validation Step: Before use, visually inspect for color change. Clear/Straw = Pass. Amber/Brown = Fail.

Protocol B: Purity Verification (HPLC)

Objective: Quantify the "Acid" impurity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Expected Result:

    • Main Peak: ~4–5 min (Amide).

    • Impurity (Acid): Will elute earlier (more polar) or later depending on pH, but typically distinct.

    • Impurity (Dimer): Late eluting, broad peak.

Protocol C: Coupling to Carboxyl-Surfaces (EDC/NHS)

Objective: Reproducible conjugation to beads/proteins via the aniline amine.

  • Activation: Activate the carboxyl surface (e.g., CM5 chip, magnetic beads) with EDC/NHS (0.4M/0.1M) for 7 minutes.

  • Buffer Selection: Use 10 mM Sodium Acetate, pH 5.0 .

    • Scientific Rationale: The pKa of the aniline is ~4.6. Coupling requires the unprotonated form (

      
      ). At pH 5.0, a sufficient fraction is unprotonated for reaction, while minimizing hydrolysis of the NHS ester. Avoid pH > 7 (rapid NHS hydrolysis) or pH < 4 (aniline fully protonated 
      
      
      
      , non-reactive).
  • Quenching: Quench with 1M Ethanolamine (pH 8.5) to block unreacted sites.

References
  • PubChem. 4-Amino-4-(4-benzylphenyl)butanamide (Compound Summary). National Library of Medicine. Link

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. Link (Demonstrates use of aniline intermediates in diarylthiohydantoin synthesis).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (Authoritative source for aniline coupling chemistry and pH optimization).

  • ChemicalBook. this compound Product Properties.Link

Benchmarking 4-(4-aminophenyl)butanamide (4-APB): A Comparative Analysis Against Class I HDAC Inhibitors

[1]

Executive Summary & Strategic Positioning

This compound (4-APB) represents a critical structural scaffold in the exploration of "linker-optimized" benzamide pharmacophores.[1] While often utilized as a synthetic intermediate, its structural homology to 4-Phenylbutyrate (4-PBA) (a chemical chaperone and weak HDAC inhibitor) and Entinostat (MS-275) (a potent, selective Class I HDAC inhibitor) positions it as a vital probe for establishing Structure-Activity Relationships (SAR) in epigenetic drug discovery.[1]

This guide provides a rigorous benchmarking framework to evaluate 4-APB against two industry standards:

  • 4-Phenylbutyrate (4-PBA): The structural parent and "baseline" standard for low-potency, broad-spectrum activity.[1]

  • Entinostat (MS-275): The "gold standard" for benzamide-based, high-affinity Class I HDAC inhibition.[1]

The Scientific Premise: By benchmarking 4-APB, researchers can isolate the pharmacodynamic contribution of the para-amino moiety and the amide terminus compared to the carboxylic acid of 4-PBA and the ortho-amino zinc-binding group (ZBG) of Entinostat.[1]

Structural & Mechanistic Basis (The "Why")

To interpret benchmarking data, one must understand the binding kinetics dictated by the Zinc Binding Group (ZBG).

  • The "Cap-Linker-ZBG" Model: HDAC inhibitors generally consist of a Cap (surface recognition), a Linker (occupies the channel), and a ZBG (chelates the Zn2+ ion).[1]

  • The Benzamide Kinetic Anomaly: Unlike hydroxamic acids (e.g., Vorinostat) which exhibit fast-on/fast-off kinetics, benzamides like Entinostat exhibit slow, tight-binding kinetics .[1] This is driven by an internal hydrogen bond between the ortho-amino group and the amide carbonyl, pre-organizing the molecule for active site insertion.

  • The 4-APB Hypothesis: 4-APB lacks the ortho-amino group (having a para-amino instead).[1] Benchmarking will likely reveal whether the para-orientation disrupts this internal stabilization, potentially shifting the kinetic profile from "slow-tight" (Entinostat-like) to "fast-loose" (4-PBA-like).[1]

HDAC_Binding_MechanismSubstrateAcetyl-Lysine SubstrateHDAC_PocketHDAC Active Site(Zn2+)Substrate->HDAC_PocketNative DeacetylationEntinostatEntinostat (Standard)Ortho-Amino Benzamide(Slow-Tight Binding)Entinostat->HDAC_PocketChelation + H-Bond NetworkAPB4-APB (Candidate)Para-Amino Butanamide(Unknown Kinetics)Entinostat->APBStructural Comparison(Ortho vs Para)PBA4-PBA (Parent)Carboxylic Acid(Fast-Loose Binding)PBA->HDAC_PocketWeak ChelationPBA->APBBioisostere Comparison(Acid vs Amide)APB->HDAC_PocketBenchmarking Target

Caption: Structural relationship and binding hypotheses between the candidate (4-APB) and established standards (Entinostat, 4-PBA).

Experimental Protocols (The "How")

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Fluorometric HDAC Activity Assay (Enzymatic Potency)

Objective: Determine the IC50 of 4-APB relative to Entinostat.[1] Critical Factor: Pre-incubation is mandatory for benzamides due to slow association rates (

1
  • Reagents:

    • Recombinant HDAC1 and HDAC3 (BPS Bioscience or equivalent).[1]

    • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]

    • Standards: Entinostat (Positive Control), 4-PBA (Reference).[1]

  • Workflow:

    • Step 1 (Dilution): Prepare 10-point serial dilutions of 4-APB (range: 1 nM to 100 µM) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Note: Ensure final DMSO < 1%.

    • Step 2 (Pre-incubation - CRITICAL): Incubate enzyme + inhibitor for 30 minutes at room temperature before adding substrate.[1] This allows the benzamide moiety to undergo the necessary conformational change.

    • Step 3 (Reaction): Add substrate (10-50 µM final) and incubate for 30-60 minutes at 37°C.

    • Step 4 (Development): Add Trypsin/Developer solution to release the fluorophore.[1] Read Fluorescence (Ex 360nm / Em 460nm).

  • Validation Criteria:

    • Entinostat IC50 must fall within 20–100 nM (HDAC1).[1]

    • Z-factor of the plate must be > 0.5.[1]

Protocol B: Cellular Histone Acetylation Assay (Western Blot)

Objective: Confirm cell permeability and target engagement (PD marker).[1]

  • Cell Line: HCT116 or MCF-7 (High basal HDAC activity).[1]

  • Treatment: Treat cells with 4-APB (1, 10, 50 µM), Entinostat (1 µM), and Vehicle (DMSO) for 24 hours .

  • Lysis & Blotting:

    • Lyse in RIPA buffer with protease/phosphatase inhibitors.[1]

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).[1]

    • Loading Control: Anti-Total Histone H3 or GAPDH.[1]

  • Quantification: Normalize Acetyl-H3 signal to Total-H3. Calculate fold-induction relative to DMSO.

Comparative Data & Performance Metrics

Since 4-APB is a scaffold/fragment, its performance should be evaluated based on Ligand Efficiency (LE) rather than raw potency alone.[1]

Table 1: Benchmarking Criteria & Expected Profiles
Metric4-PBA (Standard A) Entinostat (Standard B) 4-APB (Candidate) Interpretation
Primary Target Pan-HDAC (Weak)HDAC 1, 2, 3 (Selective)HDAC / TRPV1 (Putative) 4-APB tests the para-amino effect.[1]
IC50 (HDAC1) 0.5 – 2.0 mM20 – 50 nMExpected: > 10 µM Lack of ortho-amino reduces Zn2+ affinity.[1]
Binding Kinetics Fast-On / Fast-OffSlow-On / Slow-OffFast-On / Fast-Off Likely behaves like a simple competitive inhibitor.[1]
Solubility (LogP) ~2.2 (High)~2.0 (Moderate)~1.1 (Moderate) Amide improves solubility vs. complex benzamides.[1]
Metabolic Stability High (Phase II conj.)Moderate (Amide hydrolysis)High Simple structure resists rapid degradation.[1]
Table 2: Functional Readouts (Cellular)
AssayReadout4-APB Performance Goal
Western Blot (Ac-H3) Fold Change vs DMSO> 2-fold increase at 50 µM confirms cell permeability.[1]
Cytotoxicity (MTT) EC50 (Viability)If EC50 >> IC50 (Enzymatic), it suggests low off-target toxicity.[1]
Workflow Visualization

The following diagram outlines the decision tree for characterizing the 4-APB scaffold based on experimental results.

Benchmarking_WorkflowStartStart: 4-APB ScaffoldAssay_Enz1. Fluorometric HDAC Assay(vs Entinostat)Start->Assay_EnzDecision_1IC50 < 1 µM?Assay_Enz->Decision_1Path_HitHit: Potent BinderProceed to Kinetic AnalysisDecision_1->Path_HitYesPath_WeakWeak/Inactive (> 1 µM)Proceed to Secondary TargetsDecision_1->Path_WeakNoAssay_22. TRPV1 / GABA Screen(vs Capsazepine/Baclofen)Path_Weak->Assay_2Result_PolyPolypharmacology(Dual HDAC/Channel Ligand)Assay_2->Result_PolyActiveResult_FragFragment Lead(Optimize Linker/Cap)Assay_2->Result_FragInactive

Caption: Decision matrix for de-orphaning the 4-APB scaffold. High potency leads to kinetic profiling; low potency redirects to secondary targets (TRPV1/GABA).[1]

References
  • Miller, T. A., et al. (2003). "Structure-activity relationship of benzamide derivatives as histone deacetylase inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Establishes the necessity of the ortho-amino group for high-affinity benzamide binding (The "Entinost
  • Lauffer, B. E., et al. (2013). "Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation."[1][2] Journal of Biological Chemistry. Link

    • Context: Defines the slow-binding kinetics protocol required for accur
  • Lee, J., et al. (2018). "4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands." Bioorganic & Medicinal Chemistry. Link

    • Context: Identifies the 4-aminophenyl-amide scaffold as a privileged structure for TRPV1 antagonism, providing the secondary benchmarking p
  • Gore, S. D., et al. (2008). "Impact of the putative deacetylase inhibitor phenylbutyrate on epigenetic modulation." Cancer Research.[1][3] Link

    • Context: Provides baseline activity data for 4-PBA, the structural parent of 4-APB.[1]

Safety Operating Guide

Proper Disposal Procedures for 4-(4-Aminophenyl)butanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Plan

Do not dispose of 4-(4-Aminophenyl)butanamide down the drain.

This compound is an aniline derivative.[1] While often used as a stable intermediate in organic synthesis, it carries the inherent risks of aromatic amines: potential sensitization, acute toxicity, and significant aquatic toxicity.

Immediate Disposal Directives:

  • Solid Waste: Segregate into Non-Halogenated Organic solid waste containers.

  • Liquid Waste: Dissolve in a combustible solvent (e.g., ethanol, acetone) and place in Non-Halogenated Organic liquid waste streams.

  • Incompatibility: strictly isolate from strong oxidizers (Nitric acid, Peroxides) to prevent exothermic reactions or formation of toxic azo/nitro compounds.

Hazard Profiling & Chemical Logic

To dispose of a chemical safely, one must understand its reactive moiety. This compound (CAS: 69024-58-4) contains two distinct functional groups that dictate its waste stream:

  • The Aniline Moiety (Aromatic Amine): This is the primary hazard driver. Aromatic amines are electron-rich and prone to oxidation.

    • Risk:[2][3][4] Uncontrolled oxidation can lead to the formation of azo compounds or nitro-aromatics, which are often more toxic or mutagenic than the parent compound.

    • Environmental Impact: Aniline derivatives are notoriously toxic to aquatic life. Municipal water treatment plants are generally unable to fully degrade these compounds before discharge [1].

  • The Butanamide Tail: This aliphatic amide chain creates lipophilicity, facilitating bio-accumulation in aquatic organisms if released into the environment.

Physicochemical Properties Relevant to Disposal[2][6][7]
PropertyData / CharacteristicDisposal Implication
Physical State Solid (Powder/Crystalline)Requires "Solid Waste" segregation unless in solution.[5]
Water Solubility Low to ModerateDo not attempt aqueous neutralization; precipitation is likely, clogging drains.
Combustibility High (Organic Carbon Scaffold)Ideal candidate for high-temperature incineration (high BTU value).[5]
Nitrogen Content High (Amine + Amide)Requires incineration with NOx scrubbing capabilities.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Context: Disposal of expired shelf stock, weighing boat residues, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent:[6][7] this compound.[5][8]

    • Hazard Checkboxes: Toxic, Irritant.[2][4][9][10]

  • Segregation: Place the container in the "Solid Organic Waste" bin.

    • Critical: Ensure no oxidizing solids (e.g., Potassium Permanganate, nitrates) are in the same secondary containment.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1]

Context: Disposal of HPLC effluent or reaction solvents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone -> Non-Halogenated Waste Stream .[5]

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Waste Stream .[5]

  • Concentration Limit: If the concentration is >5% (wt/vol), mark the container as "High Hazard" to alert the disposal facility of high nitrogen content.

  • pH Adjustment: Do not acidify the waste stream arbitrarily. While acidification protonates the amine (making it water-soluble), it does not degrade the toxic pharmacophore.[5] Keep pH neutral to avoid unexpected precipitation in mixed waste drums.

Protocol C: Spill Cleanup (Bench Scale)

Context: < 50g spill on a laboratory bench.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Use a dust mask (N95) if powder is fine/aerosolized.

  • Containment: Cover the spill with a dry absorbent (Verma-Sorb, sand, or chemical spill pads).[1]

  • Cleanup:

    • Scoop the material carefully to avoid dust generation.

    • Clean the surface with Ethanol (not water, as the compound is more soluble in organics).

    • Place all contaminated rags/absorbents into a sealed plastic bag, then into the Solid Hazardous Waste container.

Decision Matrix & Workflow

The following diagram illustrates the logical decision tree for disposing of this specific compound, ensuring compliance with RCRA guidelines and preventing chemical incompatibility events.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Dissolved SolidBin Stream C: Solid Organic Waste (No Oxidizers!) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck NonHal Stream A: Non-Halogenated Organic (MeOH, EtOH, DMSO) SolventCheck->NonHal No Halogens Hal Stream B: Halogenated Organic (DCM, Chloroform) SolventCheck->Hal Contains Cl, Br, F Labeling Labeling: Name + 'Toxic/Irritant' NonHal->Labeling Hal->Labeling SolidBin->Labeling Final High Temp Incineration (Professional Disposal) Labeling->Final

Figure 1: Operational decision tree for segregating aniline-derivative waste streams.

Regulatory & Compliance Framework

EPA / RCRA Classification

While this compound is not explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be characterized by the generator (you) based on its properties [2].[5]

  • Waste Code Assignment:

    • If the waste is ignitable (due to solvent): D001 .

    • If pure substance: Classify as Non-Regulated Chemical Waste (if not ignitable/corrosive), but best practice dictates treating it as Hazardous Organic Waste due to aquatic toxicity.

  • Drain Disposal: Strictly Prohibited. The Clean Water Act regulates the discharge of toxic organics (TTO) and aromatic amines [3].

In-Lab Treatment (Why we DO NOT recommend it)

Some older protocols suggest oxidizing amines with hypochlorite (bleach) to degrade them.[5] We strongly advise against this.

  • Reasoning: Oxidizing aromatic amines with bleach can generate chloroamines and nitro-compounds, which are often more carcinogenic and explosive than the starting material.

  • Correct Path: Thermal destruction (incineration) is the only method that guarantees complete mineralization of the nitrogenous backbone.

References

  • BenchChem. (2025).[1] Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals. (Note: General principles for aniline derivatives apply). [5]

  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-N-boc-aniline (Analogous Structure Safety Data).

  • Merck Millipore. (2024). Safety Data Sheet: Aniline (Base Structure Hazards).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.